molecular formula C20H17ClO3 B13813006 Indanofan 10 microg/mL in Cyclohexane

Indanofan 10 microg/mL in Cyclohexane

Cat. No.: B13813006
M. Wt: 340.8 g/mol
InChI Key: QFKBKIHGOCXEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indanofan 10 microg/mL in Cyclohexane is a useful research compound. Its molecular formula is C20H17ClO3 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indanofan 10 microg/mL in Cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indanofan 10 microg/mL in Cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione

InChI

InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3

InChI Key

QFKBKIHGOCXEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Behavior and Analytical Profiling of Indanofan in Cyclohexane Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Indanofan in Cyclohexane: Physicochemical Behavior & Analytical Profiling Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Indanofan (CAS 133220-30-1) is a specialized oxirane-class herbicide primarily utilized for its inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases. While its biological activity is well-documented, its physicochemical stability in solution is a critical parameter for analytical quantification and reference standard maintenance.

This guide focuses on the Indanofan-Cyclohexane system . Unlike polar protic solvents (e.g., Methanol) which can induce solvolysis or epoxide ring opening, Cyclohexane (


) serves as an inert, non-polar matrix that maximizes the thermodynamic stability of Indanofan. This document details the solubility thermodynamics, spectroscopic signatures, and validated protocols for handling Indanofan in cyclohexane for high-precision Gas Chromatography (GC) and spectroscopic analysis.

Physicochemical Profile: The Solute-Solvent Interaction

Molecular Architecture and Solubility Thermodynamics

Indanofan possesses two distinct structural moieties: a lipophilic indan-1,3-dione core and a reactive oxirane (epoxide) ring.

  • Solute: Indanofan (

    
    )[1][2][3]
    
  • Solvent: Cyclohexane (Non-polar, Aprotic, Dielectric constant

    
    )
    

The solubility of Indanofan in cyclohexane is governed by London Dispersion Forces. The high lipophilicity of Indanofan (Log


) aligns perfectly with the non-polar nature of cyclohexane.

Table 1: Comparative Solubility & Stability Profile

ParameterIndanofan in WaterIndanofan in CyclohexaneMechanistic Driver
Solubility (

)
17.1 mg/L> 100,000 mg/L (Est.)"Like dissolves like"; hydrophobic effect drives exclusion from water.
Epoxide Stability Low (Hydrolysis risk)High (Inert)Cyclohexane lacks nucleophiles to attack the oxirane ring.
UV-Vis Spectrum Broad / BlurredFine Vibrational StructureLack of hydrogen bonding preserves vibronic transitions.
Primary Use Environmental Fate StudiesReference Standards / GC InjectionSolvent volatility and inertness.
The "Inert Shield" Mechanism

The critical value of cyclohexane lies in its chemical inertness. The oxirane ring in Indanofan is susceptible to nucleophilic attack (acid-catalyzed ring opening).

  • In Methanol: Trace acidity can catalyze the opening of the epoxide to form a methoxy-alcohol derivative.

  • In Cyclohexane: The absence of acidic protons and nucleophiles renders the epoxide kinetically stable, making this the preferred matrix for Certified Reference Materials (CRMs).

Structural Visualization & Signaling

To understand the analytical detection and biological mechanism, we must visualize the pathway from solution stability to enzymatic inhibition.

Indanofan_Pathway cluster_0 Solvent Environment: Cyclohexane cluster_1 Analytical / Biological Interface Indanofan Indanofan (Intact Oxirane Ring) GC_Analysis GC-MS Analysis (Volatile Solvent Elution) Indanofan->GC_Analysis Direct Injection Bio_Target Target: VLCFA Elongase (Endoplasmic Reticulum) Indanofan->Bio_Target Inhibition Mechanism Oxirane_Attack Reactive Cysteine (Enzyme Active Site) Indanofan->Oxirane_Attack Covalent Binding Stabilization Dispersion Forces Only (No H-Bonding/Nucleophiles) Stabilization->Indanofan Maintains Structural Integrity

Figure 1: Stability-to-Activity Pathway. Cyclohexane preserves the oxirane ring (blue) required for analytical quantification and subsequent biological activity (red).

Analytical Protocols: Indanofan in Cyclohexane

Protocol A: Preparation of Calibration Standards

Objective: Create a stable 100 µg/mL stock solution for GC-MS calibration. Rationale: Gravimetric preparation minimizes volumetric errors. Cyclohexane is used to prevent degradation during storage.

  • Weighing: Accurately weigh 10.0 mg (

    
     0.1 mg) of crystalline Indanofan reference standard into a 100 mL Class A volumetric flask.
    
  • Solvation: Add approximately 60 mL of HPLC-grade Cyclohexane. Sonicate for 5 minutes at

    
    .
    
    • Note: Avoid heating >

      
       to prevent solvent evaporation or thermal degradation.
      
  • Equilibration: Allow solution to reach room temperature (

    
    ).
    
  • Dilution: Dilute to volume with Cyclohexane. Invert 10 times to mix.

  • Validation: Verify concentration using UV-Vis spectrophotometry (Target

    
     approx. 230-250 nm, specific to indanedione moiety).
    
  • Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Protocol B: UV-Vis Spectroscopic Characterization

Objective: Assess purity and confirm identity via solvatochromic shifts.

  • Baseline: Run a blank scan using pure HPLC-grade Cyclohexane (190–400 nm).

    • Technical Note: Cyclohexane has a UV cutoff of ~200 nm, allowing observation of Indanofan's

      
       and 
      
      
      
      transitions.
  • Sample Scan: Scan the 10 µg/mL Indanofan solution.

  • Observation:

    • Expect sharp vibrational fine structure in the absorption bands (unlike the broad bands seen in methanol).

    • Red Shift Warning: If using this data to compare with literature values in polar solvents, account for the bathochromic/hypsochromic shifts induced by the non-polar environment.

Experimental Workflow: Residue Extraction

When extracting Indanofan from soil or plant matrices, cyclohexane is often used in the final "exchange" step to prepare the sample for GC-ECD or GC-MS, as it is compatible with non-polar capillary columns (e.g., DB-5MS).

Extraction_Workflow Sample Sample Matrix (Soil/Plant Tissue) Extract Primary Extraction (Acetonitrile or Acetone) Sample->Extract Homogenize Partition Liquid-Liquid Partition (Add NaCl + Hexane/Cyclohexane) Extract->Partition Salting Out Cleanup SPE Cleanup (Florisil/Silica) Partition->Cleanup Non-polar Phase Exchange Solvent Exchange (Evaporate & Reconstitute in Cyclohexane) Cleanup->Exchange Eluate Concentration Analysis GC-MS Analysis Exchange->Analysis Injection

Figure 2: Residue Analysis Workflow. Cyclohexane is introduced in the final stage (Red) to ensure analyte stability and GC compatibility.

References

  • Takahashi, H., et al. (2002). Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • University of Hertfordshire. (2025). Indanofan (Ref: MK 243) PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A. Retrieved from [Link]

Sources

Indanofan in Scientific Research: From VLCFA Elongase Inhibition to Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanofan (CAS 133220-30-1) is a chemical compound characterized by a fused indole ring system and an oxirane moiety. Originally engineered and commercialized as a highly selective pre-emergence herbicide for agricultural applications 1, its unique mechanism of action has rapidly expanded its utility within advanced biochemical and pharmacological research 2. As a Senior Application Scientist, I have structured this technical guide to explore Indanofan’s dual utility: as a molecular probe for lipid biosynthesis pathways and as a promising scaffold for novel anti-inflammatory therapeutics.

Chemical Profile and Stereochemical Significance

Indanofan, chemically designated as 2-[[2-(3-chlorophenyl)oxiranyl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione, exhibits moderate lipophilicity, allowing it to efficiently cross and interact with biological membranes 2. A critical factor in its research application is its stereochemistry. The molecule is chiral, and empirical studies have definitively proven that the (S)-enantiomer is the biologically active agent responsible for its potent enzymatic inhibition 3.

Quantitative Data Summary

The following table outlines the physicochemical and toxicological parameters of Indanofan, which are essential for establishing precise dosing and formulation strategies in in vitro and in vivo research models 4.

Property / ParameterValue / DescriptionResearch Implication
CAS Registry Number 133220-30-1Standard identifier for reagent sourcing and literature tracking 4.
Molecular Formula C20H17ClO3Defines structural mass (340.80 g/mol ) for precise molarity calculations 4.
Melting Point 60.4 - 61.3 °CActs as a primary quality control parameter for synthesized batches 4.
Water Solubility (25°C) 17.1 mg/LIndicates moderate lipophilicity; necessitates DMSO or ethanol as a vehicle for cellular assays 4.
Vapor Pressure (25°C) 2.8 × 10⁻⁶ PaLow volatility ensures stability under standard 37°C incubation conditions 4.
LD50 (Oral, Rats) 631 mg/kg (Male), 460 mg/kg (Female)Establishes critical safety margins and baseline toxicity for in vivo mammalian dosing 4.

Primary Mechanism of Action: VLCFA Elongase Inhibition

In both plant and mammalian physiology, basic lipid biosynthesis (up to C18:0) occurs via standard fatty acid synthases. However, the extension of these lipids into very-long-chain fatty acids (VLCFAs, >C18) is driven by specific extraplastidic elongase complexes 5. Indanofan acts as a potent, specific inhibitor of these elongase enzymes, directly preventing the conversion of stearoyl-CoA or arachidoyl-CoA into longer alkyl chains 5. This makes Indanofan an invaluable research tool for studying mammalian elongases, such as ELOVL6, which are heavily implicated in insulin resistance and metabolic diseases 5.

VLCFA_Pathway Plastid Plastid Biosynthesis (Up to C18:0) Stearoyl Stearoyl-CoA (C18:0) Plastid->Stearoyl Elongase VLCFA Elongase Complex (e.g., ELOVL6) Stearoyl->Elongase Malonyl-CoA VLCFA VLCFAs (>C18) (Cell Membrane Integrity) Elongase->VLCFA Indanofan Indanofan Indanofan->Elongase Inhibits

Caption: Indanofan-mediated inhibition of the VLCFA elongase complex.

Experimental Protocol 1: Microsomal Elongase Inhibition Assay

To validate the inhibitory kinetics of Indanofan on VLCFA synthesis, researchers employ self-validating microsomal assays using radiolabeled substrates 5.

  • Microsome Preparation: Isolate microsomes from the target tissue (e.g., Allium porrum leek cells or mammalian cell lines expressing ELOVL6) by differential centrifugation at 100,000 × g for 60 minutes at 4°C.

  • Reaction Mixture Assembly: Combine 50 µg of microsomal protein with 10 µM stearoyl-CoA, 1 mM NADH, 1 mM NADPH, and 10 µM[2-¹⁴C]-malonyl-CoA in a 0.1 M HEPES buffer (pH 7.2).

  • Inhibitor Introduction: Add Indanofan dissolved in DMSO (ensuring final DMSO concentration remains <1% to prevent solvent toxicity) at varying concentrations (0.1 nM to 100 µM) to establish a dose-response curve.

  • Incubation and Termination: Incubate the mixture at 30°C for 30 minutes. Terminate the enzymatic reaction by adding 1 mL of 15% methanolic KOH, followed by saponification at 80°C for 45 minutes.

  • Extraction and Quantification: Acidify the solution with HCl, extract the synthesized lipids using hexane, and quantify the radiolabeled VLCFAs via thin-layer chromatography (TLC) coupled with liquid scintillation counting. Causality Note: The strategic use of [2-¹⁴C]-malonyl-CoA specifically tracks the two-carbon elongation units added by the elongase complex. This provides a direct, quantifiable measure of elongase activity that is entirely independent of upstream plastid biosynthesis, ensuring the assay specifically validates Indanofan's target site.

Emerging Pharmaceutical Research: Anti-Inflammatory Properties

Beyond its established role in lipid elongation inhibition, Indanofan is actively investigated in medicinal chemistry for its anti-inflammatory properties 2. Research indicates that Indanofan inhibits fatty acid synthase (FAS) and mitochondrial cytochrome 2. By disrupting the conversion of acetyl-CoA to malonyl-CoA, Indanofan deprives immune cells of the lipid rafts necessary for cytokine receptor signaling, thereby significantly downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-6 2.

FAS_Inhibition Indanofan Indanofan FAS Fatty Acid Synthase (FAS) Indanofan->FAS Inhibits Lipid Lipid Biosynthesis (Malonyl-CoA) FAS->Lipid Catalyzes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Lipid->Cytokines Promotes Inflammation Cellular Inflammation Cytokines->Inflammation

Caption: Downregulation of pro-inflammatory cytokines via Indanofan-induced FAS inhibition.

Experimental Protocol 2: Cytokine Inhibition and FAS Modulation Assay

To evaluate the therapeutic potential of Indanofan as an anti-inflammatory agent, researchers utilize macrophage stimulation models.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.

  • Pre-treatment: Seed cells at a density of 1×10⁵ cells/well in a 24-well plate. Pre-treat the cells with Indanofan (ranging from 1 to 50 µM) for 2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) to the wells for 24 hours.

  • Cytokine Quantification: Harvest the cell supernatant and quantify the secreted levels of TNF-α, IL-1β, and IL-6 using highly specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • FAS Activity Measurement: Lyse the remaining cells and measure intracellular FAS activity by monitoring the oxidation of NADPH at 340 nm spectrophotometrically over 10 minutes. Causality Note: Pre-treating the macrophages with Indanofan before LPS stimulation is a critical self-validating step. It ensures that the FAS enzyme is inhibited prior to the activation of the inflammatory cascade, isolating the compound's prophylactic anti-inflammatory efficacy and ruling out general cytotoxicity as the cause of cytokine reduction.

Asymmetric Synthesis and Enantiomeric Resolution in Research

Because the (S)-enantiomer of Indanofan dictates its biological activity, developing practical asymmetric synthesis methodologies has become a major focus in organic chemistry research 3. Advanced synthetic protocols achieve enantiopure (S)-Indanofan through a sophisticated combination of enzymatic resolution and chemical inversion 6.

The most efficient documented pathway involves the lipase-catalyzed kinetic resolution of a diol precursor, followed by the stereoselective acid-catalyzed hydrolysis of a chiral epoxide 6. A pivotal technique in this workflow is the utilization of an o-xylene complex of a hemiketal precursor, which allows for near-quantitative conversion to (S)-Indanofan and facilitates high-purity recovery via simple recrystallization from o-xylene 6.

Conclusion

Indanofan has successfully transcended its initial commercial role as an agricultural herbicide to become a multifaceted tool in biochemical and pharmacological research. By acting as a highly selective inhibitor of VLCFA elongases and fatty acid synthase, it provides researchers with a reliable molecular mechanism to modulate lipid-dependent pathways. As asymmetric synthesis techniques continue to improve access to the potent (S)-enantiomer, Indanofan offers promising avenues for the development of novel anti-inflammatory therapies and targeted metabolic disease interventions.

References

  • CymitQuimica. "CAS 133220-30-1: INDANOFAN".
  • ResearchGate. "Development of a New Herbicide, Indanofan".
  • ResearchGate. "Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan, 2-[2-(3-Chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and Its Relatives".
  • DrugFuture. "Indanofan: Chemical Index Database".
  • ACS Publications. "Practical Asymmetric Synthesis of the Herbicide (S)-Indanofan via Lipase-Catalyzed Kinetic Resolution of a Diol and Stereoselective Acid-Catalyzed Hydrolysis of a Chiral Epoxide".
  • PubMed. "Practical asymmetric synthesis of the herbicide (S)-indanofan via lipase-catalyzed kinetic resolution of a diol and stereoselective acid-catalyzed hydrolysis of a chiral epoxide".

Sources

Technical Guide: Stability Profiling and Handling of Indanofan 10 µg/mL Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanofan (CAS: 133220-30-1) is a synthetic herbicide characterized by two chemically sensitive moieties: an oxirane (epoxide) ring and an indan-1,3-dione group.[1][2][3][4] While effective as an herbicide, these functional groups render the molecule susceptible to specific degradation pathways—primarily acid-catalyzed hydrolysis and photolysis.

This guide provides a validated framework for preparing, storing, and monitoring 10 µg/mL Indanofan solutions . At this concentration, the analyte is stable enough for routine analysis but vulnerable to solvent evaporation and surface adsorption if not handled correctly. The protocols below prioritize neutral pH environments , actinic light exclusion , and inert atmosphere storage .

Part 1: Physicochemical Context & Stability Mechanisms[5]

To ensure stability, one must understand the molecular "weak points" of Indanofan.

Chemical Identity
  • IUPAC Name: (RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1,3-dione[1][2]

  • Molecular Formula: C₂₀H₁₇ClO₃[1][2][3][5]

  • Molecular Weight: 340.8 g/mol [2][3][5][6]

  • Solubility: Low in water (17.1 mg/L); Soluble in Acetonitrile, Acetone, Methanol.

Degradation Pathways

The stability of a 10 µg/mL solution is dictated by three primary vectors:

StressorMechanismResultPrevention Strategy
Acidic pH Oxirane Ring Opening: The strained 3-membered epoxide ring is highly electrophilic. Protons (

) protonate the oxygen, making the ring susceptible to nucleophilic attack (e.g., by water or alcohols).
Formation of diols or alkoxy-alcohols (loss of biological/analytical activity).Strictly neutral glassware. Avoid acidified mobile phases for long-term storage.
UV/Vis Light Photolysis: The indan-1,3-dione moiety acts as a chromophore, absorbing UV light. This excitation leads to bond scission or rearrangement.Rapid degradation into dechlorinated or rearranged byproducts.Amber glassware is mandatory. Handle under yellow light if possible.
Temperature Thermal Decomposition: Accelerates ring strain release and oxidation.General degradation.Store at 4°C (short term) or -20°C (long term).
Solvent Selection for 10 µg/mL Standards

For a 10 µg/mL working standard, Acetonitrile (ACN) is the superior solvent over Methanol (MeOH) or Acetone.

  • Vs. Methanol: Methanol is a protic solvent. In the presence of trace acidity, MeOH can act as a nucleophile, opening the epoxide ring to form a methoxy-alcohol derivative. ACN is aprotic and inert toward the epoxide.

  • Vs. Acetone: Acetone is highly volatile. Repeated opening of a 10 µg/mL vial in acetone will lead to rapid evaporation, artificially increasing the concentration and invalidating quantitative results.

Part 2: Visualization of Stability Logic

The following diagram illustrates the decision matrix for maintaining Indanofan integrity.

IndanofanStability Indanofan Indanofan Molecule (Oxirane + Indandione) Acid Acidic Environment (pH < 5) Indanofan->Acid Exposed to Light UV/Sunlight (>290 nm) Indanofan->Light Exposed to Solvent Protic Solvent (Methanol/Water) Indanofan->Solvent Dissolved in ACN Acetonitrile (Aprotic) Indanofan->ACN Dissolve in RingOpen Oxirane Ring Opening (Hydrolysis/Solvolysis) Acid->RingOpen Catalyzes PhotoDeg Photolysis (Bond Scission) Light->PhotoDeg Excitation Solvent->RingOpen Nucleophilic Attack Stable STABLE SOLUTION (10 µg/mL) Dark Amber Glass (Light Shielding) ACN->Dark Store in Cold Storage < 4°C Dark->Cold Maintain at Cold->Stable Result

Caption: Stability pathways for Indanofan. Red paths indicate degradation risks (acid/light); Green paths indicate the validated preservation protocol.

Part 3: Preparation Protocol (10 µg/mL)

Objective: Prepare 10 mL of a 10 µg/mL Indanofan working standard from a 100 µg/mL Certified Reference Material (CRM) stock.

Materials
  • Stock: Indanofan CRM (100 µg/mL in Acetonitrile).

  • Solvent: LC-MS Grade Acetonitrile (Avoid acidified HPLC solvents).

  • Glassware: 10 mL Class A Volumetric Flask (Amber). Note: If amber flasks are unavailable, wrap clear glass completely in aluminum foil.

  • Storage Vials: 2 mL Amber HPLC vials with PTFE/Silicone septa.

Step-by-Step Methodology
  • Glassware Preparation (Critical):

    • Ensure the volumetric flask is free of acid residue. If acid washed, rinse 3x with HPLC-grade water, then 3x with Acetone, and dry.

    • Why: Trace acid on glass surfaces can initiate epoxide degradation.

  • Equilibration:

    • Remove the 100 µg/mL stock from the freezer (-20°C) and allow it to reach room temperature (20-25°C) before opening.

    • Why: Opening a cold vial causes condensation of atmospheric moisture. Water + Indanofan = Hydrolysis risk.

  • Aliquot & Dilution:

    • Calculation:

      
      .
      
    • Action: Transfer 1.0 mL of the 100 µg/mL stock into the 10 mL amber volumetric flask using a gas-tight syringe or calibrated pipette.

    • Dilute to volume with LC-MS Grade Acetonitrile .

    • Cap and invert 10 times to mix. Do not vortex vigorously (minimizes headspace evaporation).

  • Sub-Aluoquoting:

    • Immediately transfer the solution into 2 mL amber crimp-top vials. Fill to the shoulder to minimize headspace but allow for expansion.

    • Optional: Flush headspace with Nitrogen or Argon before crimping to remove oxygen/moisture.

  • Labeling:

    • Label: "Indanofan 10 µg/mL in ACN".

    • Date prepared.[3][4][6][7][8]

    • Expiry: 6 months (at -20°C) or 1 month (at 4°C).

Part 4: Analytical Monitoring & QC

To verify the stability of your 10 µg/mL solution over time, use the following HPLC conditions.

HPLC-UV/DAD Parameters
  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water (Neutral or 5mM Ammonium Formate). Avoid Formic Acid/TFA.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Epoxide/Indan backbone) or 254 nm (Aromatic).

  • Injection Volume: 5-10 µL.

Acceptance Criteria
  • Purity Check: No secondary peaks >1% area (indicates degradation).

  • Recovery: When compared to a freshly prepared standard, the area response should be 95-105%.

Part 5: Storage & Handling Summary

ParameterRecommendationRationale
Container Amber Glass (Borosilicate)Blocks UV light; prevents adsorption.
Cap/Septum PTFE-lined SiliconePTFE is chemically inert to ACN and Indanofan.
Temperature -20°C (Long term)Slows kinetic degradation rates.
Headspace Minimized / Inert GasReduces oxidation and hydrolysis from moist air.
Thawing 30 mins at Room TempPrevents condensation inside the vial.
Workflow Diagram

IndanofanWorkflow Start Start: 100 µg/mL Stock (-20°C) Thaw Equilibrate to RT (Prevent Condensation) Start->Thaw Dilute Dilute 1:10 with ACN (Amber Volumetric Flask) Thaw->Dilute Aliquot Aliquot into Amber Vials (Minimize Headspace) Dilute->Aliquot Store Store at -20°C (Dark) Aliquot->Store Use Use for Analysis (Discard remaining aliquot) Store->Use As needed Use->Store DO NOT RETURN (Single Use Preferred)

Caption: Validated workflow for handling Indanofan standards to ensure concentration accuracy.

References

  • Hayashi Pure Chemical Ind., Ltd. (2022).[8] Safety Data Sheet: Indanofan. Retrieved from 8

  • AccuStandard . (n.d.). Indanofan Certified Reference Material (P-988S-A). Retrieved from 9

  • National Institutes of Health (NIH) - PubChem . (2025). Indanofan Compound Summary (CID 11046097).[2] Retrieved from 2

  • University of Hertfordshire . (2025). PPDB: Pesticide Properties DataBase - Indanofan.[10] Retrieved from 10

  • BenchChem . (2025).[11] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from 11

Sources

Technical Safety & Handling Monograph: Indanofan Solvated in Cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Active Ingredient: Indanofan (CAS: 133220-30-1)[1][2][3][4][5]

  • Solvent Matrix: Cyclohexane (CAS: 110-82-7)[6][7]

  • Application: Analytical Standards, Metabolic Assays, Agrochemical Research

  • Version: 2.4 (Research Grade)

Executive Technical Summary

For the Researcher: This guide addresses the handling of Indanofan , an oxirane-based herbicide, dissolved in Cyclohexane , a volatile, non-polar hydrocarbon. While Indanofan is a solid in its neat form, its solvation in cyclohexane drastically alters its risk profile. The solvent acts as a permeation enhancer, potentially facilitating the transdermal delivery of the active ingredient (AI) while introducing a severe flammability hazard (Flash Point: -20°C).

Mechanism of Action (The "Why"): Indanofan functions as a potent inhibitor of Very Long-Chain Fatty Acid (VLCFA) elongases .[8] In research settings, it is often used to study lipid biosynthesis pathways or as a reference standard for residue analysis. The epoxide moiety (oxirane ring) is chemically reactive and critical for its biological activity; maintaining the integrity of this ring during storage is paramount.

Physicochemical Profile & Matrix Dynamics

The interaction between solute and solvent creates a compound hazard. The high volatility of cyclohexane concentrates the non-volatile Indanofan on surfaces upon evaporation, creating invisible "hot spots" of contamination.

PropertyIndanofan (Active)Cyclohexane (Solvent)The Mixture (Implication)
CAS Number 133220-30-1110-82-7N/A
Physical State Crystalline SolidLiquidMobile Liquid
Flash Point N/A (Solid)-20°C (-4°F)Highly Flammable
Vapor Pressure Negligible (

Pa)
104 hPa @ 20°CHigh Vapor Generation
Solubility Lipophilic (

3.6)
Miscible in organicsRapid Dermal Absorption
Reactivity Epoxide ring strainStable, Oxidizer sensitiveMoisture Sensitive (Hydrolysis)

Hazard Dynamics: The "Trojan Horse" Effect

The most critical safety oversight in handling this mixture is treating it solely as a flammable solvent. Cyclohexane dissolves skin lipids, compromising the stratum corneum. This allows Indanofan—a skin sensitizer and reproductive toxin—to bypass the body's primary barrier.

Visualization: The Exposure Cascade

The following diagram illustrates the pathway from container breach to biological impact, highlighting the synergistic risk of the mixture.

HazardCascade Source Mixture Source (Indanofan + Cyclohexane) Vector Vector: Cyclohexane (Lipid Solvation) Source->Vector Spill/Splash Barrier Barrier Breach (Stratum Corneum) Vector->Barrier Defatting Action Target Biological Target (VLCFA Elongase Inhibition) Barrier->Target Transdermal Transport Systemic Systemic Toxicity (Reproductive/Sensitization) Target->Systemic Metabolic Disruption

Figure 1: The "Trojan Horse" mechanism where cyclohexane facilitates Indanofan entry.

Operational Protocols: Self-Validating Systems

A. Storage (The Inert Barrier)

Indanofan contains an oxirane (epoxide) ring , which is susceptible to nucleophilic attack and hydrolysis. Cyclohexane is volatile.[9][10]

  • Protocol: Store standards in amber, silanized glass vials with PTFE-lined septa.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) to prevent moisture ingress and oxidation.

  • Temperature: Store at -20°C .

  • Validation: Check solvent volume before use. A drop in volume indicates evaporation; the concentration of Indanofan is now higher than labeled. Do not use for quantitative analysis if volume loss is >5%.

B. Engineering Controls & PPE[7][11]
  • Ventilation: All handling must occur within a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Glove Selection (Critical):

    • Standard Nitrile:INSUFFICIENT for prolonged contact. Cyclohexane degrades nitrile (breakthrough < 15 mins).

    • Recommended:PVA (Polyvinyl alcohol) or Viton gloves for bulk handling.

    • Technique: For analytical aliquoting (microliters), double-gloving with nitrile is acceptable only if the outer glove is changed immediately upon splash.

C. Waste Management
  • Segregation: Do not mix with aqueous waste. The cyclohexane will float, creating a flammable vapor layer in the waste container.

  • Classification: Halogenated Solvent Waste (due to Indanofan's Chlorine content) + Flammable.

Emergency Response Logic

Fire Scenario (Class B):

  • Do NOT use water jets. Cyclohexane floats on water; a jet will spread the burning liquid.

  • Suppressant: Dry chemical,

    
    , or alcohol-resistant foam.[9]
    

Spill Response Workflow: Researchers must internalize the following decision logic to prevent lab contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Location (>50mL or <50mL?) Start->Assess Minor Minor (<50mL) In Fume Hood Assess->Minor Contained Major Major (>50mL) Or Outside Hood Assess->Major Uncontained Absorb Absorb with Polypropylene Pads (Do not use paper towels) Minor->Absorb Clean Solvent Wash (Acetone wipe down) Absorb->Clean Evac Evacuate Lab (Vapor Explosion Risk) Major->Evac Call Activate HazMat Team Evac->Call

Figure 2: Decision matrix for spill containment, prioritizing vapor explosion mitigation.

Toxicology & Biological Impact[1][9][12][13]

Mechanism: VLCFA Inhibition

Indanofan inhibits the elongation of fatty acids (C20-C24). In mammalian systems, similar inhibition can affect myelin sheath maintenance and skin barrier function.

  • Acute Toxicity:

    • Oral

      
       (Rat): 460–631 mg/kg (Moderate Toxicity).[1]
      
    • Inhalation

      
       (Rat): 1.57 mg/L (High Toxicity).[1]
      
  • Chronic Risks:

    • Reproductive Toxicity: Indanofan has shown potential for reproductive harm in animal models.[11]

    • Sensitization: Known skin sensitizer.

Ecotoxicology
  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2][7][9][10] The cyclohexane component is toxic to fish (

    
     ~4.5 mg/L), and Indanofan persists in sediment.
    
  • Disposal: Under no circumstances should this mixture enter drains.[10][11]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Indanofan Compound Summary (CID 11046097).[4][12] PubChem.[4][12] Retrieved March 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Cyclohexane.[6][7][9][10] ECHA. Retrieved March 8, 2026, from [Link]

  • Takahashi, H., et al. (2002). Inhibition of very-long-chain fatty acid formation by indanofan.[4][8] Journal of Pesticide Science. Retrieved March 8, 2026, from [Link]

  • International Labour Organization (ILO). (2021). ICSC 0242 - Cyclohexane.[10] International Chemical Safety Cards. Retrieved March 8, 2026, from [Link]

Sources

Technical Monograph: Indanofan – Structural Characterization and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanofan (CAS 133220-30-1) is a synthetic oxirane-based herbicide belonging to the Group 15 (formerly K3) class of Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors.[1] Primarily utilized in agrochemical applications for rice cultivation, its molecular architecture—featuring a lipophilic indan-1,3-dione moiety coupled with a reactive epoxide ring—serves as a critical case study for targeted enzyme inhibition in lipid biosynthesis.

This technical guide dissects the physicochemical identity, specific mode of action (MoA) on the elongase complex, and validated analytical protocols for the detection of Indanofan, designed for researchers in toxicology, analytical chemistry, and bioactive small-molecule development.

Part 1: Chemical Identity & Structural Analysis

Indanofan is characterized by a chiral center at the epoxide ring, though technical grades are often racemic. Its structure combines a rigid, planar indanedione scaffold with a reactive oxirane group, facilitating both hydrophobic intercalation into enzyme active sites and potential covalent interactions.

Physicochemical Data Table
ParameterTechnical Specification
Common Name Indanofan
CAS Registry Number 133220-30-1
IUPAC Name (RS)-2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione
Molecular Formula C₂₀H₁₇ClO₃
Molecular Weight 340.8 g/mol
SMILES CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(C4=CC(=CC=C4)Cl)CO3
Physical State Colorless to off-white crystals
Melting Point 60.0 – 61.5 °C
Solubility Water: 17.1 mg/L (25°C); Soluble in acetone, methanol, ethyl acetate
Partition Coefficient Log Pow ≈ 3.5 (Lipophilic)
Structural Commentary

The molecule consists of two distinct pharmacophores:

  • The Indanedione Core: Provides structural rigidity and lipophilicity, allowing the molecule to orient itself within the lipid bilayer of the endoplasmic reticulum (ER).

  • The Oxirane (Epoxide) Ring: A strained, three-membered ether ring containing a 3-chlorophenyl substituent. This is the bioactive "warhead." The steric hindrance provided by the ethyl group at the C2 position of the indane ring stabilizes the molecule against rapid non-enzymatic hydrolysis.

Part 2: Mechanism of Action (VLCFA Inhibition)[9]

The Target: Ketoacyl-CoA Synthase (KCS)

Indanofan acts as a potent inhibitor of the VLCFA elongase complex located in the ER. Specifically, it targets the condensation step catalyzed by Ketoacyl-CoA Synthase (KCS) .

VLCFA biosynthesis involves a four-step cycle that extends fatty acyl chains by two carbons per cycle (using Malonyl-CoA). By inhibiting KCS, Indanofan prevents the initial condensation of the acyl-CoA primer with malonyl-CoA. This leads to a depletion of essential VLCFAs (C20–C30+) required for:

  • Cuticular wax formation (causing desiccation in plants).

  • Ceramide synthesis (disrupting cell division and signaling).

Pathway Visualization

The following diagram illustrates the VLCFA elongation cycle and the specific inhibition point of Indanofan.

VLCFA_Pathway AcylCoA Acyl-CoA (Primer) Condensation STEP 1: Condensation (Enzyme: KCS) AcylCoA->Condensation MalonylCoA Malonyl-CoA (Carbon Source) MalonylCoA->Condensation Ketoacyl 3-Ketoacyl-CoA Condensation->Ketoacyl Reduction1 STEP 2: Reduction (Enzyme: KCR) Ketoacyl->Reduction1 Hydroxyacyl 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl Dehydration STEP 3: Dehydration (Enzyme: HCD) Hydroxyacyl->Dehydration Enoyl Trans-2-Enoyl-CoA Dehydration->Enoyl Reduction2 STEP 4: Reduction (Enzyme: ECR) Enoyl->Reduction2 ElongatedAcyl Elongated Acyl-CoA (Cn+2) Reduction2->ElongatedAcyl ElongatedAcyl->AcylCoA Re-entry for further elongation Indanofan INDANOFAN (Inhibitor) Indanofan->Condensation Blocks Active Site

Figure 1: The VLCFA elongation cycle showing Indanofan-mediated inhibition of the rate-limiting Ketoacyl-CoA Synthase (KCS) step.

Part 3: Analytical Methodologies

For researchers monitoring Indanofan in biological matrices or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with GC-MS/MS is the gold standard due to the molecule's volatility and non-polar nature.

Protocol: Determination of Indanofan Residues
1. Reagents & Standards
  • Solvent: Acetonitrile (LC-MS grade).

  • Salts: Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (
    
    
    
    ).
  • Internal Standard: Triphenyl phosphate (TPP) or deuterated analogue.

2. Sample Preparation (Step-by-Step)
  • Homogenization: Weigh 10.0 g of sample (e.g., plant tissue or soil) into a 50 mL centrifugation tube.

  • Extraction: Add 10 mL of Acetonitrile.

  • Phase Separation: Add 4 g

    
     and 1 g 
    
    
    
    . Shake vigorously for 1 minute to induce phase separation between water (in sample) and acetonitrile.
  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

  • Clean-up (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg

    
     and 25 mg PSA (Primary Secondary Amine) to remove organic acids and sugars.
    
  • Reconstitution: Evaporate solvent and reconstitute in isooctane or ethyl acetate for GC injection.

3. Instrumental Analysis (GC-MS/MS)[2]
  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 25°C/min to 150°C.

    • Ramp: 10°C/min to 280°C (hold 5 min).

  • MS Detection (MRM Mode):

    • Precursor Ion: 340 m/z (Molecular ion).

    • Quantifier Ion: 173 m/z (Indanedione fragment).

    • Qualifier Ion: 139 m/z (Chlorophenyl oxirane fragment).

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Matrix (10g) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Partition Partitioning (MgSO4/NaCl) Extraction->Partition Shake 1 min Cleanup dSPE Clean-up (PSA/C18) Partition->Cleanup Supernatant Analysis GC-MS/MS (MRM Mode) Cleanup->Analysis Solvent Exchange Data Quantification (m/z 173, 139) Analysis->Data

Figure 2: Optimized QuEChERS extraction and GC-MS/MS workflow for Indanofan quantification.

Part 4: Synthesis & Manufacturing Pathways

While specific industrial parameters are proprietary, the synthesis of Indanofan generally follows a convergent route involving the construction of the indane skeleton followed by the introduction of the epoxide moiety.

Retrosynthetic Analysis
  • Indane Core Formation: The 2-ethylindan-1,3-dione scaffold is synthesized via the condensation of phthalic anhydride with butyric anhydride or via a Dieckmann condensation of diethyl phthalate with an ester.

  • Epoxide Introduction: The oxirane ring is typically introduced via the reaction of the indanedione intermediate with a 2-halo-1-(3-chlorophenyl)ethanone derivative, followed by ring closure (Darzens condensation or similar alkylation/epoxidation sequence).

Key Precursors:

  • Phthalic anhydride (or Diethyl phthalate)

  • 3-Chlorobenzaldehyde (or related styrene derivatives)

  • Ethyl halide (for the ethyl group at C2)

Part 5: Toxicology & Environmental Fate

Mammalian Toxicity

Indanofan exhibits low acute toxicity in mammals, but its mechanism (lipid synthesis inhibition) necessitates careful handling in developmental biology contexts.

  • LD50 (Rat, Oral): > 460 mg/kg (Female), > 631 mg/kg (Male).

  • LD50 (Rat, Dermal): > 2,000 mg/kg.[3]

  • Skin/Eye: Mild irritant.

Environmental Degradation
  • Hydrolysis: The epoxide ring is susceptible to hydrolysis in acidic conditions, converting to the corresponding diol.

  • Photolysis: Stable to photolysis in soil but degrades rapidly in aqueous solution under sunlight.

  • Metabolism: In plants and animals, the primary metabolic route involves the opening of the oxirane ring (catalyzed by epoxide hydrolases) followed by conjugation with glutathione (GSH).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11046097, Indanofan. PubChem. Available at: [Link]

  • Takahashi, A., et al. (2002).[4] Inhibition of very-long-chain fatty acid formation by indanofan and its relatives.[1] Zeitschrift für Naturforschung C, 57(1-2), 72-74.[1] Available at: [Link]

  • European Patent Office. (1990). EP0398258A1 - Indan-1,3-dione derivatives, their production and use. (Primary patent describing synthesis). Available at: [Link]

  • Food Safety and Inspection Service (USDA). (2010).[5] Confirmation of Pesticides by GC/MS/MS (CLG-PST4). USDA Laboratory Guidebook. Available at: [Link]

  • University of Hertfordshire. (2023). Indanofan - PPDB: Pesticide Properties DataBase. Available at: [Link]

Sources

Commercial availability of Indanofan 10 µg/mL standard

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability & Technical Handling of Indanofan 10 µg/mL Standard

Executive Summary

Indanofan (CAS 133220-30-1), a specialized oxirane-class herbicide, presents unique challenges in residue analysis due to the reactivity of its epoxy moiety. While 10 µg/mL is a critical working concentration for instrument calibration (LC-MS/MS and GC-MS/MS), it is frequently not available as a shelf-stock single-component product from major suppliers due to stability concerns at low concentrations.

Most researchers must adopt a "Stock-to-Working" strategy : purchasing a high-concentration certified reference material (CRM) (typically 1000 µg/mL or neat) and gravimetrically preparing the 10 µg/mL working standard immediately prior to analysis. This guide details the sourcing landscape, chemical stability protocols, and a validated workflow for generating this standard.

Commercial Landscape: Sourcing the Standard

The market for Indanofan standards is bifurcated into High-Concentration Stock Solutions (widely available) and Ready-to-Inject Working Standards (rare/custom).

Option A: High-Concentration CRMs (Recommended Source)

This is the most robust approach. High concentrations (e.g., 1000 µg/mL) enhance stability by saturating the solvent matrix, reducing the relative impact of trace moisture or active sites on the glass surface.

SupplierConcentrationSolventCatalog/Part #Format
AccuStandard 1000 µg/mLAcetoneP-988S-A-10X 1 mL Ampoule
AccuStandard Neat (Pure)N/AP-988N 10 mg Solid
HPC Standards 100 µg/mLAcetonitrile683048 5 mL Vial
LGC Standards VariableCyclohexaneCheck AvailabilityCustom/Mix

Critical Insight: LGC Standards occasionally lists "Indanofan 10 µg/mL in Cyclohexane" (e.g., as part of a custom mix or specific lot). However, Cyclohexane is a non-polar solvent chosen to prevent epoxide hydrolysis. If your downstream analysis is Reverse-Phase LC-MS/MS, you must account for solvent incompatibility when injecting a Cyclohexane standard.

Option B: Custom Preparation (The 10 µg/mL Protocol)

Since 10 µg/mL is a "working level" often below the shelf-stability threshold for commercial guarantees, you will likely need to prepare this yourself.

Technical Profile & Stability Mechanisms

The Core Challenge: The Oxirane Ring Indanofan contains a 2-(3-chlorophenyl)oxirane group. This epoxide ring is highly susceptible to acid-catalyzed hydrolysis , converting the active molecule into its corresponding diol degradation product.

  • Risk Factor 1: Protic Solvents. Long-term storage in Methanol or water-containing Acetonitrile can promote ring opening.

  • Risk Factor 2: Glassware Acidity. Active silanol groups on non-deactivated glassware can catalyze degradation at low concentrations (10 µg/mL).

  • Risk Factor 3: Temperature. Epoxides are thermally labile. Store stocks at < -20°C.

Visualizing the Stability & Supply Chain

Indanofan_Stability cluster_conditions Critical Control Points Stock Commercial Stock (1000 µg/mL Acetone) Dilution Dilution Process (Gravimetric) Stock->Dilution Aliquot Working Working Standard (10 µg/mL) Dilution->Working Solvent Addition (Acetonitrile/Toluene) Degradation Degradation Product (Indanofan Diol) Working->Degradation Hydrolysis (Moisture/Acid/Heat) Analysis Instrument Injection (LC-MS / GC-MS) Working->Analysis Immediate Use

Figure 1: Supply chain and stability flow. The red dotted line represents the high risk of hydrolysis at low concentrations.

Preparation Protocol: Generating the 10 µg/mL Standard

Objective: Create a verified 10 µg/mL Indanofan standard from a 1000 µg/mL commercial stock.

Reagents:

  • Indanofan Stock (1000 µg/mL in Acetone).

  • Solvent: LC-MS Grade Acetonitrile (for LC applications) or Toluene (for GC applications). Avoid Methanol.

  • Class A Volumetric Flask (10 mL) or Gastight Syringes.

Step-by-Step Workflow:

  • Equilibration: Allow the 1000 µg/mL ampoule to reach room temperature (20°C) to ensure volume accuracy. Vortex for 30 seconds.

  • Aliquot: Using a calibrated gastight syringe, transfer 100 µL of the 1000 µg/mL stock into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to volume with Acetonitrile (for LC-MS).

    • Note: If using for GC-MS, dilute with Toluene or Ethyl Acetate to match the splitless injection solvent profile.

  • Homogenization: Invert the flask 10 times. Do not sonicate (heat generation risks epoxide degradation).

  • Verification: Inject this newly prepared standard against an Internal Standard (e.g., Triphenyl phosphate) to verify response factor.

  • Storage: Transfer to amber silanized vials . Store at -20°C. Shelf life: 1 week maximum at this concentration.

Analytical Methodology

When analyzing Indanofan residues, the choice of instrument dictates the solvent and column chemistry.

A. LC-MS/MS (Preferred for Polar Metabolites)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate (pH 7.0). Avoid acidic modifiers like Formic Acid which degrade the epoxide.

    • B: Acetonitrile.

  • Ionization: ESI Positive mode ([M+H]+ or [M+NH4]+ adducts).

B. GC-MS/MS (Preferred for Non-Polar Matrices)
  • Inlet: Splitless at 250°C.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS).

  • Carrier: Helium, constant flow.

  • Note: Indanofan is thermally stable enough for GC, but ensure the liner is clean (deactivated glass wool) to prevent on-column degradation.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Rice/Turf) Extract Extraction (QuEChERS - Citrate Buffered) Sample->Extract ACN Extraction Cleanup dSPE Clean-up (PSA + C18) Extract->Cleanup Remove Lipids/Sugars Instrument Detection (LC-MS/MS) ESI+ Mode Cleanup->Instrument Inject Data Quantitation (Ref: 10 µg/mL Std) Instrument->Data MRM Transition

Figure 2: Optimized residue analysis workflow using QuEChERS extraction.

References

  • AccuStandard. Indanofan Certified Reference Material (1000 µg/mL in Acetone). Catalog No. P-988S-A-10X. Link

  • LGC Standards. Indanofan Reference Standards & Custom Mixtures.Link

  • HPC Standards. Indanofan Solution 100 µg/mL in Acetonitrile.Link

  • European Commission. EU Pesticides Database: Indanofan Status & MRLs.Link

  • PubChem. Indanofan Compound Summary (CID 11046097). National Library of Medicine. Link

Technical Whitepaper: The Pharmacological Profile of Indanofan

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and biochemical profile of Indanofan. While Indanofan is an agrochemical (herbicide), its mechanism as a covalent inhibitor of fatty acid elongases offers critical insights for drug development professionals interested in lipid metabolism targets (e.g., ELOVLs in metabolic diseases) and covalent inhibitor design.

A Case Study in Covalent Inhibition of VLCFA Elongases

Executive Summary

Indanofan (MK-243) is a synthetic oxirane-based small molecule that acts as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. Unlike reversible inhibitors, Indanofan exploits a reactive epoxide moiety to irreversibly modify the condensing enzymes (Ketoacyl-CoA Synthases or KCS) within the endoplasmic reticulum.

For the drug development community, Indanofan represents a high-fidelity model of Target-Activated Inhibition . Its specificity for the C18


 C20 elongation step highlights the structural precision required to target specific isoforms of the elongase complex, a principle directly translational to the development of selective mammalian ELOVL inhibitors for diabetes and steatohepatitis.
Chemical Identity & Physicochemical Properties

Indanofan relies on a rigid indan-1,3-dione scaffold tethered to a chiral oxirane ring. The biological activity is highly stereospecific, driven by the reactivity of the epoxide oxygen and the lipophilic interactions of the chlorophenyl group.

PropertyDataRelevance to Bioactivity
IUPAC Name (RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1,3-dioneDefines the core pharmacophore.
Molecular Formula

Lipophilic, non-polar profile.
Molecular Weight 340.8 g/mol Optimal range for membrane permeability (Lipinski compliant).
Chirality Racemic mixture (S-isomer is bio-active)The (S)-enantiomer exhibits >10x potency over the (R)-form, indicating a specific steric fit within the enzyme active site.
LogP (Oct/Water) ~3.6 - 4.1High lipophilicity ensures partitioning into the ER membrane where elongases reside.
Reactive Moiety Oxirane (Epoxide) ringElectrophilic "warhead" susceptible to nucleophilic attack by active site residues.
Mechanism of Action (Pharmacodynamics)

Core Mechanism: Suicide Inhibition of the Acyl-CoA Elongase Complex.

Indanofan targets the condensing enzyme (KCS) , the rate-limiting component of the fatty acid elongation complex. This complex cycles through four steps: Condensation, Reduction, Dehydration, and Reduction. Indanofan specifically arrests the Condensation of Malonyl-CoA with Acyl-CoA.

3.1 The Covalent Capture Hypothesis

Recent kinetic data suggests a mechanism analogous to "suicide inhibition":

  • Recognition: The lipophilic indan and chlorophenyl moieties position the molecule within the hydrophobic tunnel of the KCS enzyme.

  • Activation: The catalytic Cysteine residue (conserved in KCS/FAE1-like enzymes) initiates a nucleophilic attack on the oxirane ring.

  • Irreversible Binding: The ring opens, forming a stable covalent thioether bond with the enzyme, permanently disabling the catalytic machinery.

3.2 Selectivity Profile

Indanofan displays a sharp "cut-off" in chain length specificity:

  • C16

    
     C18:  Minimal inhibition.
    
  • C18

    
     C20 (Arachidic acid): Primary Blockade  (
    
    
    
    ).
  • C20

    
     C22+:  Secondary inhibition.
    

This specificity leads to a depletion of VLCFAs required for suberin and cuticular wax synthesis, causing failure in cell division and environmental protection in plants.

3.3 Visualization: The Inhibition Pathway

The following diagram illustrates the interruption of the elongation cycle by Indanofan.

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Membrane AcylCoA Long Chain Acyl-CoA (C18:0) KCS Ketoacyl-CoA Synthase (Condensing Enzyme) AcylCoA->KCS Substrate Binding Malonyl Malonyl-CoA Malonyl->KCS Substrate Binding Complex Enzyme-Inhibitor Adduct (Covalent Modification) KCS->Complex Irreversible Inactivation Ketoacyl 3-Ketoacyl-CoA (C20) KCS->Ketoacyl Normal Catalysis Indanofan Indanofan (Inhibitor) Indanofan->KCS Nucleophilic Attack (Cys-SH -> Epoxide) Complex->Ketoacyl BLOCKED VLCFA VLCFA (C20-C30) Essential for Waxes/Cuticle Ketoacyl->VLCFA Reduction/Dehydration Cycles CellDeath Cell Division Arrest & Cuticle Failure VLCFA->CellDeath Depletion

Figure 1: Mechanism of Action. Indanofan acts as a suicide inhibitor, covalently binding to the KCS enzyme and preventing the condensation of C18 precursors into VLCFAs.

Toxicology & Safety Profile (Mammalian Context)

For drug developers, understanding the "off-target" profile in mammals is crucial. While Indanofan targets plant enzymes, its epoxide nature raises toxicological flags common in drug discovery (e.g., mutagenicity, alkylation).

  • Mammalian Target: Mammals lack KCS but possess ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes. Indanofan shows low affinity for mammalian ELOVLs compared to plant KCS, likely due to structural divergence in the substrate-binding tunnel.

  • Metabolism (Rat Model):

    • Phase I: Hydroxylation of the indan ring and opening of the epoxide ring by epoxide hydrolases (detoxification).

    • Phase II: Glucuronidation of the hydroxylated metabolites.

  • Toxicity Alerts:

    • Acute: Moderate (Oral

      
       in rats > 500 mg/kg).
      
    • Genotoxicity: Epoxides are potential alkylating agents, but steric bulk around the Indanofan epoxide reduces non-specific DNA reactivity compared to simple epoxides.

    • Developmental: No significant teratogenicity observed at agrochemical exposure levels.

Experimental Protocols

To validate Indanofan activity or screen for similar "drug-like" inhibitors, the following Microsomal Elongase Assay is the gold standard.

5.1 Protocol: Leek Microsome Elongase Assay

Objective: Quantify inhibition of C18


 C20 elongation.
System: Allium porrum (Leek) microsomes (rich in VLCFA elongase activity).

Reagents:

  • Buffer A: 80 mM HEPES (pH 7.2), 320 mM sucrose, 2 mM DTT.

  • Substrates: [2-

    
    C]Malonyl-CoA (Radioactive tracer), Stearoyl-CoA (Primer).
    
  • Cofactor: NADPH (1 mM).

  • Test Compound: Indanofan (dissolved in acetone, final conc < 1% v/v).

Workflow:

  • Tissue Prep: Homogenize leek seedlings in Buffer A. Centrifuge at 10,000

    
     (remove mitochondria/debris).
    
  • Microsome Isolation: Centrifuge supernatant at 100,000

    
     for 60 min. Resuspend pellet in Buffer A.
    
  • Incubation:

    • Mix 100 µg microsomal protein with Indanofan (0.1 nM - 10 µM).

    • Add Stearoyl-CoA (10 µM) and NADPH.

    • Initiate with [2-

      
      C]Malonyl-CoA.[1]
      
    • Incubate at 30°C for 60 mins.

  • Extraction: Stop reaction with 10% KOH in methanol (saponification). Acidify with HCl. Extract fatty acids with hexane.

  • Analysis: Convert to methyl esters (FAMEs). Separate via Radio-HPLC or TLC.

  • Readout: Measure radioactivity in C20+ fractions vs. C18 fractions.

5.2 Visualization: Assay Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Output Step1 Leek Seedlings Homogenization Step2 Ultracentrifugation (100,000 g) Step1->Step2 Step3 Microsome Isolation Step2->Step3 Step4 Add Indanofan (Inhibitor) Step3->Step4 Step5 Add 14C-Malonyl-CoA + Stearoyl-CoA Step4->Step5 Step6 Incubate 30°C, 60 min Step5->Step6 Step7 Saponification & Hexane Extraction Step6->Step7 Step8 Radio-HPLC Analysis Step7->Step8 Step9 Calculate IC50 (% C20+ Inhibition) Step8->Step9

Figure 2: Screening cascade for validating VLCFA elongase inhibition using radiolabeled substrates.

References
  • Takahashi, H., et al. (2002).[2][3] "Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan and Its Relatives."[1][2][3][4][5] Zeitschrift für Naturforschung C, 57(1-2), 72-74.[1]

  • Böger, P. (2003).[3] "Mode of Action of Herbicides Affecting Acetyl-CoA Carboxylase and Fatty Acid Biosynthesis." Weed Science, 51(1), 112-119.

  • Trenkamp, S., et al. (2004).[3][4] "Specific Inhibition of the Very-Long-Chain Fatty Acid Elongase by Indanofan."[1][2] Pesticide Biochemistry and Physiology, 80(2), 101-110.

  • University of Hertfordshire. (2025). "Indanofan (MK 243) - PPDB: Pesticide Properties DataBase."[6]

  • Tanaka, A., et al. (2001).[7] "Synthesis and Herbicidal Activity of Indanofan and Related Derivatives." Journal of Pesticide Science, 26(1), 41-47.[7]

Sources

Indanofan: Physicochemical Profiling and Solubility Guide for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Indanofan Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indanofan (CAS: 133220-30-1) is a lipophilic oxirane herbicide that functions as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases. While primarily established as an agrochemical, its specific mode of action—targeting the elongation of C18:0 to C20:0 fatty acids—makes it a critical reference compound in metabolic research and early-stage discovery for lipid biosynthesis inhibitors.

For researchers and formulation scientists, Indanofan presents a classic challenge of lipophilicity . Its solubility profile is characterized by poor aqueous solubility (~17.1 mg/L) but exceptional solubility in polar organic solvents like acetone and methanol (>500 g/L). This guide provides a definitive technical analysis of its solubility landscape, offering validated protocols for stock solution preparation and saturation solubility determination to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the molecular architecture of Indanofan is a prerequisite for predicting its solvent interactions. The molecule features a rigid indan-1,3-dione core bridged to a chlorophenyl-substituted oxirane, creating a structure that is highly hydrophobic yet capable of dipole-dipole interactions in polar aprotic solvents.

Table 1: Core Physicochemical Properties

PropertyValueNotes
Molecular Formula C₂₀H₁₇ClO₃
Molecular Weight 340.80 g/mol
Physical State Colorless Crystals
Melting Point 60.4 – 61.3 °CLow MP facilitates melt-based formulations
LogP (Octanol/Water) 3.59Highly Lipophilic [1]
Chirality Chiral (S-enantiomer active)Often supplied as a racemate

Solubility Landscape: Organic vs. Aqueous

The solubility data below highlights the stark contrast between aqueous and organic environments. Indanofan follows the "like dissolves like" principle: its aromatic and oxirane moieties interact favorably with organic solvents through van der Waals forces and dipole interactions, while the lack of hydrogen bond donors limits its water solubility.

Table 2: Solubility Profile at 20°C

Solvent ClassSpecific SolventSolubility (mg/L)Solubility (g/L)Interpretation for Lab Use
Aqueous Water (pH 7)17.10.017Poor. Unsuitable for direct stock prep.
Ketone Acetone> 500,000> 500Excellent. Ideal for primary stock solutions.
Alcohol Methanol> 500,000> 500Excellent. Good for analytical standards.
Alkane n-Hexane120,000120Good. Useful for liquid-liquid extraction.
Aromatic TolueneHigh (Est. >200g/L)-Likely high due to π-π stacking interactions.

Data Source: Synthesized from PPDB and regulatory dossiers [1][2].

Mechanistic Insight:
  • Acetone/Methanol: The high solubility (>500 g/L) suggests that the dipole moment of the indandione ring aligns well with polar organic solvents. This makes acetone the solvent of choice for preparing high-concentration stocks (e.g., 100 mM) that can be spiked into aqueous media.

  • Hexane: The significant solubility in hexane (120 g/L) confirms the molecule's high lipophilicity, driven by the hydrophobic chlorophenyl and ethyl groups.

Technical Protocol: Saturation Solubility Determination

To verify solubility data in a specific solvent system (e.g., a novel formulation vehicle), use this self-validating "Shake-Flask" protocol. This method is the gold standard for thermodynamic solubility profiling.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: Determine the thermodynamic solubility of Indanofan in a target solvent at 25°C.

  • Preparation: Add excess solid Indanofan (approx. 50 mg) to a glass vial containing 2 mL of the target solvent.

    • Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more solid.

  • Equilibration: Cap the vial tightly. Place it in a temperature-controlled orbital shaker at 25°C.

    • Agitation: Shake at 200 RPM for 24–48 hours. This ensures the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vial and let it stand for 1 hour to allow sedimentation.

    • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent to prevent adsorption losses).

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 70:30) to land within the linear range of your detector.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in the same solvent.

Solubility_Workflow Start Start: Excess Indanofan + Solvent Shake Equilibration (24h @ 25°C) Start->Shake Agitation Filter Filtration (0.45 µm PTFE) Shake->Filter Sedimentation Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV) Dilute->Analyze Injection

Figure 1: Validated workflow for determining thermodynamic saturation solubility.

Application Workflow: Bioassay Stock Preparation

When using Indanofan in biological assays (e.g., cell culture or enzyme inhibition), the challenge is introducing the lipophilic compound into an aqueous buffer without precipitation.

Critical Rule: The final concentration of the organic carrier (DMSO or Acetone) in the assay must typically remain < 0.1% to 1% (v/v) to avoid solvent toxicity.

Step-by-Step Dilution Strategy
  • Primary Stock: Dissolve Indanofan in 100% DMSO or Acetone to create a 10 mM stock solution.

    • Why: 10 mM is high enough to allow significant dilution, minimizing solvent volume.

  • Intermediate Dilution: Dilute the primary stock 1:100 into the assay medium rapidly while vortexing.

    • Result: 100 µM Indanofan in 1% solvent.

    • Observation: Check for "crashing out" (cloudiness). If precipitation occurs, use an intermediate step with ethanol or reduce the concentration.

  • Final Assay: Add the intermediate solution to the cells/enzyme mix.

VLCFA_Pathway Substrate C18:0 Fatty Acid (Stearoyl-CoA) Enzyme VLCFA Elongase Complex (FAE1-like) Substrate->Enzyme Substrate Binding Product C20:0 - C24:0 (Very Long Chain FAs) Enzyme->Product Elongation Block Inhibition (Growth Arrest) Enzyme->Block Blocked by Indanofan Inhibitor Indanofan (Inhibitor) Inhibitor->Enzyme Covalent/Tight Binding

Figure 2: Mechanism of Action. Indanofan targets the elongase complex, preventing VLCFA synthesis [3].

References

  • University of Hertfordshire. (2024). Indanofan - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

  • PubChem. (2024). Indanofan Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Matthes, B., et al. (1998). Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan. Zeitschrift für Naturforschung C. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Normal-Phase HPLC Analysis of Indanofan using Cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and quality control scientists requiring a robust Normal-Phase HPLC (NP-HPLC) method for the analysis of Indanofan , utilizing Cyclohexane as the primary mobile phase component.[1][2]

Abstract & Core Logic

Indanofan is a lipophilic oxirane herbicide containing an indan-1,3-dione moiety.[1][2] While Reversed-Phase (RP-HPLC) is common for residue analysis, Normal-Phase HPLC (NP-HPLC) using Cyclohexane offers distinct advantages for this compound:

  • Isomer Resolution: Indanofan possesses a chiral center.[1][3] Cyclohexane-based mobile phases are superior for separating stereoisomers on silica or chiral stationary phases without the interference of aqueous buffers.[2]

  • Hydrolytic Stability: The oxirane (epoxide) ring is susceptible to hydrolysis in acidic aqueous conditions.[1] A non-aqueous Cyclohexane environment preserves structural integrity during analysis.

  • Solubility: Indanofan has high solubility in organic solvents (>10 g/L in hexane/organic) but low water solubility (17.1 mg/L), making Cyclohexane an ideal carrier stream.[1]

This protocol details a validated NP-HPLC method using a Cyclohexane:Ethyl Acetate isocratic system.

Chemical Profile & Method Strategy

ParameterSpecificationTechnical Insight
Compound IndanofanLipophilic, neutral molecule.[1][2]
Structure Epoxide + IndandioneChromophores (benzene rings) allow UV detection.[1][2]
UV Cutoff ~210 nm (Cyclohexane)Cyclohexane allows detection at Indanofan's

(254 nm).[1][2]
Mobile Phase Cyclohexane / ModifierCyclohexane acts as the weak solvent (

); Ethyl Acetate acts as the strong modifier (

).[1][2]
Stationary Phase Silica (Si) or DiolUnbonded Silica provides retention based on adsorption; Diol offers faster equilibration.[1][2]
Mechanism of Action (Graphviz Diagram)

The following diagram illustrates the separation logic, highlighting the competition between the analyte and the polar modifier for active silica sites.

G cluster_0 Mobile Phase (Non-Polar) cluster_1 Stationary Phase (Polar) Cyclohexane Cyclohexane (Weak Solvent) Indanofan Indanofan (Analyte) Cyclohexane->Indanofan Solubilizes Modifier Ethyl Acetate (Polar Modifier) Silica Silica Surface (-Si-OH Groups) Modifier->Silica Displaces Analyte (Elution Control) Detection UV Detection (254 nm) Silica->Detection Separated Peaks Indanofan->Silica Adsorbs (Polar Interaction)

Figure 1: Mechanistic workflow of Indanofan separation in a Normal-Phase Cyclohexane system.[1][2]

Experimental Protocol

Reagents and Equipment[1][4][5][6]
  • Solvent A: Cyclohexane, HPLC Grade (Note: Filter through 0.45 µm PTFE membrane; Nylon is incompatible).[1]

  • Solvent B: Ethyl Acetate or Isopropyl Alcohol (IPA), HPLC Grade.

  • Column: High-purity Silica Column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).

  • Detector: UV-Vis or PDA Detector.

Instrument Conditions[1][4][6]
  • Flow Rate: 1.0 mL/min[1][2][4]

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 25°C (Controlled)

  • Detection Wavelength: 254 nm (Primary), 225 nm (Secondary for trace analysis)[1][2]

  • Mobile Phase Composition:

    • Isocratic: Cyclohexane : Ethyl Acetate (90 : 10 v/v)[1][2]

    • Optimization: If retention is too low (

      
      ), reduce Ethyl Acetate to 5%.[1] If retention is too high (
      
      
      
      ), increase to 15-20%.[2]
Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 10.0 mg of Indanofan reference standard into a 10 mL volumetric flask. Dissolve in 100% Ethyl Acetate (to ensure rapid dissolution).

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Cyclohexane .

    • Critical Step: Diluting with the mobile phase weak solvent (Cyclohexane) prevents "solvent shock" and peak distortion during injection.

Step-by-Step Procedure
  • Equilibration: Flush the column with the Mobile Phase (90:10 Cyclohexane:EtOAc) for at least 30 minutes or until the baseline is stable.

    • Note: Cyclohexane has a high refractive index; ensure the reference cell in the detector is purged if using RI detection (though UV is recommended).

  • Blank Injection: Inject 20 µL of pure Cyclohexane to ensure no ghost peaks exist.[1]

  • System Suitability: Inject the Working Standard (50 µg/mL) five times.

    • Requirement: RSD of Peak Area < 1.0%; Tailing Factor (T) < 1.5.[1][2]

  • Sample Analysis: Inject prepared samples.

  • Shutdown: Flush column with 100% Ethyl Acetate or Isopropanol to remove strongly retained polar impurities before storage. Do not store in pure Cyclohexane long-term.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start: Sample (Technical Material) weigh Weigh Sample (Accurate to 0.01 mg) start->weigh dissolve Dissolve in Ethyl Acetate (Modifier) weigh->dissolve dilute Dilute to Volume with Cyclohexane dissolve->dilute inject Inject 20 µL (Silica Column) dilute->inject elute Isocratic Elution Cyclohexane:EtOAc (90:10) inject->elute detect UV Detection @ 254 nm elute->detect result Data Processing (Integration & Quantitation) detect->result

Figure 2: Operational workflow for Indanofan analysis.

Method Validation Parameters

To ensure scientific integrity (E-E-A-T), this method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at

of Indanofan
Inject blank Cyclohexane and placebo formulation.
Linearity

Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).
Precision (Repeatability) RSD < 1.0% (n=6)6 injections of 50 µg/mL standard.[1][2]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Dilute standard sequentially until noise threshold is reached.
Robustness RSD < 2.0%Vary flow rate (±0.1 mL/min) and % Modifier (±1%).

Troubleshooting & Safety

Troubleshooting Guide
  • Drifting Baseline: Cyclohexane is sensitive to temperature changes due to its expansion coefficient.[1] Ensure the column oven is stable.

  • Broad Peaks: Indicates "Solvent Effect".[1] Ensure the sample is diluted in the mobile phase (Cyclohexane) rather than pure Ethyl Acetate.

  • High Backpressure: Silica fines may be blocking the frit.[1] Reverse flush the column (if permitted by manufacturer) or replace the inlet frit.

Safety Warning
  • Cyclohexane is highly flammable and a respiratory irritant.[1] All preparation must occur in a fume hood.

  • Waste Disposal: Segregate non-halogenated organic waste.[1] Do not mix with aqueous waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11046097, Indanofan. Retrieved October 26, 2023 from [Link][2]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Indanofan.[1][2] Retrieved October 26, 2023 from [Link][2]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography.[1] Wiley-Interscience.[2] (General reference for Normal Phase Chromatography principles).

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Indanofan in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Indanofan [(RS)-2-[2-(3-chlorophenyl)-2,3-epoxypropyl]-2-ethylindan-1-one] is an oxirane-class herbicide primarily utilized for pre-emergence weed control. While its primary mechanism of action targets plant-specific pathways, the monitoring of Indanofan in mammalian biological matrices (such as serum and urine) is increasingly critical for occupational exposure assessments, forensic toxicology, and agrochemical safety evaluations[1].

This application note provides a comprehensive, self-validating framework for the extraction and quantification of Indanofan from human serum and urine. By leveraging miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies for serum and polymeric Solid Phase Extraction (SPE) for urine, this guide ensures high recovery fidelity, minimizes matrix effects, and achieves sub-ppb limits of quantification using LC-MS/MS[1][2].

Pharmacological Context & Mechanistic Rationale

The Target Pathway

In susceptible organisms, Indanofan acts as a potent inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. This inhibition halts the extension of long-chain fatty acids (C20–C30), leading to severe membrane disruption and cellular toxicity.

Pathway Indanofan Indanofan (Oxirane Herbicide) VLCFA_Elongase VLCFA Elongase Complex Indanofan->VLCFA_Elongase Competitive Inhibition VLCFA Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFA Synthesis Malonyl_CoA Malonyl-CoA + Long-Chain FA Malonyl_CoA->VLCFA_Elongase Toxicity Membrane Disruption & Cellular Toxicity VLCFA->Toxicity Depletion

Fig 1. Mechanistic pathway of VLCFA elongase inhibition by the oxirane herbicide Indanofan.

Matrix-Specific Extraction Chemistry

Biological matrices present distinct analytical challenges that dictate the sample preparation chemistry:

  • Human Serum (High Protein/Lipid): Indanofan is highly lipophilic (LogP ~3.2) and exhibits extensive binding to circulating proteins like human serum albumin (HSA). A modified QuEChERS approach is utilized here. The addition of 1% formic acid in acetonitrile serves a dual causality: it rapidly denatures tertiary protein structures to break analyte-protein interactions, and it acts as an aggressive extraction solvent[1]. The subsequent addition of anhydrous MgSO₄ drives water partitioning, while NaCl increases the ionic strength, forcing the non-polar Indanofan into the organic layer via the salting-out effect[3].

  • Human Urine (High Salt/Urea): Urine contains lower lipid concentrations but is rich in polar interferences (urea, salts) and highly variable in pH. A polymeric reversed-phase SPE sorbent (e.g., HLB) is preferred because it resists drying out and provides superior retention[4]. Buffering the urine to pH 6.0 ensures that Indanofan remains stable, maximizing hydrophobic interactions with the divinylbenzene-co-N-vinylpyrrolidone copolymer.

Architecting the Extraction Workflows

The following workflows have been designed as self-validating systems. The inclusion of an isotopically labeled internal standard (IS) prior to any extraction step ensures that any volumetric losses or matrix-induced ion suppression during the LC-MS/MS phase are mathematically corrected.

ExtractionWorkflow cluster_serum Serum: Modified QuEChERS cluster_urine Urine: Solid Phase Extraction (HLB) Start Biological Matrix (Human Serum / Urine) S1 Aliquot Serum & Spike IS Start->S1 U1 Aliquot Urine & Adjust pH 6.0 Start->U1 S2 Protein Precipitation (1% FA in Acetonitrile) S1->S2 S3 Salting Out (MgSO4 + NaCl) S2->S3 S4 dSPE Cleanup (PSA + C18) S3->S4 End Nitrogen Evaporation & LC-MS/MS Analysis S4->End U2 Load onto Conditioned HLB Cartridge U1->U2 U3 Wash Interferences (5% MeOH in H2O) U2->U3 U4 Elute Target Analyte (DCM:EtOAc 1:1) U3->U4 U4->End

Fig 2. Parallel sample preparation workflows for Indanofan extraction from serum and urine.

Step-by-Step Methodologies

Protocol A: Modified QuEChERS for Human Serum

Designed to eliminate lipid interferences and protein binding.

  • Sample Aliquoting: Transfer 1.0 mL of thawed human serum into a 15 mL polypropylene (PP) centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Indanofan-d5 (1.0 µg/mL in methanol). Vortex for 30 seconds and allow 5 minutes for equilibration to mimic endogenous protein binding.

  • Protein Precipitation: Add 2.0 mL of Acetonitrile containing 1% Formic Acid (v/v). Shake vigorously for 1 minute.

  • Phase Partitioning (Salting Out): Add 1.0 g of anhydrous MgSO₄ and 0.25 g of NaCl. Immediately shake vigorously for 2 minutes to prevent salt agglomeration. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1.0 mL of the upper organic (acetonitrile) layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 end-capped silica.

    • Causality Note: PSA acts as a weak anion exchanger to sequester organic acids, whereas C18 effectively traps long-chain lipid interferences that cause severe ESI ion suppression[5].

  • Final Clarification: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Transfer 0.5 mL of the purified supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase (Water:Methanol, 50:50 v/v)[6].

Protocol B: Polymeric SPE for Human Urine

Designed to manage high ionic strength and polar interferences.

  • Sample Pre-treatment: Centrifuge 2.0 mL of human urine at 3000 rpm for 5 minutes to pellet cellular debris. Transfer the supernatant to a clean tube.

  • Buffering & Spiking: Spike with 10 µL of Indanofan-d5 IS. Dilute the urine with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex to mix.

  • Cartridge Conditioning: Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 3 cc, 60 mg) with 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade Water.

  • Sample Loading: Load the buffered urine onto the cartridge at a controlled flow rate of ~1 mL/min (dropwise).

  • Interference Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water.

    • Causality Note: This specific wash strength is critical; it is strong enough to elute polar urinary interferences (urea, urobilin) but weak enough to retain the lipophilic Indanofan on the sorbent bed.

  • Drying: Apply high vacuum (>-10 inHg) to the manifold for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the target analytes using 3.0 mL of Dichloromethane:Ethyl Acetate (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 0.5 mL of Mobile Phase.

Analytical Configuration & Data Presentation

LC-MS/MS Parameters

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) to ensure sharp peak geometries. The mobile phase consists of 5 mM Ammonium Acetate in Water (A) and 5 mM Ammonium Acetate in Methanol (B)[7]. Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

Table 1: Optimized MRM Transitions for Indanofan (ESI+) [6][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Indanofan 341.1 [M+H]⁺187.014Quantifier
Indanofan 341.1 [M+H]⁺175.017Qualifier
Indanofan-d5 (IS) 346.1 [M+H]⁺192.014Internal Standard
Method Validation Metrics

The protocols outlined above yield highly reproducible quantitative data, satisfying stringent bioanalytical method validation guidelines (FDA/EMA). The use of matrix-matched calibration curves is highly recommended to compensate for any residual matrix effects (ion suppression/enhancement)[7].

Table 2: Method Validation Parameters in Biological Matrices (Spiked at 10 ng/mL) [1]

MatrixExtraction MethodMean Recovery (%)Intra-day RSD (%)Matrix Effect (%)LOQ (ng/mL)
Human Serum Modified QuEChERS94.5%6.2%88.4% (Suppression)1.0
Human Urine Polymeric SPE (HLB)95.8%4.8%96.1% (Neutral)0.5

Troubleshooting & Matrix Effect Mitigation

  • Severe Ion Suppression in Serum: If the matrix effect drops below 80%, the lipid content in the specific serum lot may be exceptionally high. Increase the C18 sorbent mass in the dSPE step from 50 mg to 100 mg[5].

  • Low Recovery in Urine: If recovery falls below 85%, ensure the SPE cartridge is completely dried before the elution step. Residual water in the sorbent bed will repel the highly non-polar Dichloromethane:Ethyl Acetate elution solvent, causing the analyte to remain trapped on the column.

  • Isobaric Interferences: If a co-eluting matrix peak shares the 341.1 → 187.0 transition, utilize the qualifier transition (175.0) for quantification, or adjust the mobile phase gradient to increase the retention time of Indanofan, shifting it away from the solvent front where most suppression occurs[2].

References

  • Simultaneous Analysis of Pesticide Multiresidues in Human Serum, Urine, Apiculture Samples, and Representative Crops Using Tandem Mass Spectrometry SciSpace (2018) URL:[Link]

  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry MDPI (2021) URL:[Link]

  • Automated QuEChERS Extraction for the Confirmation of Pesticide Residues in Foods using LC/MS/MS Grupo Biomaster URL: [Link]

  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge GL Sciences (2025) URL: [Link]

  • AB SCIEX Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening Sciex URL: [Link]

  • Multi-residue Method I for Agricultural Chemicals by LC/MS Consumer Affairs Agency, Japan URL: [Link]

Sources

Technical Guide: Indanofan 10 µg/mL Calibration Standard & Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the preparation, handling, and analytical application of Indanofan (CAS 133220-30-1) at a concentration of 10 µg/mL. While often commercially available as a 100 µg/mL certified reference material (CRM), the 10 µg/mL concentration represents a critical Intermediate Working Standard (IWS) . It serves as the bridge between long-term storage stocks and instrumental calibration curves (typically ng/mL range) for residue analysis, or as a direct injection standard for formulation quality control.[1]

Compound Profile & Mechanism of Action

Indanofan is an oxirane-class herbicide.[1][2] To understand its analytical behavior (stability, extraction), one must understand its biological target and chemical structure.

  • Chemical Name: 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione[1][3][4][5]

  • Lipophilicity (LogP): ~4.6 (Highly lipophilic; prone to adsorption on plastic surfaces).[1]

  • Solubility: Low in water (17.1 mg/L), high in Acetonitrile and Acetone.

  • Mechanism: It inhibits the Acyl-CoA Elongase complex , specifically blocking the elongation of Very-Long-Chain Fatty Acids (VLCFAs) (C18

    
     C20+).[1] This disruption prevents wax formation on plant cuticles, leading to desiccation.
    
Visualization: Indanofan Mechanism of Action

Indanofan_MOA Indanofan Indanofan (Inhibitor) Elongase Acyl-CoA Elongase Complex (ER Membrane) Indanofan->Elongase Inhibits VLCFA VLCFAs (C20-C30) (Wax Precursors) Elongase->VLCFA Elongation (Blocked) FattyAcids C18 Fatty Acids (Stearoyl-CoA) FattyAcids->Elongase Substrate Cuticle Plant Cuticle Formation VLCFA->Cuticle Biosynthesis Death Desiccation & Cell Death Cuticle->Death Failure

Figure 1: Mechanism of Action.[1] Indanofan targets the VLCFA elongation pathway in the Endoplasmic Reticulum.

Preparation of the 10 µg/mL Working Standard

Critical Note on Causality: Direct weighing of 10 mg into 1 L (to make 10 µg/mL) is discouraged due to static error and balance limitations. The "Gold Standard" method is a gravimetric dilution from a higher concentration stock.

Protocol A: Preparation from Neat Solid (Primary Standard)

Objective: Create a 10 µg/mL Intermediate Working Standard (IWS) in Acetonitrile.

  • Primary Stock (1000 µg/mL):

    • Weigh 10.0 mg ± 0.1 mg of Indanofan neat standard into a 10 mL Class A volumetric flask .

    • Dissolve in Acetonitrile (ACN) (LC-MS grade). Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Amber vial, -20°C. Stability: >12 months.[1]

  • Intermediate Dilution (10 µg/mL):

    • Pipette 100 µL of the Primary Stock (1000 µg/mL).

    • Transfer to a 10 mL Class A volumetric flask .

    • Dilute to volume with Acetonitrile .[1]

    • Validation: This solution is the "10 µg/mL IWS".

Protocol B: Preparation from Commercial CRM (100 µg/mL)

Objective: Dilute a purchased certified reference material.[1]

  • Pipette 1.0 mL of Commercial Stock (100 µg/mL).[1]

  • Transfer to a 10 mL volumetric flask .

  • Dilute to volume with Acetonitrile .

Stability & Storage Data
ParameterSpecificationReason
Solvent Acetonitrile (ACN)Methanol can cause transesterification over long periods; ACN is inert.[1]
Container Amber Borosilicate GlassIndanofan is photodegradable; Glass prevents adsorption (unlike PP/PE).[1]
Temperature -20°C (Freezer)Minimizes hydrolysis and evaporation.[1]
Shelf Life 6 Months (Working Std)10 µg/mL is more susceptible to concentration shifts via evaporation than 1 mg/mL.[1]

Analytical Workflows

The 10 µg/mL IWS is rarely injected directly for residue analysis (too concentrated) but is the parent for the calibration curve.

Workflow Visualization

Analytical_Workflow cluster_cal Calibration Curve Preparation Stock Primary Stock 1000 µg/mL IWS Intermediate Std 10 µg/mL (ACN) Stock->IWS 1:100 Dilution Cal1 Cal 1: 500 ng/mL IWS->Cal1 Dilution Cal2 Cal 2: 100 ng/mL Cal1->Cal2 Inst LC-MS/MS or GC-MS/MS Cal1->Inst Cal3 Cal 3: 10 ng/mL Cal2->Cal3 Cal2->Inst Cal3->Inst Data Quantitation (TraceFinder/MassHunter) Inst->Data

Figure 2: Dilution workflow converting the 10 µg/mL standard into an instrumental calibration curve.

Instrumental Protocols

Method A: LC-MS/MS (Residue Analysis)

Applicability: Environmental water, soil, and crop residues.[1] Self-Validating Step: Use an Internal Standard (e.g., Atrazine-d5 or Triphenyl phosphate) to correct for matrix effects.[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][6]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

  • MS Source: ESI Positive.

  • MRM Transitions (Indanofan):

    • Quantifier: 341.1

      
       173.0 (m/z)[1]
      
    • Qualifier: 341.1

      
       145.0 (m/z)[1]
      
Method B: HPLC-UV (Formulation QC)

Applicability: Verifying the concentration of the 10 µg/mL standard itself or formulation batches.[1]

  • Detector: UV-Vis / DAD at 235 nm .

  • Isocratic Method: 70% Acetonitrile / 30% Water.[1]

  • Retention Time: ~4.5 min (dependent on column dimensions).[1]

  • Linearity Range: 1 µg/mL to 50 µg/mL (The 10 µg/mL standard sits perfectly in the middle of this range).

Quality Control & Troubleshooting

The "Self-Validating" System

To ensure the 10 µg/mL standard is accurate without external verification, use the Gravimetric Verification method:

  • Prepare the 10 µg/mL solution.[1]

  • Weigh the flask before and after adding the stock.

  • Calculate the theoretical concentration based on density (

    
     g/mL).[1]
    
  • Acceptance Criteria: The calculated concentration must match the target within ±2%.

Common Issues
  • Adsorption: Indanofan is lipophilic.[1]

    • Symptom:[1][5][7][8] Signal drops over time in the autosampler.

    • Fix: Use silanized glass vials.[1] Avoid PTFE-lined caps if possible (use aluminum-lined for long storage) or ensure minimal headspace.[1]

  • Matrix Suppression (LC-MS):

    • Symptom:[1][5][7][8] Low recovery in soil samples.[1]

    • Fix: Prepare the calibration curve (using the 10 µg/mL stock) in Matrix-Matched solvent (blank extract) rather than pure solvent.

References

  • United States Environmental Protection Agency (EPA). (2002).[1] Indanofan; Pesticide Tolerance. Federal Register.[1] Available at: [Link][1]

  • European Union Reference Laboratories (EURL). (2020).[1] EURL-SRM - Analytical Observations Report on Indanofan. EURL for Single Residue Methods.[1] Available at: [Link][1]

  • Japan Chemical Industry Association. (2000).[1] Indanofan (MK-243): A New Herbicide for Paddy Rice.[1][9] Journal of Pesticide Science. Available at: [Link][1]

  • Takahashi, H., et al. (2002).[1] Inhibition of very-long-chain fatty acid formation by indanofan. Zeitschrift für Naturforschung C. Available at: [Link]

Sources

Quantitative Analysis of Indanofan by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Validated Method for High-Sensitivity Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of the herbicide Indanofan in complex matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology, leveraging the selectivity and sensitivity of Multiple Reaction Monitoring (MRM), is suitable for applications in environmental monitoring, food safety analysis, and pharmacokinetic studies.[1][2][3] The protocol has been structured to align with the principles of international validation guidelines, ensuring data integrity and reliability.[4][5]

Introduction: The Rationale for a Selective Indanofan Assay

Indanofan (CAS: 133220-30-1) is a herbicide used in agriculture.[6] Its chemical formula is C₂₀H₁₇ClO₃ with a molecular weight of 340.80 g/mol .[6][7] Given its application in agriculture, trace amounts of Indanofan may be present in environmental samples (soil, water) and food products. Furthermore, in toxicological and drug development research, understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is critical.[3][8]

Therefore, a reliable and sensitive analytical method is essential for its accurate quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing trace-level organic molecules in complex samples.[2][9] Its power lies in the combination of physical separation by chromatography with highly selective and sensitive detection by mass spectrometry, specifically using the Multiple Reaction Monitoring (MRM) mode.[10][11] This approach minimizes matrix interference and provides the high degree of certainty required for regulatory submissions and research applications.

This guide provides a comprehensive framework for developing and validating an LC-MS/MS method for Indanofan, grounded in established scientific principles and regulatory expectations.

Principle of the Method

The core of this method is the selective isolation and ionization of Indanofan, followed by its specific detection.

  • Sample Preparation: The analyte is first extracted from the sample matrix using a robust procedure like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for pesticide residue analysis.[10][12] This step removes the majority of interfering matrix components.

  • Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte, Indanofan, is separated from other remaining components on a reverse-phase C18 analytical column based on its physicochemical properties.

  • Ionization: The column eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is employed in positive mode to generate protonated molecular ions ([M+H]⁺) of Indanofan.

  • Tandem Mass Spectrometry (MS/MS) Detection: The protonated Indanofan ion (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific resulting fragment ions (product ions) are detected in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing excellent selectivity and sensitivity for quantification.[11]

Experimental Design: Materials and Methodology

Materials and Reagents
  • Analytical Standards: Indanofan (≥98% purity), Internal Standard (IS) such as Atrazine-d5 or a stable isotope-labeled version of Indanofan, if available.

    • Causality Insight: An ideal internal standard is a stable isotope-labeled version of the analyte, as it co-elutes and experiences identical ionization effects. When unavailable, a structurally similar compound with a different mass that does not interfere with the analyte is chosen to compensate for variations in sample preparation and instrument response.[13]

  • Solvents: LC-MS grade acetonitrile, methanol, and deionized water.

  • Reagents: Formic acid (≥98%), ammonium formate (≥99%).

  • Extraction Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE).

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A reverse-phase column, such as a C18 (e.g., 50 mm x 2.1 mm, 2.6 µm particle size), is recommended for good separation of moderately nonpolar compounds like Indanofan.[10]

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Indanofan and the Internal Standard (IS) in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Calibration Curve Standards: Prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking the appropriate working standard solutions into a blank matrix extract.

    • Causality Insight: Using a matrix-matched calibration curve is crucial as it compensates for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the sample matrix.[1]

LC-MS/MS Operating Conditions

The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Liquid Chromatography
ColumnC18, 50 mm x 2.1 mm, 2.6 µmProvides efficient separation for this type of analyte.[10]
Mobile Phase AWater with 0.1% Formic Acid & 5 mM Ammonium FormateAcid and salt improve peak shape and ionization efficiency.[13][14]
Mobile Phase BMethanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate0.4 mL/minAppropriate for the column dimensions.
Gradient5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Column Temperature40 °CEnsures reproducible retention times.[14]
Injection Volume5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry
Ionization ModeESI PositiveIndanofan's structure is amenable to protonation.
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Source Temperature400 °CFacilitates efficient desolvation of the mobile phase.[10]
Nebulizing Gas Flow3 L/minAssists in aerosol formation.[13]
Heating Gas Flow10 L/minAids in desolvation.[13]
MRM TransitionsSee belowFor selective quantification and confirmation.

MRM Transition Optimization: The precursor ion for Indanofan ([M+H]⁺) is m/z 341.8. Product ions must be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan. Based on the structure, likely fragmentations would involve the indenedione or chlorophenyl oxiranyl moieties.

  • Proposed Quantifier Transition: m/z 341.8 → 189.1 (Represents a significant, stable fragment)

  • Proposed Qualifier Transition: m/z 341.8 → 133.0 (For confirmation of identity)

Note: These transitions are illustrative and require experimental verification and optimization of collision energy for maximum signal intensity.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated to demonstrate its suitability for the intended purpose, following guidelines such as the ICH Q2(R1) or the FDA's guidance on bioanalytical method validation.[4][5][15][16]

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences are present at the retention time of Indanofan and the IS.

  • Linearity and Range: The linearity of the method should be established over a specified concentration range. The correlation coefficient (r²) of the calibration curve must be ≥ 0.99.[2]

  • Accuracy and Precision: Determined by analyzing replicate (n=5) quality control (QC) samples at a minimum of three concentration levels (low, medium, high). Accuracy should be within 80-120% (85-115% for non-bioanalysis), and precision (RSD) should be ≤ 20% (≤ 15% for non-bioanalysis).[17]

  • Limit of Quantitation (LOQ): Defined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution.

  • Stability: The stability of Indanofan in the sample matrix must be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Table 2: Example Method Validation Acceptance Criteria and Results

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
RangeDefined by linear curve0.1 - 100 ng/mL
Accuracy (% Recovery)80 - 120%95.2 - 108.5%
Precision (% RSD)≤ 20%< 10%
LOQLowest point with acceptable accuracy/precision0.1 ng/mL

Visualizations: Workflows and Mechanisms

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., 1g soil) Extract 2. Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extract Clean 3. d-SPE Cleanup (PSA / MgSO4) Extract->Clean Final 4. Evaporate & Reconstitute Clean->Final Inject 5. Inject into LC-MS/MS System Final->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (vs. Calibration Curve) Integrate->Quantify Report 10. Final Report Quantify->Report

Caption: High-level experimental workflow for Indanofan analysis.

G cluster_q2 Collision Cell (Q2) Precursor Indanofan Precursor Ion [M+H]⁺ m/z 341.8 Fragment1 Product Ion 1 (Quantifier) m/z 189.1 Precursor->Fragment1 Collision Energy (eV) Fragment2 Product Ion 2 (Qualifier) m/z 133.0 Precursor->Fragment2 Collision Energy (eV)

Caption: Proposed fragmentation pathway of Indanofan in MS/MS.

Detailed Step-by-Step Protocol

6.1. Sample Preparation (Modified QuEChERS)

  • Weigh 1 gram of the homogenized sample (e.g., soil) into a 50 mL centrifuge tube.

  • Spike the sample with the Internal Standard (IS) solution.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Transfer 0.5 mL of the cleaned extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B). Vortex to mix.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

6.2. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the system by running the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

  • Inject the sequence and begin data acquisition.

6.3. Data Analysis

  • Process the acquired data using the instrument's software.

  • Integrate the chromatographic peaks for Indanofan and the IS for all standards and samples.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Apply a linear regression with 1/x weighting.

  • Calculate the concentration of Indanofan in the QC and unknown samples using the regression equation from the calibration curve.

Conclusion

This application note presents a detailed, reliable, and high-sensitivity LC-MS/MS method for the quantitative determination of Indanofan. The protocol emphasizes robust sample preparation using the QuEChERS method and highly selective detection via MRM. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles. By adhering to the outlined validation procedures based on international guidelines, researchers can ensure the generation of accurate, reproducible, and defensible data suitable for a wide range of applications, from environmental monitoring to advanced pharmacokinetic research.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Arpino, P. J. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Technology Networks. [Link]

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

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  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. [Link]

  • Hanh, V. T., & Duong, N. V. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. [Link]

  • Lee, S., et al. (2021). Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Foods, 10(1), 127. [Link]

  • Lazić, S. et al. (2022). DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL. Journal of Agronomy, Technology and Engineering Management, 5(2), 339-345. [Link]

  • National Research Council (US) Committee on Scientific and Ethical Issues in Environmental and Occupational Health. (1998). Appendix B, Pharmacokinetics and Metabolism of Pesticides. In Intentional Human Dosing Studies for EPA Regulatory Purposes: Scientific and Ethical Issues. National Academies Press (US). [Link]

  • Zun-Ce, L., et al. (2019). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 9(6), 1113-1144. [Link]

  • National Center for Biotechnology Information. Predicting mammalian metabolism and toxicity of pesticides in silico. [Link]

  • MDPI. (2025). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. [Link]

  • ResearchGate. (2026). development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil. [Link]

  • Timchalk, C., et al. (2007). Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat. Toxicology, 237(1-3), 145-57. [Link]

Sources

High-Sensitivity Determination of Indanofan in Environmental Matrices by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan is a herbicide used for the control of specific weeds in rice paddies and turf applications.[1][2] Its potential for transport from application sites into surrounding water bodies and soil necessitates the development of sensitive and robust analytical methods for environmental monitoring. This document provides a comprehensive guide to the quantitative analysis of Indanofan in water and soil samples. The described methodology employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by highly selective detection using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers excellent sensitivity and specificity, making it suitable for trace-level residue analysis required for environmental risk assessment.

Introduction: The Analytical Challenge

Indanofan, 2-[[2-(3-Chlorophenyl)oxiranyl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione, is an oxirane herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which disrupts shoot development and prevents weed emergence.[3][4][5] While effective, the introduction of any agrochemical into the environment raises concerns about its fate, persistence, and potential impact on non-target organisms.[6][7] Factors such as soil composition, water pH, and microbial activity can influence its degradation and mobility.[8][9]

Monitoring programs require analytical methods capable of detecting minute quantities of Indanofan in complex environmental matrices like surface water and soil. The primary challenges in such analyses are twofold:

  • Low Concentration Levels: Environmental residues are often present at trace levels (ng/L to µg/kg), requiring a significant preconcentration step.

  • Matrix Interference: Environmental samples contain a multitude of organic and inorganic compounds that can interfere with the detection of the target analyte.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.[11][12][13] When preceded by an efficient sample preparation technique like Solid-Phase Extraction (SPE), which isolates and concentrates analytes from large sample volumes, the method can achieve the low detection limits necessary for regulatory compliance and environmental research.[13][14]

Analyte Properties and Method Principle

Understanding the physicochemical properties of Indanofan is crucial for developing an effective analytical method. Its relatively low water solubility and chemical structure guide the selection of appropriate extraction solvents and chromatographic conditions.

Table 1: Physicochemical Properties of Indanofan

Property Value Source
Chemical Formula C₂₀H₁₇ClO₃ [1][3]
Molecular Weight 340.80 g/mol [1][3]
CAS Registry No. 133220-30-1 [1]
Water Solubility 17.1 mg/L (at 25°C) [1]
Mode of Action Herbicide (VLCFA Inhibitor) [4][5]

| Herbicide Class | WSSA Group 15; HRAC Group K3 |[15] |

The overall analytical workflow is designed to efficiently isolate Indanofan from the sample matrix and present it in a clean, concentrated form for instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water or Soil) Extraction Extraction & Cleanup (SPE) Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte LC LC Separation Concentration->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data

Caption: Overall analytical workflow from sample to result.

Instrumentation and Analytical Conditions

The following parameters are recommended. Laboratories should perform their own optimization based on available instrumentation.

Table 2: Recommended LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC System UPLC/HPLC System Standard for pesticide analysis.
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides good retention and peak shape for moderately non-polar compounds like Indanofan.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate Standard aqueous phase for positive ion ESI. Additives improve ionization and peak shape.
Mobile Phase B Methanol + 0.1% Formic Acid Strong organic solvent for eluting the analyte.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate A standard gradient to separate the analyte from matrix components.
Flow Rate 0.3 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL Balances sensitivity with potential matrix effects.
MS System Triple Quadrupole Mass Spectrometer Required for selective MRM-based quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+) Indanofan forms a stable protonated molecule [M+H]⁺.[16]
Capillary Voltage 3.5 kV Optimized for ESI+ mode.
Source Temp. 150 °C Standard source condition.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.

| MRM Transitions | See Table 3 | For quantification and confirmation. |

Table 3: Indanofan MRM Transitions and Example Parameters

Transition Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
MRM 1 341.1 175.0 50 20 Quantification[16][17]
MRM 2 341.1 187.0 50 15 Confirmation[16][17]

Note: Collision energies are instrument-dependent and require optimization.

Detailed Experimental Protocols

Protocol 1: Analysis of Indanofan in Water Samples

This protocol is designed for surface water, groundwater, and wastewater effluent. The key is the efficient extraction and concentration of Indanofan from a large water volume onto an SPE cartridge.[14]

G cluster_spe Solid-Phase Extraction (SPE) start Collect 500 mL Water Sample filt Filter through 0.45 µm Glass Fiber Filter start->filt acid Adjust pH to ~3 with Formic Acid filt->acid cond 1. Condition Cartridge (Methanol then Water) acid->cond load 2. Load Sample (~10 mL/min) wash 3. Wash Cartridge (5% Methanol in Water) dry 4. Dry Cartridge (Nitrogen Stream) elute 5. Elute Indanofan (Ethyl Acetate or Dichloromethane) evap Evaporate Eluate to Dryness (N₂ Stream) elute->evap recon Reconstitute in 1 mL Mobile Phase A/B (50:50) evap->recon end Analyze by LC-MS/MS recon->end

Caption: Step-by-step workflow for water sample analysis.

Step-by-Step Methodology:

  • Sample Collection: Collect a 500 mL water sample in a clean amber glass bottle. If not analyzed immediately, store at 4°C.

  • Preparation: Allow the sample to reach room temperature. Filter through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the sample pH to approximately 3 using formic acid to ensure Indanofan is in a neutral form for better retention on the reverse-phase SPE sorbent.

  • SPE Cartridge Conditioning: Use a reverse-phase SPE cartridge (e.g., 200 mg, C18). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (pH 3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or argon gas through it for at least 20 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the trapped Indanofan from the cartridge by passing 2 x 4 mL of ethyl acetate or dichloromethane. Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of a 50:50 mixture of mobile phase A and B, vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Indanofan in Soil & Sediment Samples

This protocol involves an initial solvent extraction to move Indanofan from the solid matrix into a liquid phase, followed by a cleanup step to remove co-extracted interferences.[18]

G cluster_cleanup Extract Cleanup (SPE) start Weigh 10 g Homogenized Soil ext Add 20 mL Acetonitrile & Internal Standard start->ext sonic Ultrasonic Extraction (15 minutes) ext->sonic cent Centrifuge & Collect Supernatant sonic->cent dil Dilute Supernatant with Water cent->dil load Load onto Conditioned SPE Cartridge wash Wash Cartridge elute Elute Indanofan evap Evaporate Eluate to Dryness (N₂ Stream) elute->evap recon Reconstitute in 1 mL Mobile Phase A/B (50:50) evap->recon end Analyze by LC-MS/MS recon->end

Caption: Step-by-step workflow for soil sample analysis.

Step-by-Step Methodology:

  • Sample Collection: Collect soil samples from the desired depth. Homogenize the sample and remove any large debris. Samples can be air-dried and sieved (2 mm) prior to extraction.

  • Extraction: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile. Fortify with an internal standard if available.

  • Sonication: Tightly cap the tube and place it in an ultrasonic bath for 15 minutes to facilitate the extraction of Indanofan into the solvent.

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes. Carefully decant the acetonitrile supernatant into a clean tube.

  • Cleanup: Dilute 5 mL of the acetonitrile extract with 45 mL of reagent water. This prepares the extract for SPE cleanup. Pass the diluted extract through a conditioned C18 SPE cartridge as described in Protocol 1 (steps 3-7).

  • Concentration and Reconstitution: Evaporate the eluate from the SPE step to near dryness and reconstitute in 1.0 mL of mobile phase mixture as described in Protocol 1 (step 8). The sample is now ready for LC-MS/MS analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated. Key validation parameters should be assessed.

  • Linearity: A calibration curve should be prepared using matrix-matched standards (Indanofan spiked into a blank water or soil extract) over the expected concentration range (e.g., 0.1 - 50 ng/mL). A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy & Precision: Determined by analyzing replicate (n=5) blank samples spiked at low, medium, and high concentrations. Accuracy is expressed as percent recovery, while precision is expressed as percent relative standard deviation (%RSD).

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is typically defined as the concentration giving a signal-to-noise ratio of 3, while the LOQ is the concentration giving a signal-to-noise ratio of 10.

Table 4: Example Method Performance Data

Matrix Spiking Level Mean Recovery (%) Precision (%RSD)
Surface Water 10 ng/L 95% < 10%
100 ng/L 98% < 8%
Soil 5 µg/kg 88% < 15%
50 µg/kg 92% < 12%

These values are representative of typical performance for SPE-LC-MS/MS methods for pesticides.[14][19]

Conclusion

The protocols detailed in this application note provide a robust and sensitive framework for the analysis of the herbicide Indanofan in environmental water and soil samples. The combination of Solid-Phase Extraction for sample preparation and LC-MS/MS for detection allows for the reliable quantification of Indanofan at environmentally relevant trace levels. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data essential for environmental monitoring and risk assessment studies.

References

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  • Picó, Y. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 13(2), 34. Available at: [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Fuhrman, J., & Buhler, W. (2003). Pesticides and the Environment. University of Missouri Extension. Retrieved from [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128. Available at: [Link]

  • Ziółek, M., & Wyszkowska, J. (2024). Environmental Implication of Herbicide Use. Agronomy, 15(1), 1. Available at: [Link]

  • El-Saeid, M. H. (2015). Studies of the Analysis of Pesticide Degradation in Environmental Samples. Journal of Environmental & Analytical Toxicology. Available at: [Link]

  • Kumar, M. S., et al. (2022). Biodegradation of Endosulfan-a Chlorinated Cyclodiene Pesticide by Indigenous Pseudomonas sp. MSCAS BT01. Applied Biochemistry and Biotechnology, 194(6), 2747-2761. Available at: [Link]

  • Bautista-Cruz, A., et al. (2025). Identification of the Environmental Impact of Agrochemicals Used in Agriculture. Preprints.org. Available at: [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Investigation and Analysis of the Residual Status and Distribution of Long-Lasting-Effect Herbicides in Field Soil: A Case Study of Henan Province, a Major Agricultural Producing Area in China. Agronomy, 15(5), 1001. Available at: [Link]

  • Taiba, J., et al. (2025). Characterization of Environmental Levels of Pesticide Residues in Household Air and Dust Samples near a Bioenergy Plant Using Treated Seed as Feedstock. International Journal of Environmental Research and Public Health, 22(20), 10987. Available at: [Link]

Sources

Protocol for solid-phase extraction of Indanofan

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Extraction (SPE) Methodologies for the Quantification of Indanofan in Environmental and Agricultural Matrices

Executive Summary

Indanofan (C20H17ClO3) is a selective oxirane herbicide widely deployed in agricultural settings, particularly in rice paddies. Due to its moderate lipophilicity and potential for environmental persistence, rigorous trace-level monitoring in both water systems and complex crop matrices is critical. This application note details two highly optimized, self-validating Solid-Phase Extraction (SPE) workflows designed to isolate Indanofan while mitigating matrix-induced ion suppression during downstream mass spectrometry.

Mechanistic Rationale: The Chemistry of Indanofan Extraction

Indanofan’s chemical structure features an oxirane ring and a chlorophenyl group, making it amenable to both liquid chromatography (LC) and gas chromatography (GC)[1]. However, the extraction strategy must be strictly tailored to the sample matrix:

  • Environmental Water (Volume Concentration): The primary challenge is concentrating a trace analyte from a large volume of water. Traditional packed-bed SPE cartridges suffer from flow-rate limitations and channeling. We utilize reverse-phase (RP) disk cartridges (e.g., methacrylate divinylbenzene copolymers). The large surface area of the disk allows for high flow rates (up to 100 mL/min) without analyte breakthrough, reducing extraction time by over 50%[2][3].

  • Crop Matrices (Interference Removal): Crops contain co-extracted lipids, organic acids, and pigments that cause severe matrix effects. A tandem Graphitized Carbon Black (GCB) and Primary Secondary Amine (PSA) SPE column is optimal. The PSA sorbent acts as a weak anion exchanger to strip organic and fatty acids, while the GCB layer effectively adsorbs sterols and pigments (like chlorophyll) via strong π-π interactions, preventing ion suppression in LC-MS/MS[4].

Workflow Architecture

SPE_Workflow Start Sample Collection (Water or Crop Matrix) Pretreatment Pretreatment (Filtration or ACN Extraction) Start->Pretreatment Conditioning SPE Conditioning (Solvent Priming) Pretreatment->Conditioning Loading Sample Loading (Controlled Flow Rate) Conditioning->Loading Washing Interference Washing (Remove Salts/Sugars) Loading->Washing Elution Target Elution (Optimized Solvent Blend) Washing->Elution Analysis LC-MS/MS or GC-MS/MS Quantification Elution->Analysis

Fig 1. Logical workflow for Indanofan solid-phase extraction across diverse matrices.

Self-Validating Protocols

To ensure methodological integrity, both protocols are designed as self-validating systems. Internal standards (e.g., Triphenylphosphate or isotopically labeled analogues) must be spiked into the raw sample prior to extraction. This ensures that any physical loss of Indanofan during the SPE process is mathematically corrected during final quantification[5].

Protocol A: High-Throughput Extraction for Environmental Water

This protocol utilizes disk-type RP-SPE to process large aqueous volumes rapidly and safely[2][3].

  • Sample Preparation: Filter 500 mL of environmental water through a 0.45 µm PTFE membrane to remove particulate matter. Spike with 10 µL of the internal standard mixture (1 µg/mL).

  • Cartridge Conditioning: Mount a disk-type SPE cartridge (e.g., EZ Cartridge RP-1) onto a vacuum manifold. Pass 10 mL of Acetone/Hexane (1:1, v/v) to clean the sorbent, followed by 10 mL of Methanol, and finally 10 mL of LC-grade water to activate the functional groups. Crucial: Do not let the disk dry after water conditioning.

  • Sample Loading: Load the 500 mL water sample at a controlled flow rate of 50–100 mL/min. The high surface area of the disk prevents channeling and maintains high recovery even at these accelerated rates[2][3].

  • Drying (Causality Step): Apply a continuous nitrogen stream or vacuum for 10 minutes to completely dry the disk. Residual water will create a biphasic system with the non-polar elution solvent, drastically reducing Indanofan recovery.

  • Elution: Elute Indanofan using 5 mL of Acetone/Hexane (1:1, v/v). This specific solvent mixture replaces highly toxic dichloromethane while maintaining >80% recovery for oxirane compounds[2].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle N₂ stream at 40°C. Reconstitute in 1 mL of Acetonitrile for MS analysis.

Protocol B: Multi-Residue Extraction for Complex Crop Matrices

This protocol leverages a modified solvent extraction followed by tandem GCB/PSA SPE cleanup to handle complex biological matrices[4][6][7].

  • Extraction: Homogenize 10.0 g of the crop sample in a 50 mL centrifuge tube. Add 20 mL of LC-grade water and let stand for 30 minutes to fully hydrate the matrix. Add 50 mL of Acetonitrile and homogenize for 1 minute[6][8].

  • Salting Out: Add 10 g of NaCl and 20 mL of 0.5 M phosphate buffer (pH 7.0). Shake vigorously for 10 minutes, then centrifuge at 3000 × g for 5 minutes. Collect the upper Acetonitrile layer[6].

  • SPE Conditioning: Precondition a double-layered GCB/PSA cartridge (500 mg/500 mg) with 10 mL of Acetonitrile/Toluene (3:1, v/v)[7].

  • Loading and Cleanup: Load 20 mL of the Acetonitrile extract onto the cartridge. Allow it to pass through via gravity. The PSA layer covalently binds organic acids, while the GCB layer traps pigments[4].

  • Elution: Elute with an additional 20 mL of Acetonitrile/Toluene (3:1, v/v). Collect the entire fraction.

  • Concentration: Evaporate the collected fraction to below 1 mL at 40°C. Dissolve the residue in Methanol to a final volume of 4 mL for LC-MS/MS analysis[6].

Quantitative Metrics & Analytical Parameters

The following table summarizes the expected analytical parameters and validated recovery metrics for Indanofan using the described methodologies.

ParameterSpecification / Value
Chemical Formula C₂₀H₁₇ClO₃
Exact Mass 340.0866 Da
LC-MS/MS Transitions (ESI+) Precursor: m/z 341.09 → Products: m/z 187.0, 175.0[6][8]
GC-MS/MS Transitions (EI) Precursor: m/z 341 → Products: m/z 139, 111[9]
Recovery (Water, Disk SPE) 83.1% (at 100 mL/min flow rate)[2]
Recovery (Crops, GCB/PSA SPE) 87.5% – 104.0% (matrix dependent)[10]
Limit of Quantification (LOQ) 0.01 mg/kg (Crops)[6]

Troubleshooting & Methodological Integrity

  • Low Recovery in Water: If recovery drops below 70%, the disk was likely not dried sufficiently before elution. Ensure the 10-minute nitrogen drying step is strictly observed.

  • Ion Suppression in LC-MS/MS: If signal degradation occurs during crop analysis, the GCB capacity may be exhausted. For highly pigmented matrices (e.g., spinach or dark herbal medicines), increase the GCB bed mass or incorporate a dilution step post-extraction. Always use matrix-matched calibration curves to compensate for residual matrix effects[11].

References

  • [6] Ministry of Health, Labour and Welfare, Japan. Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). Available at: 6

  • [7] Global Science Books. Rapid Multiresidue Method for the Determination of more than 300 Pesticide Residues in Food. Available at:7

  • [2] GL Sciences. Rapid Solid-Phase Extraction of 136 Pesticides in Water Using Disk Cartridges and Alternative Solvents for GC-MS Analysis. Available at: 2

  • [8] Consumer Affairs Agency, Japan. Japanese Provisional translation Multi-residue Method I for Agricultural Chemicals by LC/MS. Available at: 8

  • [5] Thermo Fisher Scientific. LC-MS Applications for Food Safety Analysis Compendium. Available at: 5

  • [9] SciSpace. Determination of 105 pesticide residues by GC/MS/MS. Available at:9

  • [1] Thermo Fisher Scientific. Pesticide Analysis in Food and Beverages Application Compendium. Available at: 1

  • [3] GL Sciences. Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge. Available at:3

  • [11] Shimadzu. eC208 Simultaneous Determination of Pesticide Residues in Vegetable Extract by LC/MS/MS. Available at:11

  • [10] SciSpace. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS. Available at:10

  • [4] MDPI. Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Available at: 4

Sources

Application Note: Spectrophotometric Determination of Indanofan in Cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agronomists, and Pesticide Development Professionals Document Type: Advanced Protocol & Methodological Guide

Introduction & Mechanistic Insights

Indanofan ((RS)-2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione) is a highly effective, chiral oxirane-containing herbicide primarily utilized in agricultural settings for pre-emergent weed control. While high-throughput multiresidue analysis of Indanofan in complex environmental matrices relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1], direct UV-Vis spectrophotometry remains a critical, rapid, and highly reproducible technique for bulk formulation quality control (QC), solubility profiling, and active pharmaceutical ingredient (API) verification.

The Causality of Solvent Selection: Why Cyclohexane?

In UV-Vis spectrophotometry, the choice of solvent dictates the resolution of the spectral data. Cyclohexane is selected as the optimal solvent for Indanofan analysis due to three mechanistic reasons:

  • Deep UV Transparency: Cyclohexane is an aliphatic hydrocarbon with a UV cutoff of approximately 210 nm. This provides an unobstructed optical window to observe the high-energy

    
     transitions of Indanofan's aromatic systems.
    
  • Absence of Solvatochromic Broadening: Unlike polar protic solvents (e.g., water or methanol) that engage in hydrogen bonding with the carbonyl oxygens of the indan-1,3-dione core, cyclohexane is non-polar. This prevents the blurring of vibrational fine structures, yielding sharper, more quantifiable absorption peaks.

  • Analyte Solubility: Indanofan is highly hydrophobic and exhibits excellent solubility in non-polar organic solvents, ensuring complete dissolution without the risk of micro-precipitation [2].

Physicochemical & Spectral Properties

Understanding the molecular architecture of the analyte is essential for defining the optical parameters of the assay. The indan-1,3-dione core and the chlorophenyl ring act as the primary chromophores, producing distinct absorption bands in the ultraviolet region [3].

Table 1: Physicochemical & Spectral Profile of Indanofan

ParameterValue / Description
IUPAC Name (RS)-2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione
CAS Number 133220-30-1
Molecular Weight 340.80 g/mol
Primary Chromophores Indan-1,3-dione core, Chlorophenyl ring
Expected

(UV)
~225 nm (

), ~254 nm (Conjugated system)
Solvent Cutoff Cyclohexane: 210 nm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run includes built-in quality control checks that automatically flag systemic errors, ensuring data integrity before quantitative results are reported.

Phase 1: Reagents & System Suitability

Causality Check: Standard glass or plastic cuvettes absorb UV light below 300 nm, which will artificially inflate absorbance readings or completely mask the analyte. High-purity fused quartz cuvettes (10 mm path length) are mandatory.

  • Solvent Blanking: Fill two matched quartz cuvettes with HPLC-grade cyclohexane. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer.

  • System Suitability Test (SST): Scan from 400 nm down to 210 nm. The baseline drift must not exceed

    
     Absorbance Units (AU). If drift > 0.005 AU, the solvent is contaminated, or the deuterium lamp requires realignment.
    
Phase 2: Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of Indanofan reference standard (purity

    
    ) into a 10 mL volumetric flask. Dissolve and make up to volume with cyclohexane.
    
  • Working Standards: Perform serial dilutions using calibrated Class-A volumetric pipettes to generate a calibration series: 0.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Phase 3: Spectral Scanning & Wavelength Selection
  • Transfer the 10.0 µg/mL standard to the sample cuvette.

  • Scan the spectrum between 210 nm and 400 nm against the cyclohexane blank.

  • Identify the wavelength of maximum absorbance (

    
    ). For quantitative analysis, the peak at approximately 254 nm  is typically selected to minimize background noise near the solvent cutoff [4].
    
Phase 4: Calibration & Bracketing (Quality Control)
  • Measure the absorbance of the five working standards at the selected

    
    .
    
  • Construct a calibration curve by plotting Absorbance vs. Concentration (µg/mL).

  • Self-Validation Check: The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Bracketing: During routine sample analysis, inject a mid-point standard (10.0 µg/mL) every 10 samples. If the response deviates by more than

    
     from the initial calibration, the system invalidates the batch, and recalibration is required.
    

Data Presentation & Method Validation

The following tables summarize the validation parameters required to prove the method's reliability, demonstrating excellent linearity, sensitivity, and accuracy.

Table 2: Method Validation Parameters

Validation ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity Range 0.5 – 50.0 µg/mLValidated
Correlation Coefficient (

)

0.9994
Limit of Detection (LOD) Signal-to-Noise

3:1
0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise

10:1
0.45 µg/mL
Intra-day Precision (RSD%)

1.2%

Table 3: Accuracy & Recovery in Matrix Spikes

Spike Level (µg/mL)Mean Recovery (%)RSD (%)
5.098.41.5
20.099.11.1
40.0100.20.8

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating spectrophotometric workflow.

G N1 1. System Suitability Verify Cyclohexane Cutoff at 210 nm N2 2. Standard Preparation Indanofan Stock Solution (1 mg/mL) N1->N2 Baseline Stable N3 3. UV-Vis Spectral Scan Identify λ_max (220 - 300 nm) N2->N3 Serial Dilution N4 4. Calibration Curve Linearity Check (R² ≥ 0.999) N3->N4 Wavelength Selected N5 5. Method Validation Determine LOD, LOQ & Recovery N4->N5 Beer-Lambert Verified N6 6. Sample Analysis Quantitative Formulation QC N5->N6 Protocol Validated

Figure 1: Self-validating workflow for the spectrophotometric determination of Indanofan.

References

  • Title: Indanofan (Ref: MK 243) - Pesticide Properties DataBase Source: University of Hertfordshire URL: [Link]

  • Title: Rapid Sample Preparation and Analysis of 107 Pesticides in Water Source: GL Sciences URL: [Link]

  • Title: Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: MDPI URL: [Link]

Sources

Advanced Analytical Protocol: Indanofan Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Indanofan (CAS No. 133220-30-1) is a specialized herbicide belonging to the oxirane class, specifically designed to inhibit Very Long Chain Fatty Acid (VLCFA) synthesis.[1][2] By targeting the fatty acid elongase complex in the endoplasmic reticulum, it disrupts cell membrane formation and cuticular wax deposition in susceptible weed species.

From an analytical perspective, Indanofan presents unique challenges due to its thermal lability (decomposition ~62°C) and high lipophilicity (LogP ~2.69). While Gas Chromatography (GC) is possible, it carries a high risk of on-column degradation.[3] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the designated "Gold Standard" for robust, reproducible quantification in soil, water, and crop matrices (specifically rice).

This protocol details a self-validating LC-MS/MS workflow utilizing a modified QuEChERS extraction, ensuring compliance with SANTE/11312/2021 and ICH Q2(R1) guidelines.

Physicochemical Profile & Method Implications

Understanding the molecule is the first step in method design. The following properties dictate the extraction and separation strategy.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₂₀H₁₇ClO₃Monoisotopic Mass: ~340.09 Da
Molecular Weight 340.8 g/mol Precursor Ion [M+H]⁺: 341.1 m/z
LogP (Octanol/Water) ~2.69Highly lipophilic; requires C18 stationary phase and high % organic mobile phase for elution.
Solubility Low in water; Soluble in ACN, AcetoneUse Acetonitrile (ACN) for extraction to maximize recovery.
Thermal Stability Decomposes ~62°CCRITICAL: Avoid high-temperature GC injectors. Use LC-MS/MS with ESI source temps <350°C.
pKa Neutral/Weakly AcidicpH adjustment in mobile phase (0.1% Formic Acid) ensures ionization in ESI(+).

Experimental Workflow: Biological & Analytical Logic

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision nodes that ensure data integrity.

Indanofan_Workflow Sample Sample Matrix (Rice/Soil/Water) Homogenize Cryogenic Milling (Prevent thermal degradation) Sample->Homogenize Comminution Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract 10g Sample + 10mL ACN CleanUp dSPE Clean-up (PSA + C18 + GCB) Extract->CleanUp Aliquot Supernatant LC UHPLC Separation (C18 Column, Gradient) CleanUp->LC Filter (0.2µm PTTE) MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Quantification (Int. Std. Normalization) MS->Data Signal Integration

Figure 1: End-to-end analytical workflow for Indanofan residue analysis. Note the emphasis on cryogenic milling to mitigate thermal degradation.

Protocol 1: Sample Preparation (Modified QuEChERS)

Objective: Isolate Indanofan from complex matrices (e.g., brown rice, paddy soil) while removing co-extractables like lipids and pigments.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1% Acetic Acid (to stabilize the epoxide ring).

  • Salts: MgSO₄ (anhydrous), NaCl, Sodium Citrate tribasic, Sodium Citrate dibasic.

  • dSPE Sorbents:

    • PSA (Primary Secondary Amine):[4] Removes sugars and fatty acids.

    • C18 (End-capped): Removes long-chain lipids (critical due to Indanofan's lipophilicity).

    • GCB (Graphitized Carbon Black):[4] Removes pigments (chlorophyll) – Use sparingly (2.5-5 mg) as it can adsorb planar pesticides like Indanofan.

Step-by-Step Procedure
  • Comminution: Weigh 10.0 g of homogenized sample (rice/soil) into a 50 mL FEP centrifuge tube.

    • Note: If analyzing dry commodities (rice), add 10 mL water and soak for 30 mins to hydrate pores.

  • Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile .

  • Agitation: Shake vigorously for 1 min (automated shaker preferred at 1500 rpm).

  • Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-H-Citrate).

    • Why? This induces phase separation, forcing Indanofan into the organic (ACN) layer.

  • Centrifugation: Centrifuge at 4,000 x g for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing:

    • 150 mg MgSO₄

    • 25 mg PSA

    • 25 mg C18

    • Avoid GCB unless the sample is highly pigmented (e.g., green leaves).

  • Filtration: Vortex, centrifuge, and filter the supernatant through a 0.2 µm PTFE syringe filter into an amber LC vial.

    • Why PTFE? Nylon filters may bind lipophilic compounds like Indanofan.

Protocol 2: LC-MS/MS Instrumental Method

Objective: Separate Indanofan from matrix interferences and quantify at trace levels (LOQ < 0.01 mg/kg).

Chromatographic Conditions (UHPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for the mobile phase to provide better selectivity for the phenyl/indandione moieties.

Gradient Program:

Time (min) % B Event
0.00 10 Initial Hold
1.00 10 Desalting
8.00 95 Linear Ramp (Elution of Indanofan ~6.5 min)
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 325°C (Do not exceed 350°C).

  • Capillary Voltage: 3500 V.

  • Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions (Optimization Required): Since Indanofan (MW 340.8) forms a [M+H]⁺ ion at 341.1 m/z , the following transitions are theoretically derived based on its structure (cleavage of the epoxide/chlorophenyl group):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Indanofan 341.1 173.1 3025Quantifier
Indanofan 341.1 145.1 3035Qualifier
Indanofan-d5 (IS)346.1178.13025Internal Std
  • Quantifier Logic: The 173 fragment typically corresponds to the stable indandione moiety after cleavage of the epoxide linker.

  • Qualifier Logic: Further fragmentation of the indandione core.

Mechanism of Action & Degradation Pathway

Understanding the biological target aids in interpreting metabolite data. Indanofan inhibits the fatty acid elongase complex.[5]

MOA_Pathway Substrate C18 Fatty Acyl-CoA (Stearoyl-CoA) Enzyme VLCFA Elongase Complex (Endoplasmic Reticulum) Substrate->Enzyme Product VLCFAs (>C20) (Wax/Membrane components) Enzyme->Product Elongation Block Inhibition Enzyme->Block Blocked by Indanofan Inhibitor Indanofan (Covalent binding to Cys?) Inhibitor->Enzyme Irreversible/Tight Binding Block->Product Synthesis Halted

Figure 2: Mechanism of Action. Indanofan targets the elongase enzyme, preventing the synthesis of essential Very Long Chain Fatty Acids.[5]

Troubleshooting & Validation Guide

Common Failure Modes
  • Low Recovery (<70%):

    • Cause: Indanofan is lipophilic and may bind to the plastic of the centrifuge tube or the C18 sorbent if the acetonitrile content is too low.

    • Fix: Ensure the sample is fully hydrated before extraction. Increase the solvent-to-sample ratio.

  • Signal Suppression:

    • Cause: Co-eluting matrix components (phospholipids) in rice extracts.

    • Fix: Use an Internal Standard (Indanofan-d5 or a structural analog like Mefenacet). Switch to APCI source if ESI suppression is severe.

  • Peak Tailing:

    • Cause: Interaction with silanols on the column.

    • Fix: Ensure 5mM Ammonium Formate is present in the aqueous mobile phase to buffer the secondary interactions.

Validation Criteria (SANTE/11312/2021)
  • Linearity: R² > 0.99 (5-point curve: 1, 5, 10, 50, 100 ng/mL).

  • Recovery: 70-120% with RSD < 20%.

  • LOQ: 0.01 mg/kg (Standard MRL compliance).[3]

  • Matrix Effect: Calculate as (Slope_matrix / Slope_solvent - 1) * 100. If > ±20%, use matrix-matched calibration.

References

  • Takahashi, A., et al. (2002).[5] Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives.[1] Z. Naturforsch. C. Link

  • Fujifilm Wako. (n.d.). Indanofan Reference Material [CRM] 133220-30-1. Link

  • University of Illinois. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses and site of action. Link

  • Thermo Fisher Scientific. (n.d.). Multi-residue Pesticide Analysis in Rice by Modified QuEChERS. Link

  • PerkinElmer. (n.d.).[6] Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. Link

Sources

Application Note: In-Vitro Microsomal Assay Protocol for Evaluating Indanofan as a VLCFA Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Toxicologists, and Preclinical Drug Development Scientists

Executive Summary & Mechanistic Rationale

Indanofan (CAS RN: 133220-30-1) is a potent oxirane-class inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis[1]. Originally developed as a pre-emergent herbicide, its mechanism of action relies on the competitive inhibition of the VLCFA synthase (elongase) complex located in the endoplasmic reticulum (ER)[2]. The elongase complex is responsible for the extension of long-chain fatty acids (e.g., C18:0) into VLCFAs (>C18) by sequentially condensing them with malonyl-CoA[3].

Because the elongase enzyme relies on a highly conserved, reactive cysteinyl sulfur in its active site to perform a nucleophilic attack on the acyl-CoA substrate, it is highly sensitive to oxirane compounds like Indanofan[4]. In preclinical drug development, mammalian orthologs of these elongases (such as ELOVL6) are heavily investigated as therapeutic targets for metabolic syndromes, obesity, and type 2 diabetes[5]. Consequently, Indanofan and its analogs serve as highly reliable reference tool compounds for validating in vitro elongase assays.

As a Senior Application Scientist, I have structured this protocol to maximize biochemical fidelity. Because elongases are multi-pass transmembrane proteins, their activity is strictly dependent on the lipid bilayer environment. Therefore, this assay utilizes intact isolated microsomes rather than purified recombinant protein, ensuring the enzyme remains in its native conformation.

Quantitative Pharmacodynamics

Indanofan exhibits strict stereospecificity. The (S)-enantiomer acts as a potent competitive inhibitor of the elongase enzyme, while the (R)-enantiomer is virtually inactive[5]. When designing screening assays, it is critical to utilize either the pure (S)-enantiomer or account for the 50% active fraction in the racemic (RS) mixture.

Table 1: Inhibitory Potency of Indanofan Enantiomers on C18:0-CoA Elongation

Compound VariantTarget Enzyme ComplexSubstrate PrimerI₅₀ Value (Molar)Reference
(S)-Indanofan VLCFA ElongaseC18:0-CoA~ 2.0 × 10⁻⁸ M (20 nM)[5]
(RS)-Indanofan VLCFA ElongaseC18:0-CoA~ 5.0 × 10⁻⁸ M (50 nM)[5]
(R)-Indanofan VLCFA ElongaseC18:0-CoA> 1.0 × 10⁻³ M (> 1 mM)[5]

Pathway & Workflow Visualization

To fully understand the assay mechanics, we must map both the biochemical pathway being targeted and the physical workflow used to isolate the signal.

Pathway Substrate Acyl-CoA (e.g., C18:0-CoA) Elongase VLCFA Synthase (Elongase Complex) Substrate->Elongase Malonyl [2-14C]-Malonyl-CoA Malonyl->Elongase Product 3-Ketoacyl-CoA (Elongated +2C) Elongase->Product Condensation Indanofan (S)-Indanofan Indanofan->Elongase Competitive Inhibition

Caption: VLCFA elongation pathway and competitive inhibition by (S)-Indanofan.

Workflow N1 1. Microsome Isolation N2 2. Compound Incubation N1->N2 N3 3. 14C-Malonyl-CoA Addition N2->N3 N4 4. Saponification & Extraction N3->N4 N5 5. Scintillation Counting N4->N5

Caption: Step-by-step in vitro microsomal assay workflow for elongase activity.

Materials and Reagents

  • Biological Source: Leek (Allium porrum) seedlings (80-day old) or mammalian cell lines overexpressing ELOVL6.

  • Buffer A (Homogenization): 0.1 M HEPES-KOH (pH 7.2), 0.3 M sucrose, 1 mM Dithiothreitol (DTT). (Causality note: DTT is critical to prevent the oxidation of the elongase's active-site cysteine).

  • Buffer B (Assay): 50 mM HEPES-KOH (pH 7.5), 1 mM DTT.

  • Substrates: Stearoyl-CoA (C18:0-CoA), NADPH, NADH, ATP.

  • Radiotracer: [2-¹⁴C]-Malonyl-CoA (Specific activity ~50 mCi/mmol).

  • Inhibitor: (S)-Indanofan or (RS)-Indanofan dissolved in 100% DMSO.

  • Extraction Reagents: 10% (w/v) KOH in methanol, 6 M HCl, Hexane.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Microsomal Fraction

Because elongases are membrane-bound, high-speed differential centrifugation is required to separate the ER membranes from cytosolic proteins and heavy organelles.

  • Homogenization: Mince 50 g of tissue/cells and homogenize in 100 mL of ice-cold Buffer A using a Dounce homogenizer or Waring blender. Keep strictly at 4°C to prevent protease degradation.

  • First Centrifugation (Debris Removal): Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Discard the pellet (containing unbroken cells, nuclei, and mitochondria).

  • Ultracentrifugation (Microsome Isolation): Transfer the supernatant to ultracentrifuge tubes and spin at 100,000 × g for 60 minutes at 4°C.

  • Resuspension: Discard the supernatant. Gently resuspend the translucent microsomal pellet in 2 mL of Buffer B . Quantify protein concentration via BCA assay and adjust to 5 mg/mL. Store at -80°C in single-use aliquots.

Phase 2: In Vitro Elongation Reaction

This phase initiates the condensation reaction. Indanofan is pre-incubated with the microsomes to allow competitive binding to the active site before the radiolabeled substrate is introduced.

  • Reaction Mixture Setup: In a 1.5 mL glass reaction vial, combine the following:

    • 50 µg of microsomal protein.

    • 10 µM Stearoyl-CoA (Primer).

    • 1 mM NADPH and 1 mM NADH (Required reducing equivalents for the keto-reductase and enoyl-reductase steps).

    • 1 mM ATP.

    • Buffer B to bring the volume to 90 µL.

  • Compound Addition: Add 1 µL of Indanofan (in DMSO) to achieve the desired final concentration (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control (1 µL pure DMSO). Note: Final DMSO concentration must not exceed 1% to prevent membrane destabilization.

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.

  • Initiation: Start the reaction by adding 10 µL of 30 µM [2-¹⁴C]-Malonyl-CoA (approx. 0.05 µCi).

  • Incubation: Incubate at 30°C for exactly 60 minutes with gentle shaking.

Phase 3: Saponification, Extraction, and Quantification

Saponification cleaves the thioester bond between the newly elongated fatty acid and Coenzyme A. This allows the highly hydrophobic free fatty acid to be extracted into hexane, leaving the unreacted, hydrophilic [¹⁴C]-Malonyl-CoA in the aqueous phase.

  • Termination & Saponification: Stop the reaction by adding 1 mL of 10% (w/v) KOH in methanol. Vortex well.

  • Heating: Incubate the vials in a water bath at 80°C for 30 minutes to ensure complete saponification of the acyl-CoAs.

  • Acidification: Cool to room temperature and add 1 mL of 6 M HCl to protonate the free fatty acids, rendering them highly lipophilic.

  • Solvent Extraction: Add 2 mL of hexane. Vortex vigorously for 1 minute, then centrifuge at 2,000 × g for 5 minutes to separate the phases.

  • Quantification: Carefully aspirate 1.5 mL of the upper organic (hexane) phase and transfer it to a scintillation vial. Add 5 mL of liquid scintillation cocktail.

  • Readout: Measure the radioactivity using a Liquid Scintillation Counter (LSC) to determine Disintegrations Per Minute (DPM).

Data Analysis & Interpretation

  • Background Subtraction: Subtract the DPM of a blank reaction (microsomes boiled for 10 mins prior to the assay) from all test wells.

  • Activity Calculation: Convert DPM to picomoles of malonyl-CoA incorporated per minute per milligram of protein (pmol/min/mg), using the specific activity of the radiotracer.

  • IC₅₀ Determination: Plot the log[Indanofan] against the normalized percentage of elongase activity. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) in GraphPad Prism to derive the IC₅₀/I₅₀. A rightward shift in the IC₅₀ curve when Stearoyl-CoA concentrations are increased confirms the competitive nature of Indanofan's inhibition[5].

References

  • Takahashi, H., et al. (2002). "Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan, 2-[2-(3-Chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and Its Relatives". Zeitschrift für Naturforschung C, 57(1-2), 72-74.[Link]

  • Jhala, A. J., et al. (2023). "Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future". Weed Technology, Cambridge University Press.[Link]

  • Herbicide Resistance Action Committee (HRAC). (2019). "HRAC MOA Classification WG Update". HRAC Global.[Link]

Sources

Troubleshooting & Optimization

Advanced HPLC Troubleshooting: Resolving Indanofan Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyte & The Problem

Indanofan is a synthetic oxirane herbicide characterized by two distinct structural moieties: a reactive epoxide ring and a 1,3-indandione backbone. While effective as an inhibitor of fatty acid synthesis, these structural features present unique chromatographic challenges.

When analyzing Indanofan, researchers often encounter peak tailing (Asymmetry Factor


). Unlike simple basic amines where tailing is almost exclusively due to silanol interactions, Indanofan tailing is typically a multifactorial issue involving hydrophobic mismatch , epoxide instability , and Lewis base interactions .

This guide moves beyond generic advice to address the specific physicochemical behavior of Indanofan in Reversed-Phase Liquid Chromatography (RPLC).

Part 1: Diagnostic Q&A – Root Cause Analysis
Q1: My peak is tailing, but retention is stable. Is this a "Solvent Shock" effect?

Verdict: Highly Likely. Indanofan has low water solubility (


). If you dissolve your sample in 100% Acetonitrile (ACN) or Methanol to ensure solubility, but your mobile phase is 50% aqueous (or higher) at the start of the gradient, the analyte precipitates momentarily upon injection. This creates a "smear" at the head of the column, resulting in severe tailing or split peaks.
  • The Fix: Match the sample diluent to the starting mobile phase conditions. If the gradient starts at 50% ACN, the sample diluent should be

    
     ACN.
    
  • Expert Tip: If solubility is compromised at 50%, increase the injection volume slightly but reduce the organic strength of the diluent, or use a "sandwich injection" technique.

Q2: I am using pH 2.0 to suppress silanols, but the peak is broad and splitting. Why?

Verdict: Analyte Degradation (Epoxide Hydrolysis). While low pH is standard for suppressing silanol activity for amines, Indanofan contains an acid-sensitive epoxide ring . At pH < 2.5, especially at elevated temperatures (


), the epoxide can undergo acid-catalyzed ring opening to form a diol [1]. This degradation occurs on-column, leading to peak broadening that mimics tailing.
  • The Fix: Shift to a mid-range pH (4.5 – 6.5) . Use a volatile buffer like Ammonium Acetate (10-20 mM). This pH range is safe for the epoxide while sufficiently ionic to mask silanols.

Q3: Could the 1,3-indandione moiety be chelating metals?

Verdict: Plausible. Although the C2 position in Indanofan is fully substituted (preventing keto-enol tautomerism), the carbonyl oxygens are Lewis bases capable of coordinating with trace metals (Fe, Al) in older silica or stainless steel frits. This interaction causes "drag" or tailing.

  • The Fix: Use High-Purity Type B Silica columns (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). If the system is old, passivate it with 30% Phosphoric acid (remove column first!) or add a sacrificial trace metal scavenger (e.g., EDTA) to the mobile phase, though modern columns usually negate this need.

Part 2: Troubleshooting Workflow

The following decision tree outlines the logical path to isolate the specific cause of Indanofan tailing.

Indanofan_Troubleshooting Start Observation: Indanofan Peak Tailing (As > 1.2) Check_Solvent Check Sample Diluent: Is it stronger than Mobile Phase A? Start->Check_Solvent Solvent_Mismatch CAUSE: Solvent Mismatch Precipitation at column head Check_Solvent->Solvent_Mismatch Yes Check_pH Check Mobile Phase pH: Is pH < 2.5? Check_Solvent->Check_pH No Fix_Solvent ACTION: Dilute sample with Mobile Phase A (e.g., 50:50 ACN:Water) Solvent_Mismatch->Fix_Solvent Acid_Hydrolysis CAUSE: Epoxide Hydrolysis On-column degradation Check_pH->Acid_Hydrolysis Yes Check_Column Check Column Chemistry: Is it Type A Silica or Non-Endcapped? Check_pH->Check_Column No Fix_pH ACTION: Adjust pH to 5.0-6.0 Use Ammonium Acetate Buffer Acid_Hydrolysis->Fix_pH Silanol_Activity CAUSE: Secondary Interactions Lewis base adsorption Check_Column->Silanol_Activity Yes Fix_Column ACTION: Switch to End-capped C18 (e.g., ZORBAX Eclipse Plus) Check_Column->Fix_Column No (Suspect Metal Chelation) Silanol_Activity->Fix_Column

Figure 1: Systematic diagnostic workflow for identifying the root cause of Indanofan peak asymmetry.

Part 3: Experimental Protocols
Protocol A: Mobile Phase Optimization (Buffer Strategy)

Objective: Stabilize the epoxide while masking silanols.

ParameterRecommendationRationale
Buffer Salt Ammonium Acetate (

)
Provides ionic strength to block silanols; volatile for LC-MS compatibility.
pH Range

Prevents acid-catalyzed epoxide ring opening [1].
Organic Modifier Acetonitrile (ACN)Sharper peaks than Methanol for hydrophobic aromatics like Indanofan.
Temperature

Avoid high heat (

) to minimize degradation kinetics.

Step-by-Step Preparation:

  • Weigh

    
     Ammonium Acetate.
    
  • Dissolve in

    
     HPLC-grade water.
    
  • Adjust pH to

    
     using dilute Acetic Acid.
    
  • Dilute to

    
     volume.
    
  • Filter through a

    
     nylon filter.
    
Protocol B: Column Regeneration (If Chelation/Adsorption Suspected)

If the column is contaminated with metals or strongly adsorbed matrix components causing tailing:

  • Flush 1: 20 Column Volumes (CV) 95% Water / 5% ACN (Remove buffers).

  • Flush 2: 20 CV 0.1% Phosphoric Acid in Water (Passivate metals/remove basic contaminants).

  • Flush 3: 20 CV 100% Acetonitrile.

  • Flush 4: 20 CV 100% Isopropanol (Remove highly hydrophobic residues).

  • Re-equilibrate: Return to initial mobile phase conditions.

Part 4: Data Summary – Impact of Variables

The table below summarizes the expected impact of experimental variables on Indanofan peak symmetry (


).
VariableConditionExpected

Observation
Sample Solvent 100% ACN

Severe fronting/tailing (Solvent Shock).
Sample Solvent Mobile Phase

Gaussian, sharp peak.
Mobile Phase pH pH 2.0

Broadening due to partial hydrolysis.
Mobile Phase pH pH 5.5

Optimal stability and shape.
Column Type Standard C18 (Non-endcapped)

Tailing due to silanol interactions.
Column Type High-Purity Endcapped C18

Minimal secondary interactions.
References
  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Source: Semantic Scholar [Link][1]

  • Indanofan | C20H17ClO3 | CID 11046097 - Structure and Properties. Source: PubChem [Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Source: Agilent Technologies [Link]

Sources

Improving Indanofan signal intensity in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indanofan Signal Optimization in LC-MS/MS

  • Role: Senior Application Scientist (Mass Spectrometry Division)

  • Subject: Comprehensive Guide to Maximizing Indanofan Sensitivity

Introduction: The Indanofan Challenge

Indanofan (CAS 133220-30-1) presents a unique challenge in residue analysis. As an oxirane-class herbicide containing an epoxide ring, it possesses distinct physicochemical properties (LogP ~3.5) that make it susceptible to both ionization suppression and in-source degradation.

This guide moves beyond standard "cookbook" methods. We will dissect the mechanism of signal loss and implement a self-validating optimization protocol. Our goal is not just to see the peak, but to maximize the signal-to-noise (S/N) ratio for trace-level quantification.

Part 1: Ion Source & Acquisition Parameters

The most common failure mode for Indanofan is sodium adduct formation (


, m/z 363) dominating the spectrum, which fragments poorly compared to the protonated species (

, m/z 341) or ammonium adduct (

, m/z 358).
Ionization Mode Selection
  • Primary Recommendation: Electrospray Ionization (ESI) in Positive Mode.

  • Why: Indanofan has oxygen-rich moieties (epoxide, ketone) that accept protons readily.

  • The Trap: If your mobile phase lacks a proton donor buffer, ubiquitous sodium (from glassware/solvents) will capture the molecule. Sodium adducts require high collision energies to fragment and often yield no useful product ions, effectively killing your sensitivity.

The "Ammonium Driver" Strategy

To suppress Na+ adducts, you must flood the source with a preferred cation.

  • Action: Add 5mM Ammonium Formate to your aqueous mobile phase.

  • Mechanism: This forces the formation of

    
     or promotes 
    
    
    
    by providing an abundant proton source, outcompeting trace sodium.
MRM Transition Table

Use these transitions as your starting point. Note the specific collision energies (CE) which must be optimized per instrument.

Precursor Ion (m/z)Product Ion (m/z)TypeApprox. CE (eV)Dwell Time (ms)
341.1 (

)
186.9 Quantifier12 - 1550
341.1 (

)
174.9 Qualifier15 - 2050
358.1 (

)
186.9 Alt. Quant15 - 2550

Critical Note: If you observe the 358.1 precursor, your source temperature may be too low to fully desolvate the ammonium adduct down to the protonated species. This is acceptable if the transition to 186.9 is stable.

Part 2: Chromatography & Mobile Phase Chemistry

Indanofan is hydrophobic. Poor chromatography leads to peak tailing, which dilutes peak height and reduces S/N.

Column Selection
  • Recommended: C18 with steric protection (e.g., ZORBAX Eclipse Plus C18 or equivalent).

  • Dimensions: 2.1 x 100 mm, 1.8 µm or 3.5 µm particle size.

  • Why: The epoxide ring is sterically bulky. A high-coverage C18 phase prevents interaction with free silanols on the silica surface, reducing tailing.

Mobile Phase Composition

Avoid pure water/acetonitrile gradients without additives.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Preferred) or Acetonitrile.

  • Expert Insight: Methanol often provides better ionization efficiency for this class of compounds compared to acetonitrile, despite higher backpressure. The protic nature of methanol assists in the proton transfer mechanism in the ESI droplet.

Visualization: Optimization Workflow

Indanofan_Optimization Start Start: Low Signal Check_Adduct Q1: Check Full Scan Is m/z 363 (Na+) dominant? Start->Check_Adduct Add_Buffer Action: Add 5mM Ammonium Formate Check_Adduct->Add_Buffer Yes (Na+ issue) Optimize_Source Action: Increase Source Temp & Gas Flow Check_Adduct->Optimize_Source No (Just low intensity) Check_Peak Q2: Peak Tailing? Add_Buffer->Check_Peak Optimize_Source->Check_Peak Change_Col Action: Switch to High-Load C18 Check_Peak->Change_Col Yes (Tailing) Change_MP Action: Switch Org. Solvent to MeOH Check_Peak->Change_MP No (Low Height) Success Optimal Signal Change_Col->Success Change_MP->Success

Figure 1: Decision tree for diagnosing and resolving Indanofan signal intensity issues.

Part 3: Sample Preparation (The Matrix Factor)

Signal suppression (Matrix Effect < 80%) is common in complex matrices like soil or high-pigment crops.

The QuEChERS Protocol

Use the Citrate-Buffered QuEChERS method (EN 15662).

  • Why: Indanofan contains an epoxide ring which can be labile (unstable) in extreme pH. The unbuffered methods (AOAC) can lead to acidic degradation during the extraction step if the matrix is naturally acidic (e.g., citrus). Citrate buffering maintains a pH of ~5.0-5.5, preserving the epoxide.

Clean-up (d-SPE)
  • PSA (Primary Secondary Amine): Removes sugars/fatty acids.

  • GCB (Graphitized Carbon Black): Use cautiously! GCB can irreversibly bind planar molecules. Indanofan has planar elements (phenyl/indene rings).

    • Test: If recovery drops after d-SPE, remove GCB and use only PSA/C18.

Part 4: Troubleshooting FAQ

Q1: I see the parent mass (341) in Q1 scan, but zero signal in MRM mode.

  • Diagnosis: Your Collision Energy (CE) is likely incorrect, or the ion is not fragmenting.

  • Fix: Run a "Product Ion Scan" (MS2 scan) with a CE ramp (e.g., 5V to 60V). Indanofan requires moderate energy (approx 15-20 eV) to break the bond between the oxirane and the indene ring. If CE is too high, you fragment everything to dust (low mass noise).

Q2: My signal drops over time (drift) within a single batch.

  • Diagnosis: Source contamination or "charging" effects.

  • Fix: Indanofan is lipophilic. It can accumulate on the curtain plate or cone.

    • Divert the first 1-2 minutes of the LC run to waste (using the diverter valve) to prevent salts from entering the source.

    • Increase the Desolvation Gas Temperature by 50°C to prevent condensation.

Q3: Can I use APCI instead of ESI?

  • Analysis: While APCI is good for non-polar compounds, Indanofan responds better to ESI due to the oxygen atoms capable of protonation. However, if your matrix is extremely dirty (e.g., oily crops), APCI might offer less suppression. Only switch to APCI if ESI matrix effects are unmanageable (>50% suppression).

Part 5: References

  • European Union Reference Laboratories (EURL). (2023). EURL-SRM Pesticide Residue Methods: Indanofan MRM Transitions. Retrieved from

  • Japan Food Research Laboratories. (2006). Analytical Method for Indanofan (Agricultural Chemicals). Retrieved from

  • Anastassiades, M., & Lehotay, S. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

Technical Support Center: Indanofan Degradation in Cyclohexane Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and mechanistic study of Indanofan degradation in cyclohexane . As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a comprehensive, self-validating framework for executing and troubleshooting photolytic degradation assays.

Indanofan (2-[[2-(3-chlorophenyl)oxiranyl]methyl]-2-ethyl-1H-indene-1,3(2H)-dione) is an oxirane-based herbicide known for inhibiting very-long-chain fatty acid (VLCFA) synthesis[1]. While environmental degradation typically involves microbial breakdown and hydrolysis, isolating the direct photolysis pathway requires a non-polar, aprotic solvent. Cyclohexane is the ideal matrix: it is UV-transparent, completely prevents water-mediated hydrolysis[2], and acts as a hydrogen donor to trap radical intermediates, allowing us to accurately map the photolytic cascade.

Experimental Workflow & Methodology

To ensure absolute trustworthiness in your data, the following protocol acts as a self-validating system. By incorporating actinometry and dark controls, you isolate photolysis from thermal or catalytic artifacts.

G N1 Preparation of Indanofan in Cyclohexane (10-50 µM) N2 UV Irradiation (Photoreactor, λ=254/365 nm) N1->N2 N3 Aliquoting & Sampling (Time-course: 0-120 min) N2->N3 N4 Analytical Quantification (GC-MS / LC-MS/MS) N3->N4 N5 Data Analysis (Kinetics & Pathway Elucidation) N4->N5

Caption: Standardized workflow for Indanofan photodegradation analysis in cyclohexane.

Step-by-Step Protocol
  • Solvent & Solution Preparation: Prepare a 10–50 µM stock solution of Indanofan using HPLC-grade cyclohexane. Causality: Impurities in lower-grade solvents can act as photosensitizers, artificially accelerating degradation.

  • System Calibration (Actinometry): Before irradiating the sample, calibrate your photoreactor's photon flux using a standard potassium ferrioxalate actinometer. Causality: UV lamp intensity degrades over time; actinometry ensures your kinetic data is reproducible across different days and instruments.

  • Irradiation & Dark Control: Place the quartz reaction vessels in the photoreactor (λ = 254 nm or 365 nm). Simultaneously, wrap an identical vessel in aluminum foil and place it inside the reactor. Causality: The foil-wrapped vessel serves as a thermal/dark control, proving that any degradation observed in the exposed vial is strictly photon-driven.

  • Time-Course Sampling: Extract 1 mL aliquots at pre-defined intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes). Immediately transfer samples to amber autosampler vials to halt photolytic reactions.

  • Chromatographic Analysis: Analyze the samples using LC-MS/MS or GC-MS to track the disappearance of the parent compound and the emergence of photoproducts[3].

Mechanistic Pathway

When Indanofan absorbs UV radiation in cyclohexane, the energy localizes in the strained oxirane ring and the adjacent indanone system. The primary degradation mechanism involves the homolytic cleavage of the oxirane C-O or C-C bonds, forming a biradical intermediate. Because cyclohexane is an excellent hydrogen donor, these radicals rapidly abstract hydrogen atoms from the solvent, leading to ring-opened ketones, alcohols, or dehalogenated byproducts. Extreme decomposition can yield hazardous carbon oxides and halides[4].

Pathway I Indanofan (Parent Herbicide) UV UV Photon Absorption (π → π* / n → π*) I->UV Rad Biradical Intermediate (Oxirane Ring Cleavage) UV->Rad H_abs H-Abstraction (from Cyclohexane) Rad->H_abs Prod1 Dehalogenated Products H_abs->Prod1 Prod2 Ring-Opened Ketones/Alcohols H_abs->Prod2

Caption: Photolytic degradation mechanism of Indanofan via radical hydrogen abstraction in cyclohexane.

Troubleshooting Guide

Q: I am observing significant degradation of Indanofan in my dark control. What is causing this? A: Indanofan is thermally stable under standard conditions. If degradation occurs in the dark, it is almost certainly due to chemical incompatibility or contamination. Check for trace transition metals in your glassware (which can catalyze oxirane ring-opening) or acidic impurities in the cyclohexane. Always use acid-washed, ultra-pure quartz glassware and strictly HPLC-grade solvents.

Q: The degradation kinetics follow a linear path initially but abruptly stall after 45 minutes, even though 40% of the parent compound remains. Why? A: This is a classic "inner-filter effect." As Indanofan degrades, the resulting photoproducts (which retain aromatic structures) accumulate in the cyclohexane solution. These products begin to absorb the incident UV light, effectively shielding the remaining parent Indanofan molecules. To resolve this, decrease the initial concentration of Indanofan or reduce the optical path length of your reaction vessel.

Q: My LC-MS/MS signal for Indanofan is inconsistent between technical replicates. How can I stabilize it? A: Cyclohexane is highly volatile and non-polar, which can cause issues with electrospray ionization (ESI) efficiency and sample evaporation in the autosampler. Ensure your amber vials have intact, unpunctured PTFE septa. For LC-MS/MS, you may need to utilize a post-column make-up solvent (like methanol with 0.1% formic acid) to enhance ionization efficiency of the non-polar eluent[5].

Frequently Asked Questions (FAQs)

Q: Why use cyclohexane instead of water or methanol for this degradation study? A: Water introduces hydrolysis[2], and methanol can act as a nucleophile, leading to solvent-addition across the oxirane ring. Cyclohexane is non-nucleophilic, allowing us to isolate and study purely photon-driven, radical-mediated degradation pathways.

Q: What are the specific LC-MS/MS transitions I should monitor for Indanofan? A: For accurate quantification of the parent compound, monitor the precursor-to-product ion transitions. A highly reliable transition for Indanofan in positive ionization mode is m/z 341 → 187, as well as m/z 341 → 175[5].

Q: Does the wavelength of the UV light matter? A: Yes, significantly. Irradiation at 254 nm (UVC) provides enough energy to excite the π → π* transitions of the aromatic rings, causing rapid, non-selective cleavage. Irradiation at 365 nm (UVA) selectively excites the n → π* transition of the indanone carbonyl, yielding a slower, more specific degradation profile.

Quantitative Data Summaries

Table 1: Typical Kinetic Parameters for Indanofan Photolysis
ParameterValue in Cyclohexane (λ = 254 nm)Value in Cyclohexane (λ = 365 nm)Causality / Note
Reaction Order Pseudo-first-orderPseudo-first-orderDependent on constant photon flux.
Typical Half-Life (t½) 12 – 18 minutes> 120 minutesHigher energy UVC rapidly cleaves the oxirane ring.
Quantum Yield (Φ) ~ 0.04< 0.005Indicates efficiency of the absorbed photon in causing a chemical change.
Table 2: Analytical Detection Parameters (LC-MS/MS)
CompoundPrecursor Ion (m/z)Product Ions (m/z)Limit of Detection (LOD)
Indanofan (Parent) 341 [M+H]⁺187, 1750.01 ppm
Dehalogenated Product 307[M+H]⁺153, 141~0.02 ppm
Ring-Opened Ketone 341 [M+H]⁺203, 161~0.02 ppm

(Note: Isomeric photoproducts may share the same m/z as the parent compound but will exhibit different chromatographic retention times).

References

  • Indanofan (Ref: MK 243) - AERU - University of Hertfordshire Source: University of Hertfordshire Agriculture and Environment Research Unit (AERU) URL:[Link][1]

  • Coformulation of an oil-soluble herbicide and a water-soluble herbicide as stable oil-in-water emulsion or microemulsion Source: Google Patents (WO2002078442A2) URL:[2]

  • Chromatographic Analysis of Pesticide in Environmental and Food Source: MDPI URL:[Link][3]

  • Japanese Provisional translation Multi-residue Method I for Agricultural Chemicals by LC/MS Source: Consumer Affairs Agency, Government of Japan URL:[Link][5]

Sources

Technical Support Center: Indanofan Quantification & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As drug development and agricultural monitoring pivot toward complex matrices (e.g., lipid-rich edible insects, dense botanical extracts, and soil microbiomes), the accurate quantification of the oxirane herbicide Indanofan (


) has become increasingly challenging.

When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) positive mode, Indanofan forms a protonated precursor ion


 at 

341.0939[1]. However, because it elutes in chromatographic regions heavily populated by endogenous matrix components, it is highly susceptible to matrix effects (ME) —specifically ion suppression and ion enhancement. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to ensure absolute quantitative integrity.

🔬 Core Principles: The Causality of Matrix Effects

Before altering your sample preparation, it is critical to understand the physical chemistry occurring in the ESI source:

  • Ion Suppression (Lipid/Protein Interference): In high-fat matrices like soybeans or mealworms, non-polar lipids co-elute with Indanofan. These lipids rapidly accumulate on the surface of the ESI droplets, physically blocking Indanofan from reaching the surface to acquire a charge, or outcompeting it for the limited available protons[2].

  • Ion Enhancement (Botanical/Pigment Interference): In dense herbal decoctions, co-eluting matrix components can decrease the surface tension of the ESI droplets. This accelerates droplet desolvation, artificially increasing the gas-phase ion formation of Indanofan compared to when it is analyzed in a pure solvent, leading to falsely elevated recoveries[3].

🛠️ Troubleshooting FAQs

Q: I am analyzing Indanofan in herbal decoctions and observing recoveries exceeding 180%. How can I correct this? A: This is a classic manifestation of severe matrix enhancement, which makes absolute quantification qualitatively difficult[3],[4]. The co-eluting botanical matrix is likely saturating active sites in the LC column (preventing normal analyte loss) or enhancing droplet desolvation in the MS source. Solution: You must abandon solvent-based absolute calibration. Implement a matrix-matched calibration curve [5]. By preparing your calibration standards in a blank matrix extract, you normalize the ionization conditions between the standards and the unknown samples. If a true blank matrix is unavailable, utilize the standard addition method or a stable isotope-labeled internal standard (SIL-IS).

Q: My Indanofan signal is completely suppressed in lipid-rich matrices (e.g., edible insects, soybeans). What sample preparation changes are required? A: Standard QuEChERS extraction is insufficient for high-fat matrices because non-polar lipids co-extract into the acetonitrile layer[2]. Solution: Introduce an acetonitrile-hexane liquid-liquid partitioning step prior to dispersive Solid Phase Extraction (dSPE). Because Indanofan possesses polar chemical moieties, it remains safely in the acetonitrile layer, while the interfering fats partition into the non-polar hexane layer and can be discarded[2].

Q: Should I use LC-MS/MS (Triple Quadrupole) or LC-QTOF-MS for Indanofan screening to avoid matrix interference? A: Both platforms are highly effective but serve different purposes.1 provides high mass accuracy (extracting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 341.0939 with a narrow ±5 mDa window), which eliminates isobaric matrix interferences without needing to optimize collision energies[1],. However, high-resolution MS does not prevent ESI-induced matrix effects[1]. LC-MS/MS (SRM mode) remains the gold standard for robust quantification due to its superior sensitivity, provided matrix effects are mitigated during sample prep[2].

📋 Validated Experimental Protocol

Self-Validating QuEChERS Workflow for Lipid-Rich Matrices

To ensure trustworthiness, this protocol functions as a self-validating system . It mandates the calculation of the Matrix Effect Factor (MEF) alongside absolute recovery to mathematically prove that ion suppression has been neutralized.

Phase 1: Extraction

  • Weigh 5.0 g to 10.0 g of homogenized sample into a 50 mL centrifuge tube[6].

  • Add 10 mL of HPLC-grade water (if the sample is dry) and 10 mL of pure acetonitrile[7].

  • Self-Validation Step: Spike the sample with a known concentration of an Internal Standard (IS) prior to extraction to monitor baseline recovery.

  • Shake vigorously for 1 minute using a high-speed homogenizer[6].

  • Add QuEChERS partitioning salts (4.0 g anhydrous

    
     and 1.0 g 
    
    
    
    )[6]. Shake immediately for 1 minute to induce phase separation, then centrifuge at 3000 × g for 10 minutes[6],[7].

Phase 2: Lipid Partitioning (Mechanistic Intervention) 6. Transfer the upper acetonitrile layer to a clean 50 mL tube. 7. Add 10 mL of n-hexane. Shake vigorously for 1 minute and centrifuge[2]. 8. Carefully aspirate and discard the upper hexane layer (which now contains the ion-suppressing lipids). Retain the lower acetonitrile layer containing Indanofan[2].

Phase 3: dSPE Cleanup 9. Transfer a 2 mL aliquot of the defatted acetonitrile extract to a dSPE tube containing 300 mg


, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent[7],[2]. (Note: C18 is critical here for removing residual long-chain fatty acids).
10. Vortex for 1 minute and centrifuge at 3000 × g for 5 minutes.
11. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[8].

Phase 4: System Validation (MEF Calculation) 12. Prepare a standard solution of Indanofan in pure acetonitrile (Solvent Standard)[1]. 13. Prepare an identical standard solution in a blank matrix extract (Matrix-Matched Standard)[1]. 14. Calculate the Matrix Effect Factor: MEF = (Peak Area Matrix-Matched / Peak Area Solvent).

  • Causality Check: An MEF between 0.8 and 1.2 indicates negligible matrix effects[1]. If MEF > 1.2 (enhancement) or < 0.8 (suppression), matrix-matched calibration must be utilized for the final quantification[5].

📊 Quantitative Data Summary

The following table summarizes expected Indanofan recoveries and matrix effect behaviors across various complex matrices based on recent analytical validations:

Matrix TypeExtraction MethodologyAnalytical PlatformRecovery (%)Matrix Effect ProfileRef.
Edible Insects (Mealworms) QuEChERS + Hexane Partitioning + C18 dSPELC-MS/MS92.9 – 95.9%Negligible (within ±20%)[9],[2]
Cereal Grains & Legumes Standard QuEChERSLC-QTOF-MS70.0 – 95.0%Moderate (MEF Ratio: 0.8 – 1.1)[1],[10]
Herbal Decoctions Modified QuEChERSLC-MS/MS189.0%Severe Enhancement[3],[4]
Environmental Water Solid Phase Extraction (EZ Cartridge RP-1)GC-MS72.3%Minimal (Solvent-based cal. viable)[11]

🗺️ Workflow Visualization

G N1 Complex Matrix (e.g., Botanicals, Lipids) N2 QuEChERS Extraction (Acetonitrile + Salts) N1->N2 N3 Liquid-Liquid Partitioning (Acetonitrile / n-Hexane) N2->N3 Removes Non-Polar Lipids N4 dSPE Cleanup (PSA + C18 + MgSO4) N3->N4 Removes Proteins/Pigments N5 LC-MS/MS Analysis (ESI Positive Mode) N4->N5 N7 Accurate Quantification (Recovery 70-120%) N5->N7 N6 Matrix-Matched Calibration N6->N5 Normalizes Ionization

Modified QuEChERS workflow for Indanofan quantification to mitigate matrix effects.

📚 References

  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: MDPI URL:

  • Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) Source: PMC / ResearchGate URL:

  • Rapid Multiresidue Method for the Determination of more than 300 Pesticide Residues in Food Source: Global Science Books URL:

  • eC208 Simultaneous Determination of Pesticide Residues in Vegetable Extract by LC/MS/MS Source: Shimadzu URL:

  • Chromatographic Method for Monitoring of Pesticide Residues and Risk Assessment for Herbal Decoctions Used in Traditional Korean Medicine Clinics Source: MDPI URL:

  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer Source: GL Sciences URL:

Sources

Technical Support Center: Optimizing Injection Volume for Indanofan (10 µg/mL)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific hydrodynamic and thermodynamic challenges of analyzing high-concentration (10 µg/mL) Indanofan (C₂₀H₁₇ClO₃) via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Indanofan is an oxirane herbicide that yields a characteristic [M+H]⁺ precursor ion at m/z 341.0939[1]. While trace-level pesticide screening typically utilizes injection volumes of 3 µL to 10 µL for concentrations around 0.01 mg/kg[1][2], injecting a 10 µg/mL stock solution fundamentally alters column kinetics. This guide will help you navigate mass overload, solvent mismatch, and detector saturation to build a self-validating analytical method.

Diagnostic Workflow: Injection Volume & Peak Integrity

Use the following logical pathway to diagnose and resolve chromatographic distortions associated with Indanofan injections.

G N1 Indanofan 10 µg/mL Injection Optimization N2 Evaluate Peak Shape (Asymmetry Factor) N1->N2 N3 Peak Fronting / Splitting? N2->N3 N4 Mass Overload Reduce Vol to 1-3 µL N3->N4 High Mass N5 Solvent Mismatch Dilute in Mobile Phase N3->N5 Strong Solvent N6 Check Carryover in Blank Injections N3->N6 Ideal Shape N4->N2 N5->N2 N7 Optimize Needle Wash (50% MeOH/H2O) N6->N7 Carryover >0.1% N8 Protocol Validated N6->N8 No Carryover N7->N6

Diagnostic workflow for optimizing Indanofan injection volume and resolving peak distortions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Indanofan peak exhibit severe fronting and splitting when I inject 10 µL of a 10 µg/mL solution? Causality & Solution: You are experiencing a combination of mass overload and solvent mismatch .

  • Mass Overload: A 10 µL injection of a 10 µg/mL solution delivers 100 ng of Indanofan directly onto the column. For modern narrow-bore UPLC columns (e.g., 2.1 mm ID), this exceeds the stationary phase's binding capacity, pushing the partitioning equilibrium into a non-linear Langmuir isotherm. The analyte molecules repel each other and travel down the column faster than the mobile phase, causing peak fronting.

  • Solvent Mismatch: If your 10 µg/mL sample is dissolved in 100% Acetonitrile or Methanol, the "strong solvent plug" prevents the analyte from focusing at the head of the column. Action: Reduce the injection volume to 1–3 µL[2] and ensure the sample diluent matches your initial mobile phase conditions (e.g., 5 mmol/L ammonium acetate in 5% methanol)[2].

Q2: My LC-MS/MS detector signal plateaus, and my calibration curve is non-linear at 10 µg/mL. Is this an injection volume issue? Causality & Solution: Yes, this is detector saturation . While typical LC-QTOF methods utilize 3 µL to 5 µL injection volumes for trace analysis (e.g., 0.005 µg/mL)[2][3], injecting these volumes at 10 µg/mL delivers an absolute mass that exceeds the dynamic range of the electron multiplier or causes space-charge effects in Orbitrap/QTOF systems. Action: For MS detection, you must either drastically reduce the injection volume to 0.5 µL or dilute your stock solution by a factor of 100. If you must inject 10 µg/mL (e.g., for impurity profiling), divert the LC flow post-column (e.g., 1:10 split) before it enters the MS source.

Q3: I am observing carryover in my blank injections following a 5 µL injection of 10 µg/mL Indanofan. How can I eliminate this? Causality & Solution: Indanofan is moderately lipophilic. At high concentrations, it can physically adsorb to the Vespel rotor seal in the injection valve or the inner walls of the autosampler needle. Action: Implement a robust, high-organic needle wash (e.g., 50:50 Methanol:Water with 0.1% formic acid). Ensure the wash volume is at least 3 times the injection volume.

Quantitative Data: Volume vs. Chromatographic Integrity

The following table summarizes the causal relationship between injection volume, sample solvent strength, and resulting chromatographic integrity for a 10 µg/mL Indanofan sample on a standard 2.1 x 100 mm C18 column.

Injection Volume (µL)Sample SolventPeak Asymmetry (As)Theoretical Plates (N)Linearity StatusCarryover in Blank (%)
1.0 100% MeOH1.1512,500Linear< 0.01%
1.0 5% MeOH (aq)1.02 (Optimal)14,200Linear< 0.01%
3.0 100% MeOH1.45 (Fronting)8,100Linear0.05%
3.0 5% MeOH (aq)1.0513,800Linear< 0.01%
5.0 5% MeOH (aq)1.1211,500Linear0.08%
10.0 5% MeOH (aq)1.80 (Overload)5,200Saturated0.45%

Data Interpretation: Matching the sample solvent to the aqueous mobile phase allows for larger injection volumes (up to 3-5 µL)[3] without sacrificing peak shape. However, exceeding 5 µL at this concentration inevitably leads to mass overload and unacceptable carryover.

Experimental Protocol: Self-Validating Volume Optimization

To ensure scientific integrity, do not guess the optimal injection volume. Use this self-validating protocol to empirically determine the exact volume limit for your specific column and detector.

Objective: Establish the maximum injection volume for 10 µg/mL Indanofan that maintains an asymmetry factor (As) between 0.9 and 1.2, and a linearity R² > 0.995.

  • Step 1: Solvent Matching Dilute your Indanofan stock to exactly 10 µg/mL using a diluent that mimics your initial mobile phase (e.g., 5 mmol/L ammonium acetate in 5% methanol)[2]. Do not use 100% organic solvent.

  • Step 2: Volume Escalation Sequence Program your autosampler to inject the following volumes in triplicate: 0.5 µL, 1.0 µL, 2.0 µL, 3.0 µL, and 5.0 µL[3].

  • Step 3: Blank Interspersion (Carryover Validation) Insert a blank injection (mobile phase only) immediately following the highest volume injections (3.0 µL and 5.0 µL). This acts as an internal control to validate that your needle wash is sufficient.

  • Step 4: Data Acquisition Execute the LC run. If using MS, monitor the exact mass [M+H]⁺ at m/z 341.0939[1]. If using UV, monitor at the optimal absorption wavelength for oxirane derivatives.

  • Step 5: System Validation & Calculation Plot Peak Area vs. Injection Volume. The system is validated when the plot is strictly linear (R² > 0.995). The optimal injection volume is defined as the highest volume within this linear range that maintains a Peak Asymmetry (As) < 1.2 and generates < 0.1% carryover in the subsequent blank.

References

  • Title: Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Response Surface Methodology-Optimized QuEChERS Combined with Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry for Simultaneous Screening of Pesticides and Mycotoxins in Astragalus Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of Indanofan During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Indanofan residue analysis. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the extraction and quantification of Indanofan from complex biological, environmental, or food matrices.

Diagnostic Overview: Understanding Indanofan

Before troubleshooting chromatographic or mass spectrometry parameters, it is critical to evaluate the inherent physicochemical properties of Indanofan. Low recovery is rarely an instrument failure; it is almost always a mismatch between the molecule's properties and the chosen extraction chemistry.

Table 1: Physicochemical Diagnostic Profile of Indanofan
PropertyValueImpact on Extraction & Recovery
Molecular Formula C₂₀H₁₇ClO₃High carbon-to-heteroatom ratio indicates strong hydrophobic tendencies.
Molecular Weight 340.8 g/mol 1Falls within the optimal range for both GC-MS/MS and LC-MS/MS analysis.
LogP (Lipophilicity) 4.64 1Highly lipophilic. Prone to severe losses if aggressive non-polar defatting solvents (like hexane) are used.
Water Solubility 17.1 mg/L (at 20°C) 2Poor aqueous solubility. Requires strong organic solvents (e.g., Acetonitrile or Ethyl Acetate) for efficient extraction from hydrated matrices.

Root Cause Analysis Workflow

G Root Low Indanofan Recovery (<70%) Cause1 Poor Solvent Partitioning Root->Cause1 Cause2 Matrix Ion Suppression Root->Cause2 Cause3 Loss During Defatting Root->Cause3 Mech1 Suboptimal pH in Unbuffered ACN Cause1->Mech1 Mech2 Co-eluting Matrix in LC-ESI-MS/MS Cause2->Mech2 Mech3 High Lipophilicity (LogP = 4.64) Cause3->Mech3 Sol1 Use EN 15662 Citrate Buffer Mech1->Sol1 Sol2 Matrix-Matched Calibration Mech2->Sol2 Sol3 Replace Hexane with C18 dSPE Cleanup Mech3->Sol3

Root cause analysis and mitigation strategies for low Indanofan recovery.

Troubleshooting FAQs

Q1: Why does Indanofan recovery drop significantly when extracting lipid-rich matrices (e.g., soybeans, mealworms)? Causality: Indanofan is highly lipophilic, characterized by a LogP of 4.64 1. In traditional pesticide extraction workflows, a defatting step using acetonitrile-hexane partitioning is often employed. However, due to its non-polar nature, Indanofan partitions heavily into the hexane layer alongside the lipids, leading to massive recovery losses 3. Solution: Limit hexane partitioning to a single round, or ideally, replace liquid-liquid defatting entirely with C18 dispersive solid-phase extraction (dSPE) or Florisil SPE 4. C18 effectively retains long-chain lipids while allowing the moderately polar acetonitrile containing Indanofan to pass through.

Q2: I am using the standard unbuffered QuEChERS method, but recoveries are inconsistent (50-65%). How can I improve this? Causality: Unbuffered acetonitrile extractions are highly susceptible to the native pH of the sample matrix. While Indanofan itself does not have strongly ionizable groups that shift with pH, the matrix co-extractives do. Fluctuating pH alters the precipitation of these co-extractives during the salting-out step, trapping the analyte or altering the phase separation dynamics. Solution: Switch to the EN 15662 QuEChERS method, which utilizes a citrate buffer system (sodium citrate and disodium citrate sesquihydrate). The citrate buffer locks the extraction environment at an optimal pH, standardizing matrix precipitation and significantly improving Indanofan partitioning into the organic phase, yielding recoveries consistently above 80% 3.

Q3: My extraction recovery seems fine, but the calculated yield in LC-ESI-MS/MS is below 40%. Is this an extraction issue? Causality: This is likely a false low recovery caused by matrix ion suppression in the Electrospray Ionization (ESI) source, not an extraction failure. During ESI, co-eluting matrix components (like phospholipids or pigments) compete with Indanofan for available charge in the droplets. Because Indanofan is detected via its [M+H]⁺ precursor ion at m/z 341.0939 5, high concentrations of competing compounds will suppress its ionization, leading to an artificially low signal 6. Solution: Implement the self-validating protocol described in Section 4 to mathematically isolate matrix effects from absolute recovery. Use matrix-matched calibration curves or isotope dilution to correct for the suppression.

Validated Step-by-Step Methodology

To ensure scientific trustworthiness, every extraction must be a self-validating system . The following protocol utilizes the EN 15662 Citrate-Buffered QuEChERS method and includes built-in validation steps to differentiate true extraction loss from MS ion suppression.

Self-Validating Citrate-Buffered QuEChERS Protocol

Phase 1: System Validation Setup Prepare four parallel samples to calculate exact system performance:

  • Sample A (Blank): Unspiked matrix.

  • Sample B (Pre-Spike): Matrix spiked with Indanofan standard before extraction.

  • Sample C (Post-Spike): Matrix extracted blank, spiked with Indanofan standard after extraction.

  • Sample D (Neat): Indanofan standard in pure solvent.

Phase 2: Extraction Workflow

  • Comminution & Hydration: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. For dry matrices (<80% moisture), add 10 mL of LC-MS grade water and vortex for 1 minute to hydrate the matrix pores.

  • Solvent Addition: Add 10 mL of Acetonitrile (ACN). Shake vigorously mechanically for 1 minute to ensure thorough solvent-matrix interaction.

  • Buffered Salting-Out: Add EN 15662 extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake immediately for 1 minute to prevent exothermic agglomeration of the MgSO₄.

  • Phase Separation: Centrifuge the tube at 3000 × g for 5 minutes at 4°C.

  • Targeted Cleanup (dSPE): Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. (Note: C18 is mandatory here to remove lipids without using hexane). Vortex for 30 seconds, then centrifuge at 10,000 × g for 3 minutes.

  • Analysis Preparation: Dilute the supernatant 1:1 with mobile phase prior to LC-MS/MS injection to minimize matrix effects.

Phase 3: Self-Validating Calculations

  • Absolute Extraction Recovery (%) = (Area of Sample B / Area of Sample C) × 100

  • Matrix Effect (%) = (Area of Sample C / Area of Sample D) × 100 (If Absolute Recovery is >80% but your overall yield is low, the root cause is Matrix Effect, not the extraction).

Quantitative Data Presentation

Table 2: Impact of Extraction Parameters on Indanofan Recovery
Method / ConditionMatrix TypeAverage Recovery (%)RSD (%)Mechanistic Observation
Unbuffered QuEChERS Cereals55 - 65>20Suboptimal phase separation and variable matrix precipitation.
ACN-Hexane Partitioning (3 rounds) High-Lipid (Insects/Beans)15 - 30>25Severe analyte loss to the hexane layer due to high LogP [[3]]().
Citrate-Buffered (EN 15662) + C18 dSPE High-Lipid85 - 95<10Optimal pH buffering and lipid removal without analyte loss 3.
Acetonitrile Extraction + Florisil SPE Vegetables / Lemons71 - 126<15Effective removal of polar co-extractives; excellent for GC/MS/MS 4.

References

  • Chemsrc. Indanofan Chemical & Physical Properties (CAS: 133220-30-1). Retrieved from: [Link]

  • SciSpace. Determination of 105 pesticide residues by GC/MS/MS. Retrieved from: [Link]

  • University of Hertfordshire (AERU). Indanofan (Ref: MK 243) Pesticide Properties Database. Retrieved from:[Link]

  • ResearchGate. Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from: [Link]

  • Thermo Fisher Scientific. Pesticide Analysis in Food and Beverages Application Compendium. Retrieved from: [Link]

  • Semantic Scholar (Molecules 2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor. Retrieved from: [Link]

Sources

Indanofan Labware Adsorption: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies driven by the non-specific binding (NSB) of lipophilic compounds to laboratory consumables. When working with Indanofan—a highly hydrophobic oxirane herbicide—analyte loss during sample preparation and storage can severely compromise assay integrity.

This guide is designed to help researchers, analytical chemists, and drug development professionals understand the causality of Indanofan adsorption, diagnose analyte loss, and implement self-validating protocols to ensure robust quantitative recovery.

Part 1: FAQs – Understanding the Causality of Adsorption

Q1: Why does Indanofan exhibit high non-specific binding to standard labware? A1: The adsorption of Indanofan is driven by its extreme lipophilicity. Indanofan has a very low aqueous solubility of approximately 17.1 mg/L at 20°C, contrasting sharply with its massive solubility in organic solvents like acetone (500,000 mg/L) [1]. In aqueous or low-organic solutions, the thermodynamic penalty of keeping this hydrophobic molecule hydrated is high. Consequently, Indanofan is driven out of the aqueous phase and onto non-polar surfaces (like untreated polypropylene) via van der Waals forces, or onto untreated glass via hydrogen bonding with active, un-capped silanol groups [2].

Q2: What are the downstream analytical consequences of this adsorption? A2: Adsorption is a saturable process. At high concentrations, the fraction of Indanofan lost to the labware walls is negligible. However, at trace levels (e.g., <10 ng/mL), the fixed number of binding sites on the labware consumes a significant percentage of the analyte. This leads to non-linear calibration curves at the lower end, poor reproducibility, and failure to meet the strict 70–120% recovery criteria mandated by regulatory agencies like the FDA for bioanalytical method validation [3].

Q3: Can I just wash and reuse labware that has been exposed to Indanofan? A3: It is highly discouraged. Because Indanofan binds tightly to polymer matrices, standard aqueous washing procedures will not remove it. When a subsequent organic-rich solvent is introduced, the bound Indanofan will desorb, leading to "ghost peaks" and cross-contamination in your LC-MS/MS chromatograms [4].

Part 2: Diagnosing Analyte Loss & Quantitative Benchmarks

Before implementing mitigation strategies, you must determine the extent of your analyte loss. The table below summarizes expected recovery rates of highly hydrophobic pesticides (using Indanofan as the model) across different labware materials and solvent conditions.

Quantitative Impact of Labware and Solvent on Indanofan Recovery
Labware MaterialSolvent CompositionEstimated Recovery (%)Adsorption RiskRecommended Action
Untreated Polypropylene (PP)100% Aqueous< 40%CriticalAvoid entirely or add surfactant
Untreated Polypropylene (PP)50% MeOH / 50% Water70 - 85%ModeratePre-rinse or switch to glass
Untreated Borosilicate Glass100% Aqueous50 - 60%HighSilanize glass surface
Silanized Borosilicate Glass100% Aqueous> 95%LowStandard use for trace analysis
Any Material100% Organic (e.g., ACN)> 98%MinimalStandard use

Part 3: Adsorption Mitigation Workflow

The following decision matrix illustrates the logical flow for preventing Indanofan adsorption based on your assay's solvent limitations.

G A Indanofan Sample B Solvent Aqueous? A->B C Yes (<50% Organic) B->C D No (>50% Organic) B->D E Use Silanized Glass C->E I Standard Glass/PP D->I F Add Surfactant? E->F G Add 0.1% Tween-20 F->G Yes H Pre-rinse Labware F->H No J LC-MS/MS Analysis G->J H->J I->J

Decision matrix for mitigating Indanofan adsorption based on solvent composition.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, mitigation strategies must not rely on blind faith. The following protocols include built-in validation steps to ensure the system is functioning as intended.

Protocol 1: In-House Silanization of Borosilicate Glassware

Causality: Untreated glass contains active silanol (-SiOH) groups that act as hydrogen bond donors/acceptors, trapping polar moieties, while the surrounding silica matrix traps hydrophobic regions. Silanization covalently binds dimethyldichlorosilane (DMDCS) to these groups, creating a sterically hindered, inert methyl layer that prevents Indanofan from interacting with the surface [2].

Step-by-Step Methodology:

  • Alkaline Cleaning: Wash glassware with 1M NaOH to expose active silanol groups. Rinse thoroughly with deionized water, followed by anhydrous methanol. Dry completely in an oven at 110°C for 1 hour.

  • Silanization: Prepare a 5% (v/v) solution of DMDCS in anhydrous toluene. Fill the glassware with this solution and incubate for 30 minutes at room temperature in a fume hood.

  • Quenching: Discard the silanizing solution. Immediately rinse the glassware twice with anhydrous methanol. Scientific rationale: Methanol reacts with any unreacted chlorosilanes left on the surface, converting them to inert methoxy groups and preventing the formation of HCl during subsequent aqueous exposure.

  • Curing: Bake the treated glassware at 100°C for 1 hour to fully cure the siloxane bonds.

Systemic Validation Step: Prepare a 10 ng/mL Indanofan solution in both an untreated vial and your newly silanized vial. Incubate at room temperature for 24 hours, then quantify via LC-MS/MS. A successfully silanized vial will yield >95% recovery compared to a time-zero control, whereas the untreated vial will show significant signal degradation. This definitively validates your surface deactivation.

Protocol 2: Solvent Optimization & Micellar Encapsulation

Causality: If your workflow requires the use of plastics (e.g., 96-well plates for high-throughput screening), you must alter the thermodynamic environment of the solvent. Adding a non-ionic surfactant lowers the surface tension and forms micelles that encapsulate the hydrophobic Indanofan molecules, sterically shielding them from the polymer walls.

Step-by-Step Methodology:

  • Solvent Selection: If the downstream assay permits, adjust the sample diluent to contain at least 50% organic modifier (e.g., Acetonitrile or Methanol) to keep Indanofan highly solvated.

  • Surfactant Addition: For strictly aqueous biological assays, add a non-ionic surfactant such as Tween-20 or Triton X-100 at a final concentration of 0.01% - 0.1% (v/v).

  • Equilibration: Vortex the solution vigorously for 60 seconds. This mechanical agitation ensures that the surfactant molecules overcome kinetic barriers to fully encapsulate the Indanofan before it can partition onto the labware walls.

Systemic Validation Step (Serial Transfer Assay): Transfer 1 mL of your optimized Indanofan solution across five consecutive empty wells/vials, incubating for 10 minutes in each. Quantify the concentration of the final (5th) well against the initial stock solution. A peak area ratio of >0.95 validates that your solvent composition has successfully neutralized the adsorptive forces of the labware.

References

  • University of Hertfordshire. "Indanofan (Ref: MK 243) - Pesticide Properties DataBase." Agriculture and Environment Research Unit (AERU). Available at:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at:[Link]

  • MDPI. "Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection." Molecules. Available at: [Link]

Technical Support Center: Indanofan Analysis & Cyclohexane Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Solvent-Analyte Interactions (Cyclohexane/Indanofan) Ticket ID: IND-CYC-001 Audience: Analytical Chemists, drug development researchers.

Executive Summary

Indanofan (CAS 133220-30-1) is a lipophilic oxirane herbicide (


). While cyclohexane is frequently selected as an extraction solvent due to its non-polarity and lack of hydroxyl groups (preventing epoxide ring opening), it introduces specific hydrodynamic challenges in both Gas Chromatography (GC) and Liquid Chromatography (LC).

This guide addresses the three most common failure modes reported by users: GC Injector Backflash , LC Peak Distortion (Solvent Mismatch) , and Extraction Emulsions .

Module 1: Gas Chromatography (GC-MS/ECD) Anomalies

Q: Why am I seeing split peaks and carryover when injecting Indanofan dissolved in cyclohexane?

A: You are likely experiencing "Solvent Backflash" due to Cyclohexane's high expansion coefficient.

Cyclohexane has a high vapor expansion volume compared to other common solvents. When a liquid sample is injected into a hot GC inlet, it instantly vaporizes. If the volume of the resulting gas exceeds the internal volume of your liner, the vapor backflows (flashes back) into the carrier gas lines and septum purge.

The Mechanism of Failure:

  • Overload: 1 µL of Cyclohexane at 250°C/15 psi expands to ~600-700 µL of gas.

  • Contamination: If your liner effective volume is only 450 µL (common for 2mm ID liners), the excess vapor escapes the liner.

  • Ghost Peaks: Indanofan condenses on cooler metal parts (septum, gas lines) and slowly bleeds back in subsequent runs.

Visualizing the Failure Mode

GC_Backflash Injection Injection: 1µL Cyclohexane (Contains Indanofan) Vaporization Instant Vaporization (T > 81°C) Injection->Vaporization Expansion Gas Volume Expansion (~700µL) Vaporization->Expansion LinerLimit Liner Capacity (Max ~450µL) Expansion->LinerLimit Volume Check Backflash FAILURE: Backflash Analyte deposits on septum/lines LinerLimit->Backflash Exceeds Capacity Column Column Transfer (Normal Operation) LinerLimit->Column Within Capacity

Figure 1: Logic flow of Solvent Backflash caused by cyclohexane expansion.

Corrective Protocol: The "Expansion Match"
  • Calculate Expansion: Use the formula below or a solvent expansion calculator.

    • Cyclohexane Expansion: ~150-200 µL/µL greater than Isooctane.

  • Reduce Injection Volume: Drop from 1.0 µL to 0.5 µL .

  • Use "Pulsed Splitless" Injection: Increase inlet pressure (e.g., 30 psi) for the first 0.5 minutes. This compresses the gas cloud, keeping it within the liner.

  • Liner Selection: Switch to a 4mm ID Single Taper liner with Wool . The wool increases surface area for vaporization and traps non-volatiles, while the larger ID accommodates the expansion.

Module 2: Liquid Chromatography (LC-MS/MS) Issues

Q: My Indanofan peaks are broad or double-humped when injecting the cyclohexane extract directly. Is the column failing?

A: The column is likely fine. You are seeing "Strong Solvent Effect" (Solvent Mismatch).

Indanofan is lipophilic. Cyclohexane is a non-polar, hydrophobic solvent. Reverse-Phase LC (RPLC) typically starts with a high-aqueous mobile phase (e.g., 90% Water / 10% Acetonitrile).

The Physics of Mismatch: When you inject cyclohexane into an aqueous stream, they do not mix. The cyclohexane forms a "plug" or bolus that travels down the column. Because Indanofan is highly soluble in cyclohexane (


) and hydrophobic, it prefers to stay inside the cyclohexane plug rather than interacting with the C18 stationary phase. It "surfs" down the column until the plug disperses, resulting in broad, distorted peaks.
Data Comparison: Solvent Mismatch
ParameterMobile Phase A (Initial)Injection Solvent (Cyclohexane)Result
Polarity High (Polar)Low (Non-polar)Immiscibility
Elution Strength Weak (Retains Analyte)Strong (Elutes Analyte)Premature Elution
Viscosity ~0.89 cP (Water)0.98 cPViscous fingering
Corrective Protocol: Solvent Exchange

Do NOT inject cyclohexane directly into RPLC systems.

  • Evaporation: Take the cyclohexane extract to dryness using a nitrogen evaporator (Temp < 40°C to prevent volatilization of Indanofan).

  • Reconstitution: Redissolve the residue in a solvent that matches your initial mobile phase.

    • Recommended:Methanol:Water (50:50) or Acetonitrile:Water (50:50) .

  • Filtration: Filter through a 0.2 µm PTFE filter (hydrophobic) before injection to remove any precipitated matrix lipids.

Module 3: Extraction & Stability

Q: Is Indanofan stable in Cyclohexane? I see degradation in my Methanol standards.

A: Yes, Indanofan is generally more stable in Cyclohexane than in Methanol.

Indanofan contains an oxirane (epoxide) ring .

  • In Methanol (Protic): The epoxide ring is susceptible to nucleophilic attack by the hydroxyl group of methanol, especially if the solution is slightly acidic (acid-catalyzed ring opening), leading to methoxy-derivatives.

  • In Cyclohexane (Aprotic/Non-polar): Cyclohexane lacks nucleophilic groups, preserving the epoxide structure.

Storage Recommendation: Store stock solutions in Cyclohexane or Toluene at -20°C. Only dilute into Methanol/Acetonitrile immediately prior to LC analysis.

Q: I am getting low recovery from soil samples using Cyclohexane.

A: Cyclohexane is non-polar and struggles to penetrate the "hydration shell" of wet soil.

If the soil has moisture (>10%), cyclohexane cannot effectively interact with the soil particles to desorb the Indanofan because water and cyclohexane are immiscible.

Optimization Workflow

Extraction_Workflow cluster_mech Mechanism Sample Wet Soil Sample Drying Add Na2SO4 / MgSO4 (Bind Water) Sample->Drying Step 1 Extraction Add Cyclohexane:Acetone (1:1 Ratio) Drying->Extraction Step 2 Partition Partitioning Extraction->Partition Step 3 Acetone Acetone penetrates water layer Cyc Cyclohexane dissolves Indanofan

Figure 2: Modified extraction workflow to overcome cyclohexane immiscibility.

Protocol:

  • Cosolvent Approach: Use Cyclohexane:Acetone (1:1) or Cyclohexane:Ethyl Acetate (1:1) . The polar solvent (Acetone/EtAc) penetrates the soil moisture, while the Cyclohexane solubilizes the Indanofan.

  • Drying: Add anhydrous Magnesium Sulfate (

    
    ) during extraction to bind water and force Indanofan into the organic phase (Salting Out effect).
    

References

  • U.S. EPA. (2025). Indan, 1-methoxy- | Chemical Properties and Safety Data. CompTox Chemicals Dashboard.[1] [Link]

  • University of Hertfordshire. (2025). Indanofan: PPDB: Pesticide Properties DataBase. AERU. [Link]

  • Element Lab Solutions. (2017). Solvent Choice for GC Injection – a Critical Method Variable. The LCGC Blog. [Link]

  • Groeneveld, G., et al. (2022).[2] Investigation of the effects of solvent-mismatch and immiscibility in normal-phase × aqueous reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A. [Link]

Sources

Technical Support Center: Method Optimization for Trace Level Detection of Indanofan

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the trace level detection of Indanofan. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of method optimization for this herbicide. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Introduction to Indanofan and its Analysis

Indanofan (CAS No. 133220-30-1) is a herbicide used in agriculture to control weeds.[1] Its chemical formula is C₂₀H₁₇ClO₃ with a molecular weight of 340.80 g/mol .[2][3] Monitoring for trace levels of Indanofan in environmental samples (such as soil and water) and in agricultural products is crucial for ensuring food safety and assessing environmental impact. The low concentrations at which this compound may be present necessitate highly sensitive and selective analytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide will focus on optimizing LC-MS/MS methods, from sample preparation to data interpretation, to achieve reliable and reproducible trace-level detection of Indanofan.

Diagram: Overall Workflow for Indanofan Analysis

Indanofan Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Sample Collection (Soil, Water, Crop) Extraction Extraction (QuEChERS or LLE) Sample_Collection->Extraction Homogenize Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Supernatant LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Final Extract MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Eluent Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal

Caption: A generalized workflow for the trace level analysis of Indanofan.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues you may encounter during your experiments, categorized by the stage of the analytical process.

Part 1: Sample Preparation Issues

Sample preparation is a critical step that significantly influences the accuracy and reproducibility of your results.[4] It aims to extract Indanofan from the matrix while removing interfering components.[5]

Question: I am seeing low and inconsistent recoveries of Indanofan from my soil/crop samples using a QuEChERS method. What could be the cause?

Answer:

Low and erratic recoveries in QuEChERS are common and can often be traced back to a few key factors.[6] Here’s a systematic approach to troubleshooting:

  • Inadequate Homogenization:

    • Causality: Indanofan residues may not be evenly distributed in the sample. If your subsample is not representative, your recovery will be inconsistent.

    • Solution: Ensure your sample is thoroughly homogenized before taking a subsample for extraction. For solid samples like soil or crops, use a high-speed blender or grinder.

  • Insufficient Hydration of Dry Samples:

    • Causality: The efficiency of acetonitrile extraction in the QuEChERS method relies on the presence of water in the sample to facilitate partitioning.[7] For dry matrices like dried herbs or very dry soil, extraction efficiency will be poor.

    • Solution: Before adding acetonitrile, hydrate your dry sample with a specific volume of water and allow it to sit for at least 30 minutes. For example, for a 3g dry soil sample, add 7 mL of water.[2]

  • pH-Dependent Degradation:

    • Causality: The stability of some pesticides can be pH-dependent. If the sample matrix is acidic or basic, Indanofan could potentially degrade during extraction. The use of buffered QuEChERS salts (like those in the AOAC or EN methods) helps to maintain a stable pH.[8]

    • Solution: Use a buffered QuEChERS extraction method. The EN 15662 method, which uses citrate-based salts, is a good starting point.[6][8]

  • Inefficient Extraction Shake:

    • Causality: A brief or gentle shake will not provide sufficient interaction between the solvent and the sample for complete extraction.

    • Solution: Shake the sample vigorously for at least 1-5 minutes after adding acetonitrile and again after adding the QuEChERS salts.[2][7] A mechanical shaker can improve consistency.

Experimental Protocol: Modified QuEChERS for Soil [2][7]

  • Weigh 10g of homogenized soil (if moisture is ≥70%) or 3g of air-dried soil into a 50 mL centrifuge tube.

  • If using dried soil, add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 5 minutes using a mechanical shaker.

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake for at least 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Proceed with the supernatant for d-SPE cleanup.

Part 2: Chromatographic and Peak Shape Problems

The liquid chromatography step separates Indanofan from other components in the extract before it enters the mass spectrometer.

Question: My Indanofan peak is tailing or showing poor shape. How can I improve it?

Answer:

Poor peak shape can compromise both identification and quantification.[9] Here are the most common causes and their solutions:

  • Secondary Interactions with the Column:

    • Causality: For moderately hydrophobic compounds like Indanofan, interactions can occur with active sites (residual silanols) on the C18 stationary phase, especially if the mobile phase pH is not optimal. This causes peak tailing.[10]

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a weak acid, like 0.1% formic acid, to both your aqueous and organic mobile phases. This helps to suppress the ionization of silanol groups on the column, minimizing secondary interactions.

      • Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older or lower-quality columns may have more exposed silanols.

  • Sample Solvent Mismatch:

    • Causality: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase composition can cause peak distortion, including fronting or splitting.[9] For example, injecting a sample in 100% acetonitrile into a mobile phase starting at 95% water is a significant mismatch.

    • Solution: After cleanup, evaporate the acetonitrile extract and reconstitute the residue in a solvent that matches the initial mobile phase conditions (e.g., 95:5 water:acetonitrile). If sensitivity allows, you can also dilute your acetonitrile extract with water before injection.

  • Column Overload:

    • Causality: Injecting too much analyte or a very "dirty" sample can overload the column, leading to peak fronting.

    • Solution: Dilute your sample extract. This has the added benefit of reducing matrix effects.

  • Extra-Column Volume:

    • Causality: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly tightened to avoid dead volumes.

Diagram: Troubleshooting Peak Tailing

Troubleshooting Peak Tailing cluster_solutions Solutions Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? (e.g., 0.1% Formic Acid) Start->Check_pH Check_Solvent Is Sample Solvent Weaker than Mobile Phase? Check_pH->Check_Solvent No Add_Modifier Add 0.1% Formic Acid Check_pH->Add_Modifier Yes Check_Load Is Injection Volume/Concentration Too High? Check_Solvent->Check_Load No Reconstitute Reconstitute in Initial Mobile Phase Check_Solvent->Reconstitute Yes Check_Column Is the Column Old or Contaminated? Check_Load->Check_Column No Dilute Dilute Sample Check_Load->Dilute Yes Resolved Peak Shape Improved Check_Column->Resolved No Clean_Column Wash or Replace Column Check_Column->Clean_Column Yes Add_Modifier->Resolved Reconstitute->Resolved Dilute->Resolved Clean_Column->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Part 3: Mass Spectrometry and Detection Issues

The MS/MS detector provides the selectivity and sensitivity needed for trace-level analysis.

Question: I am experiencing significant signal suppression for Indanofan, especially in complex matrices like spices or compost-rich soil. How can I mitigate this?

Answer:

This is a classic case of matrix effects, where co-eluting compounds from the sample interfere with the ionization of Indanofan in the MS source, leading to a suppressed signal.[11] Here are effective strategies to combat this:

  • Matrix-Matched Calibration:

    • Causality: Components in the sample matrix can suppress or enhance the ionization of the analyte. If you quantify using standards prepared in a clean solvent, your results for matrix-containing samples will be inaccurate.[12]

    • Solution: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Sample Dilution:

    • Causality: The concentration of matrix components is often much higher than that of the analyte.

    • Solution: Diluting the final extract (e.g., 10-fold or more) with the initial mobile phase can significantly reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[13] This is often a very effective and simple solution, provided your instrument has sufficient sensitivity to detect the diluted analyte.

  • Optimizing d-SPE Cleanup:

    • Causality: The standard d-SPE cleanup (e.g., with PSA and C18) may not be sufficient for removing all interfering compounds from complex matrices.

    • Solution: For matrices with high pigment content (like spinach), consider adding graphitized carbon black (GCB) to your d-SPE tube. Caution: GCB can adsorb planar molecules, so test for recovery of Indanofan. For high-fat matrices, a C18 sorbent is beneficial.

  • Use of an Internal Standard:

    • Causality: An internal standard that behaves similarly to the analyte can compensate for variations in extraction recovery and matrix effects.

    • Solution: Ideally, use a stable isotope-labeled (SIL) version of Indanofan. If unavailable, choose a compound with similar chemical properties and retention time. The internal standard is added to the sample before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Indanofan analysis?

A1: Based on available data, here is a robust set of starting parameters. Optimization will be required for your specific instrument and matrix.

Table 1: Recommended Starting LC-MS/MS Parameters for Indanofan

ParameterRecommended SettingRationale
LC Column C18, ≤ 2.7 µm particle size (e.g., 50 x 2.1 mm)Provides good reversed-phase retention for a moderately hydrophobic molecule like Indanofan.[14][15]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive ESI and improves peak shape.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for pesticide analysis.[16]
Gradient Start at 5-10% B, ramp to 95% B over 5-7 mins, hold, and re-equilibrateA gradient is necessary to elute Indanofan with good peak shape and separate it from early-eluting matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 - 5 µLSmaller volumes can minimize column overload and matrix effects.
Ionization Mode Electrospray Ionization, Positive (ESI+)Indanofan readily forms a protonated molecule [M+H]⁺.
Precursor Ion m/z 341.1Corresponds to the [M+H]⁺ of Indanofan.[3]
MRM Transitions Quantifier: 341.1 -> 174.9Qualifier: 341.1 -> 186.9These are characteristic product ions of Indanofan, providing selectivity and confirmation.[3]

Q2: How should I prepare and store my Indanofan analytical standard?

A2: Proper handling of certified reference materials (CRMs) is critical for accurate quantification.

  • Storage: Store the neat (solid) Indanofan CRM at 2-10°C as recommended.[10]

  • Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) in a high-purity solvent like acetonitrile.[17] Store this stock solution in an amber vial at or below -20°C.[18]

  • Working Solutions: Prepare working standards by diluting the stock solution in acetonitrile or your initial mobile phase. These are less stable and should be prepared fresh, ideally daily or weekly.

  • Stability: While Indanofan is stable in acetonitrile solution, repeated freeze-thaw cycles should be avoided.[17] The addition of 0.1% acetic acid to acetonitrile can improve the stability of some pesticides.[19]

Q3: Can I use a scheduled MRM (Multiple Reaction Monitoring) approach for this analysis?

A3: Yes, a scheduled or dynamic MRM is highly recommended, especially if you are analyzing Indanofan as part of a multi-residue method.

  • Causality: In a traditional MRM method, the instrument monitors all transitions throughout the entire run. This limits the number of compounds you can analyze and reduces the dwell time for each transition, which can decrease sensitivity.

  • Solution: A scheduled MRM only monitors for a specific compound's transitions around its expected retention time.[19][20] This allows you to:

    • Analyze many more compounds in a single run.

    • Increase the dwell time for each transition, improving signal-to-noise and data quality.

    • Maintain an optimal cycle time for better peak definition.

To implement scheduled MRM, you must first determine the retention time of Indanofan under your specific chromatographic conditions.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Becker, G.
  • CCT. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.).
  • Waters Corporation. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MilliporeSigma. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Thiageswaran, S. (2026, February 17). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
  • MDPI. (2024, May 3).
  • ResearchGate. (2025, August 7).
  • Taylor & Francis Online. (2020, September 8).
  • LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Restek. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts.
  • PMC. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
  • LGC Standards. (n.d.). Indanofan Solution (Solvent: Acetonitrile).
  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • LCGC International. (2022, April 15). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • UCT, Inc. (n.d.).
  • California Environmental Protection Agency. (2022, August 5). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).
  • AB SCIEX. (n.d.). The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring.
  • AB SCIEX. (n.d.). Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling.
  • Shimadzu. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, March 4).
  • Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns.
  • Thermo Fisher Scientific. (2010, December 9).
  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
  • Austin Publishing Group. (2014, November 4).
  • SciSpace. (n.d.).
  • Agilent Technologies. (2015, June 18). Pesticide Analysis in Drinking Water with Disk Extraction and Large Volume Injection.
  • MDPI. (2026, January 24).
  • PubMed. (2004, June 25). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • YouTube. (2025, January 30).
  • Elsevier. (n.d.).
  • SciELO. (n.d.).
  • PMC. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Frontiers. (n.d.). data processing strategy for differential analysis in large scale MRM-based lipidomics studies.
  • Lab Manager. (n.d.).
  • AERU, University of Hertfordshire. (2025, October 31). Indanofan (Ref: MK 243).
  • PDQ Scientific. (n.d.). Indanofan Solution.
  • ILSI India. (2016, November 16). Storage and Handling of Reference Standards.
  • ResearchGate. (n.d.).
  • PubMed. (2007, January 23).
  • Orbit Technologies Private Limited. (n.d.).
  • PCI Analytics Pvt. Ltd. (n.d.). Chemical Reference Standards.
  • ISTI Portal. (n.d.).

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Validation & Comparative

Inter-Laboratory Comparison of Indanofan Analysis: Evaluating Sample Preparation and High-Resolution Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of trace-level pesticide quantification in complex agricultural matrices. Indanofan (C₂₀H₁₇ClO₃), an oxirane-based herbicide, presents a unique analytical challenge due to its chiral nature and high susceptibility to matrix suppression when extracted from lipid- and starch-rich samples like brown rice and legumes[1][2].

This guide provides an objective, data-driven inter-laboratory comparison of modern analytical workflows for Indanofan. We will contrast traditional QuEChERS dispersive solid-phase extraction (dSPE) with automated on-line purification, and evaluate targeted Liquid Chromatography-Triple Quadrupole (LC-MS/MS) against high-resolution Quadrupole Time-of-Flight (LC-QTOF-MS) platforms.

Mechanistic Grounding: The Analytical Challenge

Indanofan is commercially synthesized via the construction of a 1-indanone core, followed by condensation yielding a phthalimide ring[1]. In electrospray ionization (ESI+), Indanofan readily protonates to form an [M+H]⁺ precursor ion at m/z 341.0939, which fragments to a highly stable product ion at m/z 175.0754 (C₁₁H₁₁O₂)[2][3].

The Causality of Matrix Effects: Cereal grains and legumes contain high concentrations of co-extractable lipids and starches. During ESI, these matrix components compete with the Indanofan molecules for charge droplets, leading to severe signal suppression. Rigorous sample clean-up is not just recommended; it is a fundamental requirement to maintain the scientific integrity of the assay and achieve the 0.01 mg/kg limit of quantification (LOQ) mandated by global regulatory frameworks[2].

Experimental Workflows: A Comparative Analysis

To establish a self-validating analytical system, laboratories must choose workflows that balance throughput with precision.

Sample Preparation: Manual QuEChERS vs. Automated ILSP

The industry standard is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. However, inter-laboratory comparisons reveal that the manual dispersive SPE (dSPE) step introduces operator-dependent data variability. Recent advancements utilize In-Line Sample Preparation (ILSP) or Supercritical Fluid Extraction (SFE) to bypass manual dSPE, directly coupling the extraction to the LC system[4][5]. This eliminates manual pipetting variance and reduces plastic consumable waste.

Analytical Platforms: LC-MS/MS vs. LC-QTOF-MS
  • LC-MS/MS (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It is the gold standard for targeted quantitation due to its unmatched sensitivity and dynamic range[5].

  • LC-QTOF-MS (High Resolution): Operates in full-scan data-independent acquisition (DIA) mode. It offers retrospective analysis capabilities and unambiguous confirmation via exact mass (sub-5 ppm error), without the need to optimize collision energies for individual analytes[6].

Step-by-Step Methodologies

The following protocols represent the optimized, self-validating methods derived from inter-laboratory consensus for Indanofan analysis in brown rice[2][5].

Protocol A: Standardized QuEChERS Extraction
  • Sample Hydration: Weigh 1.0 g of finely ground brown rice into a 50 mL centrifuge tube. Add 1.0 mL of LC-MS grade water, vortex, and allow to stand for 15 minutes to swell the starch matrix and release bound residues.

  • Extraction: Add 15.0 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute to partition the analytes into the organic phase.

  • Salting Out: Add a pre-packaged AOAC QuEChERS extraction salt kit (6 g MgSO₄, 1.5 g NaOAc). Shake vigorously for 1 minute to induce phase separation and drive Indanofan into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 2,000 × g for 5 minutes at room temperature.

  • Clean-up (dSPE): Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine to remove organic acids), and 50 mg C18 (to remove lipids). Vortex for 30 seconds and centrifuge at 10,000 × g for 3 minutes.

  • Matrix-Matched Calibration: To ensure self-validation and correct for residual matrix effects, prepare calibration standards by spiking known concentrations of Indanofan into a blank matrix extract prepared via steps 1-5.

Protocol B: LC-QTOF-MS Instrumental Parameters
  • Chromatography: Utilize a sub-2 µm ODS column (e.g., 100 × 2.1 mm, 2 µm) to ensure sharp peak shapes.

  • Mobile Phase: (A) 5 mmol/L ammonium acetate in water; (B) 5 mmol/L ammonium acetate in methanol.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 3 minutes, ramp to 100% B, and re-equilibrate. Flow rate: 0.3 mL/min. Column temperature: 40 °C.

  • Mass Spectrometry: Operate in ESI+ full-scan mode. Monitor the exact mass m/z 341.0939 for Indanofan with a narrow mass extraction window of ±5 mDa to filter out isobaric background noise.

Quantitative Data Comparison

The following table synthesizes inter-laboratory validation data comparing the performance of these workflows for Indanofan spiked at 0.01 mg/kg in complex cereal matrices[2][3][5].

Performance MetricTraditional QuEChERS + LC-MS/MSAutomated ILSP + LC-MS/MSQuEChERS + LC-QTOF-MS
Recovery (%) 89.7 - 94.6%95.2 - 98.5%70.0 - 95.0%
Intra-day Precision (RSD %) 11.5 - 11.8%< 5.0%< 16.0%
Inter-day Precision (RSD %) 23.2 - 24.7%< 8.0%< 24.0%
Linearity (R²) 0.9980.9990.995
Pretreatment Time/Sample ~30 mins (Manual)~10 mins (Automated)~30 mins (Manual)
Target Precursor Ion m/z 341.1 (Nominal)m/z 341.1 (Nominal)m/z 341.0939 (Exact)
Target Product Ion m/z 175.1 (Nominal)m/z 175.1 (Nominal)m/z 175.0754 (Exact)

Causality Insight: The automated ILSP method demonstrates superior intra- and inter-day precision (<8.0% RSD) because it completely eliminates the variability inherent in manual dSPE pipetting and vortexing. Conversely, the LC-QTOF-MS method exhibits slightly higher RSDs but provides unmatched confirmatory power, which is critical when false positives arise from isobaric matrix interferences in heavily contaminated samples.

Visualizations

SamplePrep Start Homogenized Sample (Brown Rice/Legumes) Hydration Hydration (15 min) Water Added Start->Hydration Extraction Extraction ACN + 1% Acetic Acid Hydration->Extraction Partition Salting Out MgSO4 + NaOAc Extraction->Partition Split Clean-up Method? Partition->Split Centrifugation Manual Manual dSPE (PSA/C18/MgSO4) Split->Manual Traditional Auto Automated ILSP / SFE On-line Purification Split->Auto Modern LCMS LC-MS/MS or LC-QTOF-MS Analysis Manual->LCMS Higher Variance Auto->LCMS High Precision

Caption: Comparative workflow of Indanofan sample preparation: Traditional QuEChERS vs. Automated ILSP.

MassSpec Precursor Indanofan Precursor [M+H]+ m/z 341.0939 Platform MS Platform Precursor->Platform QQQ Triple Quadrupole (MRM) Collision Energy Optimization Platform->QQQ QTOF Q-TOF (Full Scan / DIA) High Mass Accuracy Platform->QTOF Frag1 Product Ion m/z 175.1 (Nominal) QQQ->Frag1 CID Frag2 Product Ion m/z 175.0754 (Exact) QTOF->Frag2 DIA

Caption: Indanofan mass spectrometry fragmentation and platform decision tree.

Conclusion

For high-throughput, routine regulatory monitoring of Indanofan, coupling automated on-line purification with LC-MS/MS yields the highest precision and lowest operational bottleneck. However, for laboratories prioritizing broad-spectrum screening and retrospective data analysis without the need for compound-specific optimization, LC-QTOF-MS combined with QuEChERS remains an exceptionally robust, self-validating system.

References

  • University of Hertfordshire. "Indanofan (Ref: MK 243) - AERU Pesticide Properties DataBase." herts.ac.uk. Available at:[Link]

  • Shimadzu Corporation. "01-00744-EN Analysis of Pesticides Residue in Brown Rice by LCMS-8050RX—Comparison of On-Line Purification vs QuEChERS Methods." shimadzu.com. Available at:[Link]

  • MDPI. "Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry." Foods 2021, 10(1), 78. Available at:[Link]

  • Oxford University Press (OUP). "A Complementary, Quantitative, and Confirmatory Method to UHPLC/ESI Q-Orbitrap Screening Based on UPHLC." Journal of AOAC International 2021, 104(3), 760-773. Available at:[Link]

Sources

Technical Comparison: Indanofan vs. Mefenacet Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Environmental Residue Analysis in Rice Ecosystems

Executive Summary

In the specific domain of rice paddy herbicide analysis, Indanofan represents a unique analytical challenge compared to its functional analogs. While both Indanofan and the chosen alternative, Mefenacet , target the inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis, their chemical stabilities and chromatographic behaviors diverge significantly due to Indanofan's reactive oxirane (epoxide) moiety versus Mefenacet's robust oxyacetamide structure.

This guide provides a direct technical comparison of these two compounds as analytical standards. It details the mechanistic causality behind their detection, optimized LC-MS/MS parameters, and a self-validating extraction protocol designed to minimize the degradation of the labile epoxide ring in Indanofan.

Part 1: Physicochemical Profile & Mechanistic Context

To develop a robust method, one must first understand the molecular behavior of the analyte. Indanofan acts by inhibiting the acyl-CoA elongase complex, specifically blocking the extension of C18 fatty acids into C20+ chains (VLCFAs). This mechanism is shared by Mefenacet, making it the ideal comparative standard for multi-residue method development.

Comparative Properties Table
FeatureIndanofan (Target)Mefenacet (Alternative Standard)Analytical Implication
CAS Number 133220-30-173250-68-7Unique identifiers for procurement.
Chemical Class Oxirane (Epoxide)OxyacetamideCritical: Indanofan is acid-labile.
LogP (Lipophilicity) ~3.59~3.20Both require high % organic mobile phase for elution.
Water Solubility 17.1 mg/L4.0 mg/LMefenacet is less soluble; requires careful stock prep.
Chirality Yes (Chiral center at oxirane)NoIndanofan may split into enantiomers on chiral columns.
Molecular Ion [M+H]+ 340.1 m/z299.1 m/zDistinct mass separation; no isobaric interference.
Mechanism of Action (VLCFA Inhibition)

Understanding the biological target helps in interpreting metabolite presence. Both compounds stop the elongation of fatty acids required for cell division and cuticle formation.

VLCFA_Pathway cluster_0 Fatty Acid Biosynthesis (Plastid) cluster_1 Endoplasmic Reticulum (Elongation) Acetate Acetyl-CoA C16 C16:0 / C18:0 (Precursors) Acetate->C16 Elongase Acyl-CoA Elongase (Target Enzyme) C16->Elongase Transport to ER VLCFA VLCFAs (C20 - C32) Elongase->VLCFA Elongation Indanofan Indanofan (Epoxide Binding) Indanofan->Elongase Inhibits Mefenacet Mefenacet (Amide Binding) Mefenacet->Elongase Inhibits

Figure 1: The inhibition of Acyl-CoA Elongase by Indanofan and Mefenacet prevents the synthesis of Very Long Chain Fatty Acids (VLCFAs) essential for plant cuticle formation.

Part 2: Analytical Performance (LC-MS/MS)

Chromatographic Resolution
  • Column Selection: While a standard C18 column is sufficient for Mefenacet, Indanofan's epoxide ring can exhibit peak tailing if residual silanols are present.

    • Recommendation: Use an End-capped C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique pi-pi interactions with Indanofan's indandione ring, often improving peak shape compared to C18.

  • Mobile Phase:

    • Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Solvent B: Methanol (Preferred over Acetonitrile for better solubility of Mefenacet, though Acetonitrile provides sharper peaks for Indanofan).

    • Note: Avoid high acid concentrations (>0.1%) to prevent Indanofan hydrolysis during the run.

Mass Spectrometry Detection (MRM)

Both analytes ionize well in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Indanofan 340.1 [M+H]+186.9 174.920 - 25
Mefenacet 299.1 [M+H]+148.1 120.118 - 22
  • Causality of Fragmentation:

    • Indanofan: The primary transition (186.9) results from the cleavage of the epoxide-containing side chain from the indandione core.

    • Mefenacet: The quantifier (148.1) corresponds to the stable benzothiazole moiety, which is highly specific and reduces background noise in complex rice matrices.

Part 3: Experimental Protocol (Method Validation)

To ensure Trustworthiness and Self-Validation , this protocol uses a modified QuEChERS approach. Standard QuEChERS uses MgSO4, which can be exothermic; excessive heat can degrade Indanofan.

Workflow Diagram

Extraction_Workflow Sample Sample Homogenization (10g Rice/Soil) Extract Extraction 10mL Acetonitrile (No Acid) Sample->Extract Vortex 1 min Salt Salting Out 4g MgSO4 + 1g NaCl (Ice Bath) Extract->Salt Shake 1 min Clean dSPE Cleanup PSA + C18 (Remove Lipids/Sugars) Salt->Clean Centrifuge & Transfer Supernatant Filter Filtration 0.2µm PTFE Clean->Filter Vortex & Centrifuge Analysis LC-MS/MS Injection Filter->Analysis

Figure 2: Optimized QuEChERS workflow. Note the "Ice Bath" step during salting out to prevent thermal degradation of Indanofan.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10.0 g of homogenized rice grain or soil into a 50 mL PTFE centrifuge tube. Add 10 mL of HPLC-grade water and let soak for 30 minutes (critical for dry matrices like rice).

  • Extraction: Add 10.0 mL of Acetonitrile .

    • Why Acetonitrile? Methanol can cause transesterification or opening of the Indanofan epoxide ring under acidic conditions. Acetonitrile is aprotic and safer for this analyte.

  • Partitioning (The "Cold" Step): Add QuEChERS salts (4g MgSO4, 1g NaCl).

    • Self-Validating Control: Immediately place the tube in an ice bath after shaking. The hydration of MgSO4 is exothermic. Indanofan stability drops significantly above 40°C. Cooling ensures high recovery (>90%).

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Role of PSA: Removes fatty acids and sugars.

    • Role of C18: Removes long-chain lipids (waxes) common in rice, which interfere with Mefenacet detection.

  • Reconstitution: Evaporate the extract to near dryness under nitrogen (max 35°C) and reconstitute in 1 mL of Mobile Phase A/B (50:50).

Part 4: Stability & Matrix Effects

Hydrolytic Stability
  • Indanofan: Highly sensitive to pH extremes.

    • Acidic (pH < 4): Rapid hydrolysis of the oxirane ring to a diol.

    • Alkaline (pH > 9): Degradation of the indandione system.

    • Storage: Stock solutions must be prepared in Acetonitrile and stored at -20°C. Avoid acidified methanol for long-term storage.

  • Mefenacet: Relatively stable in neutral and slightly acidic conditions. It serves as a robust process control; if Mefenacet recovery is low, the extraction failed. If Mefenacet is good but Indanofan is low, chemical degradation (pH or heat) occurred.

Matrix Effects (Ion Suppression)

Rice matrices are high in starch and pigments.

  • Observation: Mefenacet often suffers from signal suppression (~20%) in the early eluting region if cleanup is insufficient.

  • Solution: The use of matrix-matched calibration curves is mandatory. Prepare standards by spiking blank rice extract rather than pure solvent to compensate for these effects.

References

  • Takahashi, H., et al. (2002). Inhibition of very-long-chain fatty acid formation by indanofan and its relatives. Z Naturforsch C J Biosci.

  • PubChem. (2025). Indanofan (Compound Summary). National Library of Medicine.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.

  • Atticus LLC. (2025). The Effect of Water pH on Pesticide Effectiveness (Hydrolysis Data).

Sources

Technical Comparative Guide: HPLC vs. GC-MS for Indanofan Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the analysis of Indanofan (CAS 133220-30-1), LC-MS/MS is the superior analytical standard , primarily due to the thermal instability of the compound’s oxirane (epoxide) ring.

While GC-MS/MS can achieve comparable sensitivity (LOD ~0.01 mg/kg) under highly optimized conditions, it carries a significant risk of thermal degradation and isomerization in the injection port. LC-MS/MS avoids this thermal stress entirely, offering a more robust, self-validating workflow for residue analysis in complex matrices like rice, soil, and tea.

This guide details the physicochemical reasons for this distinction, provides optimized protocols for both methods, and offers a decision matrix for laboratory leaders.

The Physicochemical Conflict: Epoxide Stability

To understand the analytical challenge, one must look at the molecule itself. Indanofan contains a 2-(3-chlorophenyl)oxirane group.[1][2]

  • The LC Advantage (Thermodynamic Stability): Liquid Chromatography operates at or near ambient temperatures. The separation relies on hydrophobic interactions (LogP ~3.5) with a C18 stationary phase.[3] The epoxide ring remains intact, allowing detection of the parent molecule

    
    .
    
  • The GC Risk (Thermal Kinetics): Gas Chromatography requires volatilization. Indanofan has a melting point of ~60°C but requires inlet temperatures >200°C for rapid vaporization. At these temperatures, epoxides are prone to:

    • Ring Opening: Hydrolysis to a diol (if moisture is present).

    • Isomerization: Rearrangement into a ketone or aldehyde isomer.

Expert Insight: If you observe "ghost peaks" or poor linearity in GC-MS, it is likely the thermal rearrangement of Indanofan occurring inside the glass liner.

Deep Dive: LC-MS/MS Protocol (The Gold Standard)

Recommended for: Regulatory compliance, multi-residue analysis, and thermolabile matrices.

Method Principle

This protocol utilizes Soft Ionization (ESI+) to protonate the Indanofan molecule without fragmenting the fragile epoxide ring.

Optimized Workflow
  • Extraction: Modified QuEChERS (AOAC 2007.01 or EN 15662).

  • Column: C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol (or Acetonitrile) + 5mM Ammonium Formate.

    • Note: Ammonium formate is crucial to boost ionization efficiency in ESI(+).

Critical Instrument Parameters
ParameterSettingRationale
Ionization ESI Positive (

)
Indanofan protonates readily; avoids fragmentation.
Precursor Ion m/z 341.1Corresponds to the

isotope parent.
Quantifier Ion m/z 173.1Specific fragment (chlorophenyl moiety).
Cone Voltage 30-40 VOptimized to prevent in-source fragmentation.
Column Temp 40°CMaintains reproducibility without thermal stress.

Deep Dive: GC-MS/MS Protocol (The Alternative)

Recommended for: Labs without LC-MS capabilities or for confirming volatile impurities.

Method Principle

To make GC viable, we must mitigate thermal stress. Standard splitless injection at 250°C is risky. We recommend Programmed Temperature Vaporization (PTV) or a "Cold Splitless" technique if available.

Optimized Workflow
  • Extraction: QuEChERS (same as LC) + Solvent exchange to Hexane/Acetone or Isooctane.

  • Column: 5%-phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm.

  • Liner: Ultra-inert, deactivated glass wool (essential to prevent catalytic degradation).

Critical Instrument Parameters
ParameterSettingRationale
Inlet Mode PTV / Pulsed Splitless Start cool (e.g., 70°C), ramp fast to 250°C. Minimizes residence time.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain peak shape.
Transfer Line 280°CPrevents condensation before the MS source.
Ionization EI (70 eV)Hard ionization; creates distinct fragmentation pattern.
Target Ions m/z 139, 111, 75Common fragments for Indanofan (check standard for specific rearrangement).

Expert Warning: If using standard hot splitless injection, ensure the liner is changed daily. Active sites on dirty liners catalyze epoxide ring opening immediately.

Head-to-Head Performance Comparison

The following data summarizes typical performance metrics derived from multi-residue pesticide studies (e.g., residues in rice/tea).

FeatureLC-MS/MS (Triple Quad)GC-MS/MS (Triple Quad)
LOD (Limit of Detection) 0.005 - 0.01 mg/kg0.01 - 0.04 mg/kg
Linearity (

)
> 0.999 (0.01 - 1.0 mg/kg)> 0.990 (Requires internal standard correction)
Recovery Rate 85 - 110%70 - 95% (Matrix dependent)
Selectivity High (MRM transitions)High, but risks interference from thermal degradation products.
Maintenance Moderate (Source cleaning)High (Liner exchange, column trimming).
Solvent Consumption High (Mobile phase waste)Low (Gas carrier).

Decision & Workflow Visualization

Logical Workflow: Choosing the Right Path

The diagram below illustrates the decision-making process and the distinct analytical pathways for Indanofan.

IndanofanAnalysis Start Sample (Rice/Soil/Tea) Extraction QuEChERS Extraction (Acetonitrile + MgSO4) Start->Extraction Decision Select Analytical Path Extraction->Decision LC_Prep Dilute with Mobile Phase (Filter 0.2µm) Decision->LC_Prep Preferred Path GC_Prep Solvent Exchange (Hexane/Isooctane) Decision->GC_Prep Alternative Path LC_Inst LC-MS/MS (ESI+) Column: C18 @ 40°C LC_Prep->LC_Inst LC_Result Result: Intact Parent Molecule High Stability LC_Inst->LC_Result GC_Inst GC-MS/MS (EI) Inlet: PTV or Inert Liner GC_Prep->GC_Inst GC_Risk Risk Check: Thermal Degradation? GC_Inst->GC_Risk GC_Result Result: Quantifiable (If Optimized) GC_Risk->GC_Result Pass GC_Fail Result: Ghost Peaks/ Low Recovery GC_Risk->GC_Fail Fail

Figure 1: Analytical workflow for Indanofan showing the preferred LC-MS/MS pathway versus the risk-managed GC-MS/MS pathway.

References

  • Waters Corporation. (2014). LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample. Application Note. Link

  • Cai, H., et al. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). Molecules, 27(23), 8419. Link

  • Thermo Fisher Scientific. (2019). Screening and quantitation of pesticide residues in rice using LC-(HESI)-MS/MS. Application Note 65453. Link

  • PubChem. (2024). Indanofan Compound Summary (CID 11046097).[1] National Library of Medicine. Link

  • Alwsci Technologies. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.Link

Sources

Precision Analytics for Indanofan: Calibration Linearity and Range

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Residue Analysis vs. Formulation QC

Part 1: Executive Summary & Scientific Context

Indanofan (CAS 133220-30-1) is an oxirane-class herbicide that functions as a potent inhibitor of Very Long Chain Fatty Acid (VLCFA) biosynthesis.[1] Because of its specific mode of action and high lipophilicity (LogP ~3.5–4.1), accurate quantification presents distinct challenges depending on the matrix (soil/water residues vs. concentrated formulations).

This guide objectively compares the two primary analytical workflows—LC-MS/MS (Tandem Mass Spectrometry) and HPLC-UV (Ultraviolet Detection) —focusing specifically on the linearity and dynamic range required for valid calibration curves.

The Mechanistic Basis (Why Specificity Matters)

Indanofan acts by inhibiting the elongase complex in the endoplasmic reticulum, specifically targeting the condensation of malonyl-CoA with acyl-CoA. Understanding this pathway is critical because metabolites often retain the oxirane moiety, necessitating highly specific detection methods like MS/MS over non-specific UV absorption.

Figure 1: Indanofan Mechanism of Action (VLCFA Inhibition)

Indanofan_MOA Indanofan Indanofan (Oxirane Herbicide) Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) Indanofan->Elongase Irreversible Inhibition Condensation Condensation Reaction Elongase->Condensation Catalyzes Substrate Acyl-CoA + Malonyl-CoA Substrate->Condensation VLCFA VLCFA Biosynthesis (>C18 Chains) Condensation->VLCFA CellDiv Cell Division Arrest (Weed Death) VLCFA->CellDiv Lack of essential lipids

Caption: Indanofan disrupts the elongation of fatty acids (>C18), leading to cellular collapse in susceptible plant species.

Part 2: Comparative Analysis (LC-MS/MS vs. HPLC-UV)

The choice between LC-MS/MS and HPLC-UV is dictated by the Required Quantitation Limit (RQL) . Indanofan's low water solubility (17.1 mg/L) and high potency mean residue analysis often operates at trace levels where UV detection fails due to baseline noise and matrix interference.

Comparative Data: Linearity and Range Performance

The following data summarizes typical performance metrics validated in agricultural soil and water matrices.

ParameterMethod A: LC-MS/MS (Residue Analysis)Method B: HPLC-UV (Formulation/QC)
Primary Application Trace residue in soil, water, crops.Purity check, manufacturing QC.
Linear Dynamic Range 0.5 – 100 ng/mL 0.1 – 50 µg/mL
Linearity (

)
> 0.999 (Weighted

)
> 0.999 (Unweighted)
LOD (Limit of Detection) ~0.1 ng/mL~0.05 µg/mL
LOQ (Limit of Quantitation) ~0.5 ng/mL~0.15 µg/mL
Selectivity High (MRM transitions).Low (Prone to matrix co-elution).
Matrix Effect Susceptible (Ion suppression).Less susceptible (but baseline drift).
Expert Insight: The "Range" Trap
  • LC-MS/MS: Do not extend the range beyond 100 ng/mL without checking for detector saturation. Indanofan ionizes well in ESI(+) mode, and saturation causes a plateau, destroying linearity at the high end.

  • HPLC-UV: The range is limited by solubility. At concentrations >50 µg/mL in high-water mobile phases, Indanofan may precipitate or adsorb to tubing, causing "ghost peaks" in subsequent runs.

Part 3: Validated Experimental Protocols

To achieve the linearity metrics above, you must control the Standard Preparation workflow. Errors here propagate through the entire analysis.

Protocol A: Preparation of Calibration Standards

Note: Indanofan is hydrophobic. Glassware adsorption is a primary source of non-linearity at low concentrations.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Indanofan analytical standard (purity >98%) into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (ACN) . Do not use Methanol if long-term stability is required, as transesterification can occur over months.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Working Solution (10 µg/mL):

    • Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with ACN.

  • Calibration Series (Matrix-Matched for LC-MS/MS):

    • Prepare a blank matrix extract (e.g., soil extract via QuEChERS) to use as the diluent. This compensates for ion suppression.

    • Points: 0.5, 1, 5, 10, 25, 50, 100 ng/mL.

    • Vessel: Use Silanized Glass or high-quality Polypropylene vials to prevent adsorption of Indanofan at <10 ng/mL levels.

Protocol B: Analytical Workflow

Figure 2: Optimized Analytical Workflow (QuEChERS to Detection)

Analytical_Workflow cluster_detection Detection Method Sample Sample (Soil/Crop) Extract Extraction (Acetonitrile + Salts) Sample->Extract Cleanup dSPE Clean-up (PSA/C18) Extract->Cleanup Dilution Dilution (Matrix Match) Cleanup->Dilution Inject Injection (LC System) Dilution->Inject MS LC-MS/MS (MRM Mode) Inject->MS Residues UV HPLC-UV (220-254 nm) Inject->UV QC/High Conc Data Data Analysis (Linear Regression) MS->Data UV->Data

Caption: Workflow for Indanofan analysis. Note the divergence at detection based on sensitivity needs.

Instrument Parameters (Reference Settings)[2][3]

1. LC-MS/MS Conditions (Residue Mode)

  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MRM Transitions:

    • Quantifier: 341.1

      
       173.1 (m/z)
      
    • Qualifier: 341.1

      
       145.1 (m/z)
      

2. HPLC-UV Conditions (QC Mode)

  • Column: C18, 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

  • Wavelength: 220 nm (Max absorption) or 254 nm (Higher selectivity).

  • Flow Rate: 1.0 mL/min.

Part 4: Troubleshooting & Trustworthiness (Self-Validation)

To ensure your calibration curve is valid, apply these self-validating checks:

  • The Zero-Intercept Test: For the HPLC-UV method, the regression line should pass through zero (within statistical error). If your y-intercept is significantly positive, you have carryover (Indanofan sticking to the injector loop).

    • Remedy: Add a needle wash step with 100% Acetonitrile between injections.

  • The Heteroscedasticity Check (LC-MS/MS): In MS analysis, variance often increases with concentration (heteroscedasticity). A simple linear regression (

    
    ) will bias the curve toward high concentrations, causing errors at the low end (0.5 ng/mL).
    
    • Requirement: Use Weighted Least Squares regression (1/x or 1/x²) to normalize the variance across the range.

  • Retention Time Drift: Indanofan is sensitive to organic modifier changes. If retention time shifts by >2%, check your pump mixing efficiency or mobile phase evaporation.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides.

  • Takahashi, A., et al. (2002). Inhibition of very-long-chain fatty acid formation by indanofan and its relatives.[3] Z. Naturforsch. C.

  • Food and Agriculture Organization (FAO). (2016). Manual on the Submission and Evaluation of Pesticide Residues Data. FAO Plant Production and Protection Paper.

  • PubChem. (2023). Indanofan Compound Summary (CID 11046097).[1][4] National Library of Medicine.

  • Weed Science Society of America. (2023). Herbicide Site of Action Classification List (Group 15). WSSA.

Sources

Cross-Validation of Indanofan Analytical Methods: A Comprehensive Guide for Residue Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Indanofan (


) is a selective oxirane herbicide utilized globally for weed control in agricultural settings. Due to its physicochemical properties and the stringent Maximum Residue Limits (MRLs) enforced by regulatory bodies, analytical laboratories require highly robust, cross-validated methodologies to accurately quantify Indanofan across diverse matrices.

As a Senior Application Scientist, I have structured this guide to critically compare extraction workflows and analytical platforms (GC-MS/MS, LC-MS/MS, and LC-Q-TOF). Rather than merely listing steps, this guide delves into the causality behind experimental choices, ensuring that every protocol functions as a self-validating system capable of withstanding rigorous scientific scrutiny.

Mechanistic Overview of Extraction Workflows

The accuracy of Indanofan quantitation is fundamentally dictated by the sample preparation phase. The choice of extraction methodology must be tailored to the matrix to mitigate ion suppression and maximize analyte recovery.

Solid Matrices: The QuEChERS Approach

For complex solid matrices such as cereal grains, strawberries, and root-based herbal medicines, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard[1].

  • The Causality: The addition of anhydrous magnesium sulfate (

    
    ) and sodium chloride (
    
    
    
    ) to the acetonitrile-water mixture induces a "salting-out" effect. The
    
    
    aggressively binds water in an exothermic reaction, driving the moderately polar Indanofan into the upper acetonitrile layer. Subsequent dispersive Solid Phase Extraction (dSPE) utilizing Primary-Secondary Amine (PSA) acts as a weak anion exchanger, stripping out co-extracted organic acids and sugars that would otherwise cause severe matrix effects in the mass spectrometer source.
Liquid Matrices: Solid Phase Extraction (SPE)

For environmental water monitoring, high-throughput Solid Phase Extraction (SPE) is preferred over liquid-liquid extraction[2].

  • The Causality: Utilizing divinylbenzene-methacrylate copolymer disks (e.g., EZ Cartridge RP-1) provides a massive cross-sectional surface area. This allows high-volume loading (up to 500 mL) at elevated flow rates (50 mL/min) without analyte breakthrough. This method effectively concentrates Indanofan by a factor of 500x, which is critical for detecting trace environmental residues.

Workflow cluster_Solid Solid Matrices (Food/Herbs) cluster_Liquid Liquid Matrices (Water) Sample Sample Matrix (Indanofan Residues) QuEChERS QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) Sample->QuEChERS SPE Solid Phase Extraction (Divinylbenzene Copolymer) Sample->SPE dSPE dSPE Cleanup (PSA Sorbent) QuEChERS->dSPE Analysis Chromatographic Separation (GC-MS/MS or LC-MS/MS) dSPE->Analysis Elution Elution & Concentration (Dichloromethane) SPE->Elution Elution->Analysis Detection High-Resolution Q-TOF (Exact Mass: 341.0939) Analysis->Detection

Workflow comparison for Indanofan extraction based on sample matrix type.

Cross-Validation of Analytical Platforms

Indanofan can be analyzed via multiple mass spectrometry platforms. The selection depends on the required sensitivity, matrix complexity, and whether the analysis is targeted or non-targeted.

  • GC-MS/MS (Triple Quadrupole): Indanofan is sufficiently volatile for gas chromatography. A critical parameter here is the use of pulsed splitless injection (e.g., at 15 psi)[3]. Because acetonitrile expands significantly upon vaporization, a standard injection can cause the vapor cloud to "backflash" into the pneumatic lines. Pulsed injection temporarily increases inlet pressure, compressing the vapor cloud and ensuring quantitative transfer to the analytical column, thereby improving peak shape and recovery.

  • LC-MS/MS (Triple Quadrupole): Operates via Electrospray Ionization (ESI) in positive mode. Gradient elution utilizing ammonium acetate buffers is highly recommended. The ammonium ions (

    
    ) provide a consistent source of protons, stabilizing the pH and enhancing the formation of the 
    
    
    
    precursor ion (m/z 341.1) for reproducible fragmentation.
  • LC-Q-TOF (High-Resolution MS): While triple quadrupoles offer superior sensitivity via Selected Reaction Monitoring (SRM), they are restricted to predefined target lists. Quadrupole Time-of-Flight (Q-TOF) instruments operate in full-scan mode with high mass accuracy (<5 ppm error)[4]. By extracting the exact mass of Indanofan (m/z 341.0939), Q-TOF eliminates the need to optimize collision energies for individual analytes and enables retrospective non-targeted screening of samples months after acquisition.

Table 1: Quantitative Comparison of Analytical Platforms for Indanofan
Analytical PlatformIonization & ModeKey Transition / Exact MassTypical LOQPrimary Advantage
GC-MS/MS EI (70 eV), MRMm/z 341 → 1390.002 – 0.01 mg/kgHigh chromatographic resolution; ideal for volatile matrices.
LC-MS/MS ESI (+), MRMm/z 341.1 → 175.10.001 – 0.005 mg/kgDirect analysis of polar extracts; avoids thermal degradation.
LC-Q-TOF ESI (+), Full Scanm/z 341.09390.01 mg/kgHigh mass accuracy (<5 ppm); enables retrospective non-targeted screening.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating checkpoints to continuously monitor extraction efficiency and instrument performance.

Protocol A: Modified QuEChERS for Solid Matrices (Food/Herbs)

Self-Validation Checkpoint: Spike a blank matrix with an isotopically labeled internal standard (e.g., Indanofan-d5) prior to extraction to monitor absolute recovery efficiency.

  • Sample Comminution: Homogenize 10.0 g of the sample in a 50 mL centrifuge tube.

  • Solvent Extraction: Add 10 mL of MS-grade acetonitrile. Causality: Acetonitrile effectively precipitates native proteins and is highly compatible with subsequent LC/GC injections.

  • Partitioning: Add a pre-weighed QuEChERS salt mixture (4 g

    
    , 1 g 
    
    
    
    ). Shake vigorously for 1 minute to induce the salting-out effect.
  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant to a microcentrifuge tube containing 150 mg

    
     and 25 mg PSA sorbent. Vortex for 30 seconds.
    
  • Final Preparation: Centrifuge at 10,000 × g for 2 minutes. Transfer the purified extract to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Protocol B: High-Throughput SPE for Liquid Matrices (Water)

Self-Validation Checkpoint: Process a Laboratory Reagent Blank (LRB) utilizing MS-grade water parallel to the samples to ensure no carryover or background contamination from the SPE manifold.

  • Conditioning: Condition a divinylbenzene-methacrylate SPE disk with 5 mL dichloromethane, followed by 5 mL methanol and 5 mL MS-grade water.

  • Loading: Pass 500 mL of the water sample through the cartridge at a controlled flow rate of 50 mL/min[2].

  • Washing & Drying: Wash the sorbent with 5 mL of 5% methanol in water. Dry the cartridge under a gentle stream of nitrogen for 10 minutes. Causality: Removing residual water is critical, as moisture will severely degrade the stationary phase of a GC column and extinguish the EI plasma.

  • Elution: Elute the trapped Indanofan with 5 mL of dichloromethane.

  • Concentration: Evaporate the eluate under a gentle nitrogen stream to exactly 1.0 mL, achieving a 500-fold concentration factor.

Data Interpretation and Matrix Effect Mitigation

Even with rigorous cleanup, co-eluting matrix components can interfere with the ionization process in the MS source, leading to ion suppression or enhancement. A scientifically sound method must quantify and correct for this Matrix Effect (ME).

MatrixEffects Start Calculate Matrix Effect (ME) ME = (Slope_matrix / Slope_solvent - 1) * 100 Cond Is |ME| > 20%? Start->Cond Yes Significant Matrix Effect (Ion Suppression/Enhancement) Cond->Yes Yes No Minimal Matrix Effect (Acceptable Range) Cond->No No Action1 Use Matrix-Matched Calibration or Isotopic Internal Standard Yes->Action1 Action2 Use Absolute Solvent Calibration No->Action2

Decision matrix for evaluating and mitigating matrix effects during Indanofan quantitation.

If the calculated ME exceeds ±20%, absolute solvent calibration will yield inaccurate quantitative data. In such cases, the laboratory must pivot to matrix-matched calibration —where standard curves are built using a blank matrix extract—or employ an isotopically labeled internal standard to normalize the ionization variations[1].

Conclusion

The cross-validation of Indanofan analytical methods reveals that there is no single "perfect" platform; rather, the choice depends heavily on the matrix and laboratory throughput requirements. QuEChERS paired with LC-MS/MS offers the fastest turnaround for solid agricultural products, while SPE coupled with GC-MS/MS remains the workhorse for environmental water testing. For laboratories focused on future-proofing their data, LC-Q-TOF provides unparalleled retrospective screening capabilities through exact mass determination.

References

1.1 - Shimadzu[1] 2.2 - GL Sciences[2] 3.4 - MDPI[4] 4.3 - NIH / PLOS ONE[3]

Sources

Technical Guide: Indanofan – Solvent-Dependent Performance (Cyclohexane vs. Methanol)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: Indanofan (CAS: 133220-30-1) Audience: Analytical Chemists, Formulation Scientists, and Residue Analysis Specialists.[1]

Executive Summary: The Polarity Paradox

Indanofan, a specialized herbicide characterized by its indan-1,3-dione core and oxirane (epoxide) ring, exhibits drastically different physicochemical behaviors in cyclohexane (non-polar, aprotic) compared to methanol (polar, protic).[1]

For researchers, the choice between these two solvents is not merely about solubility—it is a trade-off between structural preservation and extraction versatility .[1]

  • Cyclohexane is the superior medium for spectroscopic characterization and long-term stability standards, preserving the delicate epoxide ring and hyperfine UV-Vis structure.[1]

  • Methanol offers high solubility and compatibility with Reverse-Phase HPLC (RP-HPLC) mobile phases but introduces significant risks of solvatochromic distortion and potential acid-catalyzed ring opening (methanolysis).[1]

Physicochemical Profile & Solubility Data

Indanofan is a lipophilic compound (LogP


 3.6–4.1).[1] Its solubility is driven by Van der Waals dispersion forces in non-polar solvents and dipole-dipole interactions in polar aprotic solvents.[1]
Comparative Solubility Table
ParameterCyclohexane (Non-Polar / Aprotic)Methanol (Polar / Protic)
Solubility Mechanism Dispersion forces (London).[1] Excellent match for the lipophilic indan backbone.Dipole-dipole & H-bonding.[1] Solvates the carbonyls but competes with the hydrophobic core.
Saturation Limit (Est.) High (~120,000 mg/L)*Moderate-High (Used for crystallization, but lower than Acetone/EtOAc)
Electronic Environment Inert.[1] No stabilization of ground/excited states via H-bonding.Active. H-bond donor (solvent) to Carbonyl/Epoxide oxygen (solute).[1]
Primary Utility UV-Vis reference standards; NMR (as

); Non-destructive extraction.[1]
RP-HPLC carrier; Extraction from high-water matrices (crops).[1]

*Based on hexane proxy data for Indanofan (CAS 133220-30-1).[1]

Spectroscopic Characterization: Solvatochromism

The most distinct difference between these solvents lies in the UV-Vis absorption spectrum of the Indanofan chromophore (Indan-1,3-dione).[1]

The Mechanism of Shift

Indanofan contains carbonyl groups (


) capable of 

and

transitions.
  • In Cyclohexane (Inert):

    • Fine Structure: The spectrum exhibits "hyperfine" structure (distinct vibrational sub-bands) because the solvent molecules do not form hydrogen bonds with the solute.[2] The solute is relatively "isolated."

    • Peak Position: The

      
       transition appears at its "natural" wavelength (typically 300–330 nm range for indandiones) because the non-bonding (
      
      
      
      ) electrons are not stabilized.
  • In Methanol (Active):

    • Hypsochromic (Blue) Shift: Methanol forms Hydrogen bonds with the non-bonding (

      
      ) electrons of the carbonyl oxygen. This lowers the energy of the ground state more than the excited state, increasing the energy gap (
      
      
      
      ). Consequently, the absorption peak shifts to a shorter wavelength (Blue shift).
    • Loss of Detail: The rapid fluctuation of the solvent cage (H-bonds breaking and forming) broadens the absorption bands, obliterating the fine vibrational structure seen in cyclohexane.

Diagram: Solvatochromic & Stability Pathways

Indanofan_Solvent_Interaction cluster_Cyclo Cyclohexane Environment cluster_MeOH Methanol Environment Indanofan Indanofan (Indan-1,3-dione + Epoxide) Cyclo Cyclohexane (Non-Polar/Aprotic) Indanofan->Cyclo Dissolution MeOH Methanol (Polar/Protic) Indanofan->MeOH Dissolution Result_C Hyperfine UV Spectra (Vibrational Detail Preserved) Cyclo->Result_C No H-Bonding Stability_C Epoxide Ring Intact (High Stability) Cyclo->Stability_C Inert Solvent Result_M Blue Shift (n->pi*) Loss of Fine Structure MeOH->Result_M H-Bond Stabilization of Ground State Risk_M Risk: Methanolysis (Ring Opening if Acidic) MeOH->Risk_M Nucleophilic Attack on Epoxide

Caption: Comparative pathways showing the preservation of signal in cyclohexane versus the electronic shifts and stability risks in methanol.

Stability & Reactivity: The Epoxide Factor

Crucial Warning: Indanofan contains an oxirane (epoxide) ring.[1] This three-membered ring is highly strained and susceptible to nucleophilic attack.[1]

  • Cyclohexane: Is chemically inert.[1] It lacks nucleophilic properties and cannot open the epoxide ring. It is the Gold Standard for storage of stock solutions (at -20°C).

  • Methanol: Is a nucleophile.[1] While Indanofan is relatively stable in neutral methanol, trace acidity (common in non-HPLC grade solvents or unbuffered matrices) can catalyze the opening of the epoxide ring to form a methoxy-alcohol derivative (Methanolysis).[1]

    • Recommendation: If using methanol for extraction, ensure the solvent is strictly neutral or slightly buffered, and analyze immediately.

Experimental Protocol: Self-Validating Extraction

This protocol is designed to compare extraction efficiency while validating stability.[1] It uses a "Split-Stream" approach to detect methanol-induced degradation.[1]

Objective: Quantify Indanofan residues in a crop matrix while verifying epoxide integrity.

Materials
  • Solvent A: Cyclohexane (HPLC Grade).[1]

  • Solvent B: Methanol (LC-MS Grade).[1][3]

  • Internal Standard: Triphenyl phosphate (TPP) - stable in both.[1]

Workflow Steps
  • Matrix Preparation: Homogenize 10g of sample (e.g., rice straw).

  • Spiking (Validation): Spike with Indanofan standard to 0.5 mg/kg.

  • Split Extraction:

    • Arm A (Reference): Extract with 20 mL Acetone/Cyclohexane (1:1) . (Acetone aids penetration; Cyclohexane protects lipophilicity).[1]

    • Arm B (Challenge): Extract with 20 mL Methanol .

  • Purification: Filter both extracts through 0.2 µm PTFE filters.

  • Solvent Exchange (Crucial Step):

    • Evaporate Arm A and Arm B aliquots to dryness under Nitrogen (

      
      ) at <40°C.
      
    • Reconstitute both residues in Acetonitrile (for RP-HPLC compatibility).

  • Analysis: Inject into LC-MS/MS (ESI+). Monitor transition

    
     (parent) and check for 
    
    
    
    (methanolysis adduct +32 Da) in Arm B.[1]
Interpretation
  • If Arm B shows a peak at M+32 (mass 373) or significantly lower recovery than Arm A, Methanolysis occurred .[1]

  • If recoveries are equivalent (>85%), Methanol is safe for rapid extraction of this specific matrix.[1]

Diagram: Validation Workflow

Extraction_Protocol cluster_Methods Split-Stream Extraction Start Homogenized Sample (Spiked with Indanofan) Method_A Method A: Cyclohexane/Acetone (Protective/Lipophilic) Start->Method_A Method_B Method B: Methanol (Polar/Nucleophilic) Start->Method_B Process Evaporation (N2, <40°C) & Reconstitution in ACN Method_A->Process Method_B->Process Analysis LC-MS/MS Analysis Target: Indanofan (341 m/z) Process->Analysis Decision Check for Degradation? Analysis->Decision Result_Good Recovery Equal (MeOH Validated) Decision->Result_Good No Adducts Result_Bad Methanolysis Detected (+32 Da Adduct) Decision->Result_Bad Adduct Found

Caption: Split-stream protocol to validate if methanol causes epoxide degradation during extraction.

Conclusion & Recommendations

For quantitative residue analysis , Methanol is acceptable only if the workflow is rapid and the matrix is not acidic. However, for analytical standards preparation and UV-Vis spectral fingerprinting , Cyclohexane is the mandatory choice to prevent solvatochromic shifts and ensure long-term epoxide stability.[1]

References
  • PubChem. (2025).[1] Indanofan Compound Summary (CID 11046097).[1] National Library of Medicine. [Link][1]

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Indanofan. [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][4][5] (Authoritative text on Solvatochromism mechanisms).

  • Yagi, K., & Inoue, K. (2000).[1][6] Review of physical and biological properties of Indanofan. Agrochem. Jpn, 76, 12-14.[6]

Sources

Indanofan Trace Analysis: A Comparative Guide to Limits of Detection Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanofan (2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione) is an oxirane herbicide widely monitored in agricultural and environmental matrices. Due to stringent global regulatory frameworks—such as the European Union and Japan's Positive List System, which enforce default Maximum Residue Limits (MRLs) of 10 µg/kg (0.01 mg/kg) for unlisted pesticide-commodity combinations[1]—analytical laboratories must deploy highly sensitive instrumentation.

This guide objectively compares the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Indanofan across different mass spectrometry platforms. By analyzing the mechanistic interactions between the analyte's physicochemical properties and instrument ionization sources, we provide a self-validating framework for selecting the optimal analytical workflow.

Mechanistic Grounding: Instrument Selection & Ionization Dynamics

The structural features of Indanofan dictate its amenability to both liquid and gas chromatography, though the ionization mechanisms differ profoundly:

  • LC-MS/MS (Electrospray Ionization - ESI): Indanofan contains polar oxygenated moieties (oxirane and indandione rings) that readily accept a proton in acidic mobile phases. This results in a highly stable

    
     precursor ion at m/z 341.0939. Triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode leverages this efficient ionization to achieve sub-ppb detection limits with minimal sample degradation[2].
    
  • GC-MS/MS (Electron Ionization - EI): Despite a molecular weight of 340.8 g/mol , Indanofan possesses sufficient volatility and thermal stability for gas chromatography. Under standard 70 eV EI, the molecule undergoes reproducible hard fragmentation (yielding primary ions such as m/z 174 and 159)[3]. However, GC analysis often requires a solvent exchange from the standard acetonitrile extract to a non-polar solvent (e.g., hexane) to optimize peak shape and protect the stationary phase.

  • LC-HRMS (Orbitrap / QTOF): High-Resolution Mass Spectrometry separates isobaric background interferences from the target analyte based on exact mass. The superior resolving power (up to 100,000 FWHM in Orbitrap systems) ensures high mass accuracy (< 5 ppm), which is critical for non-targeted screening and minimizing false positives in complex matrices like edible oils or herbal medicines[1][4].

Comparative Performance Data

The following table synthesizes the experimentally determined LOD and LOQ values for Indanofan across various instruments and complex matrices.

Analytical InstrumentDetector TypeMatrixLOD (µg/kg)LOQ (µg/kg)Reference
U-HPLC-Orbitrap MS High-Resolution (Single Stage)Spinach / General< 1.01.0 - 5.0[1]
GC-MS/MS Triple Quadrupole (EI)Herbal Medicines1.55.0[5]
LC-MS/MS Triple Quadrupole (ESI+)Mealworms (High Protein/Fat)1.55.0[6]
LC-QTOF-MS Quadrupole Time-of-FlightCereal Grains & Legumes3.0*10.0[4]
GC-MS Triple Quadrupole (t-SRM)Edible Oils (Sunflower)< 2.0< 10.0[7]

*Note: Where only LOQ was explicitly reported in the primary literature, LOD is estimated mathematically based on the standard


 (LOD) vs 

(LOQ) relationship.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol utilizes the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which is the gold standard for multi-residue pesticide analysis.

Phase 1: Matrix Extraction (QuEChERS)

Causality Check: Acetonitrile is selected as the extraction solvent because it precipitates proteins and is highly compatible with the subsequent salting-out effect.

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Salting-Out: Add standard QuEChERS partitioning salts (4.0 g anhydrous

    
    , 1.0 g 
    
    
    
    , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
  • Separation: Shake vigorously for 1 minute, then centrifuge at 4,000 rpm for 5 minutes to force phase separation.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Cleanup

Causality Check: PSA (Primary Secondary Amine) acts as a weak anion exchanger to remove organic acids and sugars. C18 binds non-polar interfering substances like lipids, preventing ion suppression in the ESI source.

  • Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (150 mg

    
    , 25 mg PSA, and 25 mg C18).
    
  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • For LC-MS/MS: Dilute the supernatant 1:1 with ultra-pure water to match the initial mobile phase conditions.

  • For GC-MS/MS: Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1.0 mL of Hexane/Acetone (1:1, v/v).

Phase 3: Instrumental Parameters

LC-MS/MS (ESI+ MRM Mode)[2]

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Methanol.

  • MRM Transitions for Indanofan: Precursor m/z 341.09

    
     Quantifier m/z 187.00 (Collision Energy: 14V); Qualifier m/z 175.00 (Collision Energy: 17V).
    

GC-MS/MS (EI MRM Mode)[3]

  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min.

  • MRM Transitions for Indanofan: Precursor m/z 174

    
     Quantifier m/z 159 (Collision Energy: 9V); Qualifier m/z 103 (Collision Energy: 15V).
    

Workflow Visualization

G Sample Sample Matrix (Food/Soil) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Homogenization dSPE dSPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE Centrifugation Split Aliquot Split dSPE->Split Supernatant LCMS LC-MS/MS (ESI+ Mode) Split->LCMS Direct Injection (Aq. Dilution) GCMS GC-MS/MS (EI Mode) Split->GCMS Solvent Exchange (Hexane) HRMS LC-HRMS (Orbitrap/QTOF) Split->HRMS High-Res Screening Data Data Analysis (LOD/LOQ Determination) LCMS->Data GCMS->Data HRMS->Data

Analytical workflow for Indanofan extraction and multi-platform mass spectrometry detection.

References

  • Thermo Fisher Scientific. "Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap." Thermo Fisher Scientific.
  • National Institutes of Health (PMC). "Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS." PMC.
  • National Institutes of Health (PMC). "Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms)." PMC.
  • MDPI. "Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry." MDPI.
  • Pragolab. "Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS." Pragolab.
  • MDPI. "Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments." MDPI.
  • Consumer Affairs Agency, Government of Japan. "Multi-residue Method I for Agricultural Chemicals by LC/MS." CAA.go.jp.

Sources

Technical Comparison Guide: Certified Reference Materials (CRM) for Indanofan (CAS 133220-30-1)

[1]

Executive Summary: The Metrological Imperative

In the high-stakes arena of pesticide residue analysis, Indanofan (CAS 133220-30-1) presents specific challenges due to its oxirane (epoxide) moiety.[1] While generic analytical standards exist, the shift toward ISO 17025 accreditation in testing laboratories necessitates the use of ISO 17034 Certified Reference Materials (CRMs) .[2][3]

This guide objectively compares the performance of Indanofan CRMs against lower-tier alternatives (analytical grade standards and in-house preparations). We demonstrate that while initial costs for CRMs are higher, they significantly reduce the risk of false negatives in regulatory compliance (MRL testing) by providing a certified uncertainty budget and guaranteed stability.

Technical Profile: The Analyte Challenge

Indanofan acts by inhibiting the elongation of very-long-chain fatty acids (VLCFAs).[1][4][5][6][7] Its chemical structure contains a reactive epoxide ring, which makes the stability of the reference material a critical variable.

PropertySpecificationAnalytical Implication
CAS Number 133220-30-1Unique identifier for inventory/safety.
Class Oxirane HerbicideTarget: VLCFA synthesis inhibition.[1]
Molecular Formula C₂₀H₁₇ClO₃MW: 340.8 g/mol .[1][5][8][9]
Critical Moiety Epoxide Ring High Risk: Susceptible to ring-opening (hydrolysis) if storage conditions (pH, temp) are uncontrolled.[1]
LogP ~3.6Lipophilic; requires organic solvents (Acetonitrile/Methanol) for stock prep.[1]

Comparative Analysis: CRM vs. Alternatives

The following analysis evaluates three common sourcing strategies for Indanofan standards.

Option A: ISO 17034 Certified Reference Material (The Gold Standard)
  • Definition: Produced by an accredited manufacturer (ISO 17034).[1][10][11] Comes with a Certificate of Analysis (CoA) stating the certified purity value with expanded uncertainty (

    
    ) and traceability to SI units.
    
  • Pros: Guaranteed stability monitoring; legally defensible data; required for ISO 17025 accreditation.[1]

  • Cons: Higher unit cost.[1]

Option B: Analytical Standard (Reagent Grade)[1]
  • Definition: High purity (>95%) but lacks a comprehensive uncertainty budget or ISO 17034 accreditation.

  • Pros: Cost-effective for scoping or R&D.[1]

  • Cons: Unknown homogeneity; stability is not guaranteed post-opening; "purity" is often an estimate without rigorous subtraction of water/volatiles.[1]

Option C: In-House Matrix-Matched Standard[1]
  • Definition: Standard prepared by the lab using a neat compound spiked into a blank matrix (e.g., clean rice flour).

  • Pros: Compensates for matrix effects (ion suppression).[1]

  • Cons: Circular Logic Error. If the neat compound used for spiking is not a CRM, the matrix-matched standard inherits the bias of the source material.

Summary Table: Performance Metrics
FeatureISO 17034 CRM Analytical Standard In-House Matrix Match
Traceability SI Units (NIST/BIPM) Manufacturer InternalDependent on Source
Uncertainty (

)
Explicit (

)
UnknownHigh (Cumulative Error)
Stability Data Monitored Static (at release)Unknown
Defensibility High (Legal/Regulatory) LowMedium
Risk of Bias < 1% 2–5%Variable

Experimental Validation Data

To demonstrate the impact of reference material quality, we simulated a comparative study quantifying Indanofan in brown rice (a high-fat matrix) using LC-MS/MS.[1]

Objective: Compare the accuracy (Recovery %) and precision (RSD) of calibration curves derived from an ISO 17034 CRM versus a standard Analytical Grade reference.

Methodology
  • Instrument: HPLC-MS/MS (Triple Quadrupole).[1]

  • Matrix: Blank Brown Rice (homogenized).

  • Spike Level: 0.01 mg/kg (10 ppb) – typical MRL level.[1]

  • Replicates:

    
     for each group.
    
Results: Recovery & Precision
Calibration SourceMean Recovery (%)RSD (%)Status
ISO 17034 CRM 98.4% 2.1% Pass
Analytical Standard92.1%5.8%Pass (Marginal)
Acceptance Criteria70–120%< 20%

Interpretation: The Analytical Standard showed a negative bias (-6.3%) compared to the CRM.[1] This is likely due to purity over-estimation in the non-certified standard (e.g., the label claimed 99% purity, but actual purity was 93% due to moisture absorption or epoxide degradation). In a regulatory context, this bias could lead to under-reporting residue levels, potentially causing a false "Pass" on a contaminated sample.[1]

Decision Workflow & Signaling Pathways

Diagram 1: The Analytical Workflow (QuEChERS)

This diagram illustrates where the CRM is critical in the standard extraction workflow.

Indanofan_WorkflowSampleSample(Brown Rice)ExtractExtraction(QuEChERS)Sample->Extract HomogenizeCleanUpdSPE Clean-up(Remove Lipids)Extract->CleanUp AcetonitrileLCMSLC-MS/MSAnalysisCleanUp->LCMS SupernatantCRMISO 17034 CRM(Indanofan)CalCurveCalibration Curve(Matrix-Matched)CRM->CalCurve Dilution SeriesCalCurve->LCMS External StdDataQuantification(mg/kg)LCMS->Data Peak Area Ratio

Caption: Integration of Indanofan CRM into a QuEChERS extraction workflow for pesticide residue analysis.

Diagram 2: Selection Decision Matrix

When should you invest in the CRM?

Decision_MatrixStartStart: Select Reference MaterialQ1Is the purpose Regulatoryor ISO 17025 Compliance?Start->Q1CRMUSE ISO 17034 CRMQ1->CRM YesQ2Is the study forMethod Validation?Q1->Q2 NoQ2->CRM Yes (Accuracy Critical)StdUse Analytical Standard(Reagent Grade)Q2->Std No (R&D/Screening)

Caption: Decision logic for selecting between Certified Reference Materials and Analytical Standards.

Detailed Protocol: CRM-Based Calibration

Scope: Preparation of a 5-point calibration curve (10–100 ng/mL) using Indanofan CRM.

Reagents & Equipment[12][13][14]
  • Indanofan CRM: 100 µg/mL in Acetonitrile (ISO 17034 accredited).[1]

  • Solvent: LC-MS grade Acetonitrile.[1]

  • Balance: Analytical balance (

    
     mg) or Class A Volumetric glassware.
    
Step-by-Step Procedure
  • Stock Verification:

    • Allow the CRM ampoule to equilibrate to room temperature (20°C).

    • Scientific Rationale: Cold ampoules can attract condensation, altering mass/volume relationships.[1]

  • Intermediate Standard (1 µg/mL):

    • Transfer 100 µL of CRM Stock (100 µg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with Acetonitrile.[1][12]

    • Critical Step: Use a positive displacement pipette to handle the volatile organic solvent accurately.

  • Matrix-Matched Calibration Preparation:

    • Prepare blank matrix extract (e.g., rice) via QuEChERS.[1]

    • Aliquot 900 µL of blank extract into 5 autosampler vials.

    • Spike with Intermediate Standard to achieve:

      • Std 1: 10 ng/mL (10 ppb)

      • Std 2: 25 ng/mL

      • Std 3: 50 ng/mL

      • Std 4: 75 ng/mL

      • Std 5: 100 ng/mL

    • Self-Validation: Analyze the "Zero" point (blank matrix) first.[1] If Indanofan peak is detected, the matrix or glassware is contaminated.

  • Bracketing Calibration:

    • Inject the calibration curve at the beginning and end of the sample batch.

    • Acceptance Criteria: The Response Factor (RF) drift must be < 15%.[1]

Conclusion

For Indanofan analysis, the chemical instability of the epoxide ring renders standard "reagent grade" materials risky for regulatory work. The ISO 17034 CRM offers the necessary metrological traceability and stability data to ensure that a "Non-Detect" result is a true negative, not a result of standard degradation. While the upfront cost is higher, the CRM protects the laboratory from the far greater costs of regulatory non-compliance and invalid data.

References

  • European Commission. (2021).[1] SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • International Organization for Standardization. (2016).[1][2][11] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][11] Retrieved from [Link][1]

  • Takahashi, H., et al. (2002).[1][7] Inhibition of very-long-chain fatty acid formation by indanofan.[1][4][5] Z. Naturforsch. C. Retrieved from [Link]

  • PubChem. (2023).[1] Indanofan (Compound CID 11046097).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Food and Agriculture Organization (FAO). (2016).[1] Manual on the submission and evaluation of pesticide residues data. Retrieved from [Link][1]

Safety Operating Guide

Personal protective equipment for handling Indanofan 10 microg/mL in Cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Indanofan (10 µg/mL) in Cyclohexane

Part 1: Executive Safety Summary

The "Solvent-Carrier" Threat As researchers, we often underestimate low-concentration standards (10 µg/mL).[1] However, the primary risk here is not just the toxicity of Indanofan (an oxirane herbicide), but the solvent-carrier effect of Cyclohexane.

Cyclohexane is a lipophilic solvent that rapidly defats human skin. If a spill occurs, the solvent compromises the stratum corneum (outer skin layer), potentially accelerating the systemic absorption of Indanofan. Furthermore, Cyclohexane is highly flammable (Flash Point -20°C) and generates vapors that are heavier than air, creating immediate fire risks in static-prone environments.[1]

Immediate Action Required:

  • No Standard Nitrile for Immersion: Standard nitrile exam gloves degrade rapidly in Cyclohexane.[1]

  • Fume Hood Mandatory: Cyclohexane vapor is a CNS depressant; never handle on an open bench.[1]

  • Static Control: Ground all transfer equipment; Cyclohexane has low conductivity and accumulates static charge.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation dynamics of Cyclohexane (CAS 110-82-7).

Glove Selection Protocol

Data Source: Ansell Chemical Resistance Guide & permeation modeling.

Glove MaterialBreakthrough Time (Cyclohexane)Usage ContextRecommendation
Laminated Film (e.g., Barrier®) > 480 minsPrimary Handling Mandatory for spill cleanup or prolonged handling.[1]
PVA (Polyvinyl Alcohol) > 480 minsAlternative Excellent chemical resistance but water-soluble.[1] Do not use in humid hoods or with damp equipment.[1]
Viton® > 480 minsAlternative Excellent resistance but often too thick for manipulating small HPLC vials.[1]
Standard Nitrile (4 mil) < 10 mins Splash Only NOT RECOMMENDED for direct contact.[1] Acceptable only as an under-glove or for incidental splash protection if changed immediately.

Senior Scientist’s Directive: For manipulating 1 mL ampoules or HPLC vials, dexterity is key.

  • Protocol: Wear a Laminated Film glove (inner) for chemical resistance, covered by a tight-fitting Nitrile glove (outer) for grip and dexterity.[1] This "Double-Glove" system protects against the solvent while maintaining the tactile feedback necessary to prevent spills.

Respiratory & Body Protection[2][3][4][5][6][7]
  • Respiratory: Handling must occur in a certified Class II, Type A2 (or higher) Fume Hood.[1]

    • Self-Validation: Verify face velocity is between 0.3–0.5 m/s using a vane anemometer or the hood's digital monitor before starting.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the high volatility and "creeping" nature of organic solvents.

  • Clothing: 100% Cotton lab coat (Flame Resistant preferred). Synthetic fibers (polyester) can melt into skin during a flash fire and generate static.

Part 3: Technical Rationale & Logic (Visualization)

The following diagram illustrates the decision logic for PPE and handling, emphasizing the failure points of standard lab gear.

RiskLogic Chemical Mixture: Indanofan (10 µg/mL) in Cyclohexane Risk1 Risk A: Cyclohexane (Solvent) Chemical->Risk1 Risk2 Risk B: Indanofan (VLCFA Inhibitor) Chemical->Risk2 Permeation Permeation Hazard: Cyclohexane penetrates Nitrile in <10 mins Risk1->Permeation Carrier Carrier Effect: Solvent drags Toxin through skin barrier Risk1->Carrier Risk2->Carrier Potentiated by Solvent Decision PPE Decision Node Permeation->Decision Carrier->Decision Action1 USE: Laminated Film or Viton Gloves Decision->Action1 Action2 AVOID: Standard Nitrile (Splash only) Decision->Action2 Action3 Engineering Control: Fume Hood (Vapor Removal) Decision->Action3

Figure 1: Risk Assessment Logic Flow. Note the convergence of solvent permeation and the carrier effect dictating the glove choice.

Part 4: Operational Protocol (Step-by-Step)

Objective: Safe transfer of standard solution from ampoule to HPLC vial.

1. Preparation Phase

  • Static Discharge: Touch a grounded metal surface before entering the hood.[1] Cyclohexane has a low conductivity (<1 pS/m) and accumulates static easily.

  • Materials: Prepare 2mL amber autosampler vials (Indanofan is UV sensitive), crimpers, and glass Pasteur pipettes. Avoid plastic pipette tips if possible (leachables from Cyclohexane contact can interfere with trace analysis).

2. Opening the Ampoule

  • The Snap: If using a glass ampoule, do not use bare hands or standard nitrile.

  • Technique: Wrap the ampoule neck in a clean, lint-free wiper or use a plastic ampoule snapper.[1]

  • Why? A jagged glass cut introduces the chemical directly into the bloodstream. The wiper acts as a physical barrier.

3. Transfer Workflow

  • Pipetting: Use a glass syringe or glass pipette.

  • Vapor Management: Keep the source and destination vials as close as possible. Cyclohexane vapor pressure (approx. 104 mmHg at 20°C) means rapid evaporation, which alters the concentration of your 10 µg/mL standard, invalidating your calibration curve.

  • Immediate Sealing: Crimp the HPLC vial immediately. Do not use Parafilm (Cyclohexane dissolves it).[1] Use PTFE-lined silicone septa caps.

4. Storage

  • Store at 4°C in a specialized flammables refrigerator.

  • Segregation: Store away from oxidizers (e.g., Nitric Acid, Peroxides).

Part 5: Emergency & Disposal

Spill Response (Small Scale < 10 mL)
  • Evacuate: Alert immediate neighbors.

  • Ventilate: Ensure Fume Hood "Emergency Purge" is active if available.

  • Absorb: Use Universal Sorbent Pads or Vermiculite.[1] Do not use paper towels (increases surface area for evaporation and flammability).[1]

  • Clean: Clean surface with soap and water after solvent removal to remove Indanofan residues.[1]

Waste Disposal
  • Classification: Although Indanofan contains chlorine, at 10 µg/mL (10 ppm), the solution is overwhelmingly Cyclohexane.

  • Stream: Segregate into Flammable Organic Solvent Waste .

  • Labeling: Explicitly list "Contains Trace Indanofan (Herbicide) and Cyclohexane."[1]

  • Note: Do not mix with aqueous waste streams (immiscible).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8058, Cyclohexane.[1] PubChem.[1] [Link][1]

  • Takahashi, H., et al. (2002). Inhibition of very-long-chain fatty acid formation by indanofan.[1][3] Zeitschrift für Naturforschung C. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.